molecular formula C5H8O2 B1581112 2-Methylcyclopropanecarboxylic acid CAS No. 6142-57-0

2-Methylcyclopropanecarboxylic acid

Cat. No.: B1581112
CAS No.: 6142-57-0
M. Wt: 100.12 g/mol
InChI Key: AYEGPMGNMOIHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245493. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGPMGNMOIHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871363
Record name 2-Methylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29555-02-0, 6142-57-0, 6202-94-4
Record name 2-Methylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29555-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-2-Methylcyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Methylcyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029555020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC245493
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-2-methylcyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylcyclopropanecarboxylic Acid from γ-Valerolactone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropane Moiety in Modern Drug Discovery

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged motif in contemporary medicinal chemistry. Its inherent ring strain and unique electronic properties bestow upon parent molecules a range of desirable attributes. The introduction of a cyclopropane group can enhance metabolic stability by shielding adjacent functionalities from enzymatic degradation, improve binding affinity to biological targets through conformational rigidity, and modulate lipophilicity and aqueous solubility, thereby optimizing pharmacokinetic profiles. 2-Methylcyclopropanecarboxylic acid, as a chiral building block, offers a gateway to a diverse array of complex molecular architectures, making its efficient and stereocontrolled synthesis a topic of considerable interest to researchers in drug development. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, commencing from the readily available and bio-renewable feedstock, γ-valerolactone.

Strategic Overview: A Two-Stage Synthetic Approach

The conversion of γ-valerolactone to this compound is most effectively achieved through a two-step synthetic sequence. This strategy hinges on the initial ring-opening of the lactone to generate a linear halo-intermediate, which is then primed for a subsequent intramolecular cyclization to construct the desired cyclopropane ring.

Synthesis_Overview GVL γ-Valerolactone Intermediate 4-Bromopentanoic Acid GVL->Intermediate Ring Opening Product This compound Intermediate->Product Intramolecular Cyclization Ring_Opening_Mechanism cluster_0 Ring-Opening Mechanism GVL γ-Valerolactone Protonated_GVL Protonated γ-Valerolactone GVL->Protonated_GVL + H⁺ Transition_State Transition State Protonated_GVL->Transition_State + Br⁻ Product 4-Bromopentanoic Acid Transition_State->Product Ring Opening Cyclization_Mechanism Intermediate 4-Bromopentanoate Anion Transition_State Cyclic Transition State Intermediate->Transition_State Intramolecular Attack Product This compound Transition_State->Product Ring Closure 4-Bromopentanoic Acid 4-Bromopentanoic Acid 4-Bromopentanoic Acid->Intermediate + Base

stereoisomers of 2-Methylcyclopropanecarboxylic acid and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclopropanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

The cyclopropane ring is a structurally unique and valuable motif in medicinal chemistry and materials science.[1] Its inherent ring strain and rigid conformation can impart favorable properties to molecules, such as increased metabolic stability, enhanced potency, and controlled molecular conformation.[1] this compound (C₅H₈O₂) is a fundamental building block that incorporates this scaffold.[2] The presence of two stereogenic centers at the C1 and C2 positions of the cyclopropane ring gives rise to a fascinating and critical aspect of its chemistry: stereoisomerism.

This technical guide provides an in-depth exploration of the stereoisomers of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the structural nuances of the four distinct stereoisomers, compare their physicochemical properties, and detail the methodologies for their synthesis and separation. The overarching goal is to provide a comprehensive understanding grounded in scientific principles, enabling informed decisions in research and development. The significance of stereochemistry cannot be overstated, as the spatial arrangement of atoms can dramatically alter a molecule's biological activity, transforming a potent therapeutic agent into an inactive or even toxic compound.[3][4]

Understanding the Stereoisomers of this compound

This compound possesses two chiral centers, leading to the existence of 2² = 4 stereoisomers. These isomers can be categorized into two pairs of diastereomers (cis and trans) and two pairs of enantiomers.

  • Diastereomers (cis vs. trans): This classification depends on the relative orientation of the methyl (-CH₃) and carboxylic acid (-COOH) groups with respect to the plane of the cyclopropane ring.

    • cis-isomers: The methyl and carboxyl groups are on the same side of the ring.

    • trans-isomers: The methyl and carboxyl groups are on opposite sides of the ring.

  • Enantiomers: Within each diastereomeric pair (cis and trans), the two isomers are non-superimposable mirror images of each other. They are designated using the Cahn-Ingold-Prelog (R/S) nomenclature.

The four stereoisomers are:

  • (1R,2S)-2-Methylcyclopropanecarboxylic acid (cis)

  • (1S,2R)-2-Methylcyclopropanecarboxylic acid (cis)

  • (1R,2R)-2-Methylcyclopropanecarboxylic acid (trans)

  • (1S,2S)-2-Methylcyclopropanecarboxylic acid (trans)

stereoisomers cluster_main This compound cluster_diastereomers Diastereomers cluster_enantiomers_cis Enantiomeric Pair cluster_enantiomers_trans Enantiomeric Pair Racemic Mixture Racemic Mixture cis-Isomers cis-Isomers Racemic Mixture->cis-Isomers Separation trans-Isomers trans-Isomers Racemic Mixture->trans-Isomers Separation (1R,2S) (1R,2S) cis-Isomers->(1R,2S) Resolution (1S,2R) (1S,2R) cis-Isomers->(1S,2R) Resolution (1R,2R) (1R,2R) trans-Isomers->(1R,2R) Resolution (1S,2S) (1S,2S) trans-Isomers->(1S,2S) Resolution (1R,2S)->(1S,2R) mirror images (1R,2R)->(1S,2S) mirror images resolution_workflow cluster_products Separated Components start Racemic Acid (R-COOH + S-COOH) reagent Add Chiral Base (e.g., R'-NH2) start->reagent mixture Mixture of Diastereomeric Salts (R-COO- R'-NH3+) (S-COO- R'-NH3+) reagent->mixture separation Fractional Crystallization (Exploits different solubility) mixture->separation solid Crystals (Less Soluble Salt) separation->solid liquid Mother Liquor (More Soluble Salt) separation->liquid acidify1 Acidify (HCl) solid->acidify1 acidify2 Acidify (HCl) liquid->acidify2 end1 Pure Enantiomer 1 (e.g., R-COOH) acidify1->end1 end2 Pure Enantiomer 2 (e.g., S-COOH) acidify2->end2

References

physical and chemical properties of 2-Methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylcyclopropanecarboxylic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a fascinating and increasingly important molecule in the fields of organic synthesis and medicinal chemistry. As a substituted cyclopropane, it possesses a unique combination of structural rigidity and inherent ring strain, which imparts distinct chemical reactivity. Its compact, three-dimensional structure makes it a valuable building block, or scaffold, for the development of complex molecules, particularly in the pharmaceutical industry. The introduction of a cyclopropane ring into a drug candidate can significantly alter its properties, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and better overall pharmacokinetic profiles.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's stereochemistry, physicochemical properties, spectroscopic signatures, and chemical behavior. We will explore the causality behind its reactivity, detail validated experimental protocols, and highlight its applications as a strategic component in modern drug design.

Molecular Structure and Stereoisomerism

The foundational structure of this compound consists of a three-membered carbon ring (cyclopropane) substituted with a carboxylic acid group (-COOH) and a methyl group (-CH₃) on adjacent carbons (C1 and C2). This substitution pattern creates two stereocenters, giving rise to a total of four possible stereoisomers.

These isomers can be categorized into two pairs of diastereomers: cis and trans.

  • Cis Isomers : The methyl and carboxylic acid groups are on the same face of the cyclopropane ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.

  • Trans Isomers : The methyl and carboxylic acid groups are on opposite faces of the ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

The specific stereoisomer used in a synthesis can have a profound impact on the biological activity and selectivity of the final compound, making chiral purity a critical consideration in its application.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_RS (1R,2S) cis_SR (1S,2R) cis_RS->cis_SR Enantiomers trans_RR (1R,2R) cis_RS->trans_RR trans_SS (1S,2S) cis_RS->trans_SS Diastereomers cis_SR->trans_RR Diastereomers cis_SR->trans_SS trans_RR->trans_SS Enantiomers

Caption: Stereoisomers of this compound.

Physicochemical Properties

The physical properties of this compound can vary depending on whether it is a mixture of isomers or a specific, purified stereoisomer. The commercially available product is often a liquid mixture of cis and trans isomers.[2] In contrast, the purified cis-isomer is a crystalline solid, highlighting the impact of stereochemistry on physical state.[3]

PropertyValue (Mixture of Isomers)Reference
Molecular Formula C₅H₈O₂[4][5]
Molecular Weight 100.12 g/mol [4][6]
CAS Number 29555-02-0[2][4][5]
Appearance Liquid
Boiling Point 190-191 °C (at 745 mmHg)[2]
Density 1.027 g/mL (at 25 °C)[2]
Refractive Index n20/D 1.439[2]
Flash Point 87 °C (188.6 °F) - closed cup
LogP 0.7[2][4]

Spectroscopic Analysis: A Structural Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound. Each method provides unique information about the molecule's framework and functional groups.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is particularly useful for differentiating cis and trans isomers. The protons on the cyclopropane ring exhibit complex splitting patterns due to geminal and vicinal coupling. The magnitude of the vicinal coupling constant (³J) between the protons on C1 and C2 is stereodependent: typically, ³J(cis) is larger than ³J(trans). The spectrum will also show a characteristic broad singlet for the carboxylic acid proton (typically >10 ppm), a doublet for the methyl group, and multiplets for the ring protons.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show five distinct resonances corresponding to the methyl carbon, the three cyclopropane ring carbons, and the carbonyl carbon of the carboxylic acid (typically >175 ppm).[4]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features: a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, and a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[4]

  • Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 100.[5] Common fragmentation patterns involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the cyclopropane ring.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its two primary features: the carboxylic acid functional group and the strained cyclopropane ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes all the typical reactions expected of this functional group. These transformations are fundamental to its use as a synthetic building block.

  • Esterification : Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

  • Amide Bond Formation : Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride, or using coupling reagents like EDC/HOBt) followed by reaction with an amine produces amides. This is a cornerstone reaction in the synthesis of many pharmaceuticals.

  • Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 2-methylcyclopropylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Cyclopropane Ring

The cyclopropane ring has approximately 27 kcal/mol of ring strain, giving it chemical properties that resemble those of an alkene. While stable under many conditions, it can undergo ring-opening reactions, particularly under forcing conditions.

  • Hydrogenolysis : Catalytic hydrogenation at high pressure and temperature can cleave the C-C bonds of the ring.

  • Electrophilic Addition : Reaction with strong electrophiles (e.g., concentrated hydrohalic acids) can lead to ring opening. This reactivity is generally lower than for a typical double bond and requires specific conditions.

The inherent stability of the ring under standard synthetic conditions (e.g., amide coupling, esterification) is precisely what makes it a valuable "conformationally restricted" bioisostere for other groups in drug design.

Synthesis and Analytical Workflow

A common laboratory synthesis of this compound involves the cyclopropanation of an appropriate alkene. The following protocol outlines a representative procedure for synthesis followed by analytical verification.

workflow start Reactants (e.g., Crotonic Acid Ester, Diazo Compound) step1 Step 1: Cyclopropanation (e.g., Simmons-Smith or Catalytic Decomposition) start->step1 step2 Step 2: Hydrolysis (Base-catalyzed, e.g., NaOH, then Acidification) step1->step2 step3 Step 3: Extraction & Purification (Liquid-Liquid Extraction, Distillation or Crystallization) step2->step3 product Product: This compound (cis/trans mixture) step3->product analysis Step 4: QC Analysis (NMR, IR, MS, GC) product->analysis final Verified Product analysis->final

Caption: General workflow for synthesis and quality control.

Experimental Protocol: Synthesis via Base-Catalyzed Hydrolysis

This protocol describes the hydrolysis of a commercially available ester, methyl 2-methylcyclopropanecarboxylate, to yield the target acid.

Objective: To synthesize this compound from its methyl ester.

Materials:

  • Methyl 2-methylcyclopropanecarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 2-methylcyclopropanecarboxylate (1.0 eq) in methanol.

  • Saponification: Add an aqueous solution of sodium hydroxide (1.5 eq) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC or GC-MS. Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Refluxing provides the necessary activation energy to drive the saponification to completion.

  • Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A precipitate or oil may form. Causality: Acidification protonates the carboxylate salt intermediate, regenerating the neutral carboxylic acid, which is less soluble in water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether under reduced pressure to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation or crystallization (for solid isomers).

Self-Validation: The success of the protocol is validated at each stage. The reaction is monitored for completion. The pH is checked during acidification. The final product's identity and purity are confirmed by spectroscopic analysis (NMR, IR) and compared against reference data.[4][5]

Applications in Drug Development

The cyclopropyl motif is a privileged structure in medicinal chemistry. Its incorporation into a molecule can confer several advantageous properties:

  • Metabolic Stability: The C-C bonds of the cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to more flexible alkyl chains or unsaturated systems.[1]

  • Conformational Rigidity: The ring locks the relative positions of its substituents, reducing the entropic penalty upon binding to a protein target and potentially increasing potency and selectivity.[1]

  • Improved Pharmacokinetics: The compact, lipophilic nature of the group can enhance membrane permeability and oral bioavailability.

This compound is a key starting material for synthesizing compounds targeting a range of diseases. For example, it has been used as a building block for potent kinase inhibitors for treating autoimmune diseases and in the development of novel antimicrobial agents effective against resistant strains like MRSA.[3]

Safety and Handling

As a corrosive substance, this compound must be handled with appropriate precautions.

  • GHS Hazard Classification: Causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[4]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.

Conclusion

This compound is more than just a simple organic molecule; it is a strategic tool for molecular design. Its unique stereochemistry and the distinct reactivity of its functional groups provide chemists with a versatile platform for creating novel compounds. A thorough understanding of its physical and chemical properties, grounded in solid analytical validation, is essential for harnessing its full potential in research, discovery, and the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Biological Activity of 2-Methylcyclopropanecarboxylic Acid Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of Small Rings in Big Pharma

For the discerning researcher in drug discovery, the cyclopropyl motif is more than a mere three-membered carbocycle; it is a compact powerhouse of pharmacological potential. Its inherent ring strain and unique electronic properties bestow upon parent molecules a conformational rigidity and metabolic stability that are highly sought after in modern medicinal chemistry. Within this fascinating class of compounds, derivatives of 2-methylcyclopropanecarboxylic acid have emerged from the quiet corners of synthetic chemistry to the forefront of immuno-oncology, a testament to their potential in modulating complex biological systems. This guide serves as a technical deep-dive into the burgeoning field of this compound derivatives, with a particular focus on their role as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of the immune system. We will dissect the mechanism of action, explore the structure-activity relationships, and provide detailed, field-proven protocols for their synthesis and evaluation.

The Strategic Importance of HPK1 Inhibition in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It has been identified as a crucial intracellular immune checkpoint, acting as a negative regulator of T-cell and B-cell receptor signaling.[2][3] In the context of cancer, the tumor microenvironment can exploit such negative regulatory pathways to induce T-cell exhaustion and evade immune surveillance.

The inhibition of HPK1 presents a compelling therapeutic strategy to reinvigorate the immune system against cancer.[1] Genetic studies in kinase-dead knock-in mice have demonstrated that the loss of HPK1 kinase activity leads to enhanced T-cell function and significant tumor growth inhibition.[4][5] Pharmacological inhibition of HPK1 can therefore restore T-cell activation and proliferation, leading to increased production of pro-inflammatory cytokines such as IL-2, TNF-α, and IFN-γ, which are essential for a robust anti-tumor response.[1]

The HPK1 Signaling Cascade: A Target for Intervention

Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated, leading to T-cell activation. HPK1 is activated early in this process and acts as a brake on the system.[6] Activated HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Ser376 residue.[1][7] This phosphorylation event creates a binding site for the 14-3-3 protein, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][7] The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream signals necessary for T-cell activation and proliferation.[8] By inhibiting HPK1, this negative feedback loop is broken, leading to a more sustained and potent immune response.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Response Cellular Response cluster_Inhibition Therapeutic Intervention TCR TCR Engagement (Antigen Recognition) HPK1_active HPK1 (Active) TCR->HPK1_active Activates SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream Enables Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation Leads to Degradation->SLP76 Reduces Suppression Immune Suppression Degradation->Suppression Results in Activation T-Cell Activation & Cytokine Production (IL-2) Downstream->Activation HPK1_Inhibitor 2-Methylcyclopropanecarboxylic Acid Derivative HPK1_Inhibitor->HPK1_active Inhibits

HPK1 Signaling Pathway and Point of Inhibition.

This compound Derivatives as HPK1 Inhibitors

The unique structural features of the 2-methylcyclopropyl group make it an attractive moiety for incorporation into kinase inhibitors. The cyclopropane ring provides a rigid scaffold that can help to lock the molecule into a bioactive conformation, potentially increasing binding affinity and reducing off-target effects. The methyl group can provide additional van der Waals interactions within the kinase active site and can be used to fine-tune the physicochemical properties of the molecule.

Recent patent literature has disclosed a series of substituted pyrazine-2-carboxamides as potent HPK1 inhibitors, which incorporate a 2-methylcyclopropyl group.[6] These compounds demonstrate the successful application of this compound as a building block in the design of targeted therapeutics.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study focusing solely on the 2-methylcyclopropyl moiety in HPK1 inhibitors is not yet publicly available, we can infer its importance from the broader context of kinase inhibitor design and the data presented in the patent literature. The general structure of these inhibitors consists of a core heterocyclic system that interacts with the hinge region of the kinase, a solvent-exposed region where larger substituents can be placed to improve selectivity and pharmacokinetic properties, and the 2-methylcyclopropyl carboxamide group, which likely occupies a specific pocket within the ATP-binding site.

The choice of the 2-methylcyclopropyl group is likely driven by several factors:

  • Optimal Size and Rigidity: The compact and rigid nature of the cyclopropyl ring can provide a better fit into the active site compared to more flexible alkyl chains.

  • Improved Lipophilic Efficiency (LLE): The introduction of a small, lipophilic group can improve the LLE of a compound, which is a key parameter in drug design.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation than linear alkyl chains.

The table below summarizes the inhibitory activity of a representative compound from the patent literature.

Compound IDStructureHPK1 IC50 (nM)
Example Compound Substituted 5-[[rel-(1S,2S)-2-methylcyclopropyl]amino]pyrazine-2-carboxamide< 10 nM

Data is representative and sourced from patent literature.[6]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a representative 2-methylcyclopropyl carboxamide derivative and its evaluation in a biochemical HPK1 kinase assay. These protocols are based on established methods in the field.[8][9]

Synthesis of a Representative 2-Methylcyclopropyl Carboxamide HPK1 Inhibitor

This protocol describes the amide coupling of this compound with a primary amine, a key step in the synthesis of the target compounds.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions CarboxylicAcid 2-Methylcyclopropanecarboxylic Acid Activation Activation of Carboxylic Acid CarboxylicAcid->Activation Amine Primary Amine (e.g., aminopyrazine core) CouplingStep Amide Bond Formation Amine->CouplingStep Coupling Coupling Reagent (e.g., HATU) Coupling->Activation Base Base (e.g., DIPEA) Base->CouplingStep Solvent Solvent (e.g., DMF) Solvent->CouplingStep Activation->CouplingStep Product 2-Methylcyclopropyl Carboxamide Derivative CouplingStep->Product

General Workflow for Amide Coupling.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., substituted aminopyrazine, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add the primary amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-methylcyclopropyl carboxamide derivative.

Biochemical HPK1 Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of HPK1 by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant HPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compound (2-methylcyclopropyl carboxamide derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound or DMSO (for control wells).

  • Add the HPK1 enzyme to all wells except the "no enzyme" control.

  • Add the ATP and substrate solution to all wells to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The emergence of this compound derivatives as potent HPK1 inhibitors marks a significant advancement in the field of immuno-oncology. The unique structural and physicochemical properties of the 2-methylcyclopropyl moiety offer a promising avenue for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to further explore this exciting class of compounds.

Future research will undoubtedly focus on a more detailed exploration of the structure-activity relationships of the 2-methylcyclopropyl group, including the impact of stereochemistry on HPK1 inhibition. Furthermore, the in vivo efficacy and safety of these compounds will need to be thoroughly investigated to translate their preclinical promise into clinical reality. As our understanding of the intricate role of HPK1 in immune regulation continues to grow, so too will the opportunities for innovative drug design, with this compound derivatives poised to play a leading role.

References

2-Methylcyclopropanecarboxylic Acid: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl ring, a motif of fundamental importance in medicinal chemistry, imparts unique and highly desirable properties into bioactive molecules, including conformational rigidity, metabolic stability, and a three-dimensional architecture that can enhance binding affinity to biological targets.[1][2][3] Among the diverse array of cyclopropane-containing building blocks, 2-methylcyclopropanecarboxylic acid stands out for its utility and versatility. This technical guide provides an in-depth exploration of this compound as a pivotal precursor in organic synthesis. We will dissect its physicochemical properties, detail both classical and modern stereoselective synthetic routes, and showcase its application in the construction of complex molecular frameworks, particularly within the context of drug discovery and development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the strategic advantages of this valuable building block.

The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The incorporation of a cyclopropane ring into a drug candidate is a well-established strategy to optimize its pharmacological profile. The strained three-membered ring introduces a unique set of properties that are difficult to achieve with other aliphatic or aromatic systems.[2]

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropane ring locks a portion of the molecule into a well-defined spatial orientation. This pre-organization can reduce the entropic penalty upon binding to a protein target, leading to a significant increase in binding affinity.

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can enhance the half-life and oral bioavailability of a drug.[1]

  • Unique Electronic Nature: The C-C bonds of cyclopropane possess significant π-character, allowing the ring to act as a "cis-vinylene" or phenyl bioisostere in certain contexts. This enables the modulation of electronic properties and potential π-stacking interactions within a binding pocket.[3]

  • Three-Dimensionality: As drug discovery moves beyond the flat, aromatic-rich chemical space of traditional "rule of 5" compounds, the inherent three-dimensionality of the cyclopropyl group provides an excellent scaffold to explore complex and underdrugged protein targets.[4]

This compound serves as an ideal entry point to this valuable chemical space, providing a synthetically tractable handle—the carboxylic acid—for diverse downstream modifications.

Physicochemical and Spectroscopic Properties

This compound is commercially available, typically as a mixture of cis and trans diastereomers.[5] The specific stereoisomers are also accessible through stereoselective synthesis or chiral resolution.[6]

PropertyValueReference(s)
CAS Number 29555-02-0 (cis/trans mixture)[5][7][8][9]
14590-52-4 ((1S,2S)-isomer)[6][10]
Molecular Formula C₅H₈O₂[5][8]
Molecular Weight 100.12 g/mol [5][7][8][11]
Appearance Clear, colorless to light yellow liquid[12]
Boiling Point 190-191 °C @ 745 mmHg[5][9]
Density ~1.027 g/mL at 25 °C[5][9]
Refractive Index n20/D ~1.439[5][9]
Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature.

  • ¹H NMR: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum (approx. 0.5-1.5 ppm), a characteristic feature of strained ring systems. The methyl group protons will appear as a doublet, coupled to the adjacent ring proton. The carboxylic acid proton is a broad singlet, typically found far downfield (>10 ppm).

  • ¹³C NMR: The carbons of the cyclopropane ring are also shielded, appearing at high field (approx. 15-30 ppm). The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing around 175-180 ppm.

  • IR Spectroscopy: A strong, broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.[11][13]

Synthesis of this compound

The synthesis of cyclopropanecarboxylic acids can be approached through several distinct strategies. The choice of method is often dictated by the desired stereochemistry and the availability of starting materials.

Classical Approach: Intramolecular Cyclization

One of the earliest and most robust methods involves the intramolecular cyclization of a γ-halo nitrile, followed by hydrolysis.[14][15][16] The key step is an intramolecular Sₙ2 reaction where a carbanion, generated adjacent to the nitrile, displaces a halide on the γ-carbon.

  • Causality: This method is effective because intramolecular reactions, particularly for the formation of 3-membered rings, are kinetically very fast.[16] Even if the equilibrium to form the necessary carbanion is unfavorable, the rapid and irreversible cyclization drives the reaction forward. The use of a strong base like sodium hydroxide is crucial for both the initial deprotonation and the subsequent hydrolysis of the nitrile to the carboxylate.[14]

Modern Stereoselective Method: Samarium-Promoted Cyclopropanation

For applications requiring high stereochemical control, modern methods are superior. A particularly elegant approach is the direct cyclopropanation of α,β-unsaturated carboxylic acids, which avoids the need for protecting groups.[17] The reaction promoted by samarium and iodoform (CHI₃) is completely stereospecific.[17]

  • Mechanism Insight: This reaction proceeds via the formation of a samarium carbenoid intermediate. This intermediate coordinates to the carboxyl group of the unsaturated acid, which serves a dual purpose: it activates the double bond for attack and directs the carbenoid delivery to one face of the molecule, thereby controlling the stereochemistry.[17] An (E)-alkene will yield the trans-cyclopropane, while a (Z)-alkene yields the cis-product.[17]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product start_acid α,β-Unsaturated Carboxylic Acid (e.g., Crotonic Acid) ultrasound Ultrasonic Activation start_acid->ultrasound Substrate start_reagents Samarium (Sm) Iodoform (CHI₃) THF Solvent start_reagents->ultrasound Reagents carbenoid Formation of Samarium Carbenoid Intermediate ultrasound->carbenoid Energy Input cycloadd Stereospecific Cycloaddition carbenoid->cycloadd Reactive Species product 2-Methylcyclopropanecarboxylic Acid (Stereospecific) cycloadd->product Final Product

Caption: Workflow for Samarium-Promoted Stereospecific Cyclopropanation.

Experimental Protocol: Samarium-Promoted Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

The following protocol is adapted from the principles described by Concellón et al. for the stereospecific cyclopropanation of unmasked α,β-unsaturated carboxylic acids.[17]

Materials:

  • (E)-Crotonic acid

  • Samarium metal powder

  • Iodoform (CHI₃)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Ultrasonic bath

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add samarium powder (2.2 equivalents) and iodoform (1.0 equivalent).

  • Solvent Addition: Add anhydrous THF to the flask.

  • Carbenoid Formation: Place the flask in an ultrasonic bath and sonicate the suspension at room temperature. The formation of the active samarium carbenoid is typically indicated by a color change.

  • Substrate Addition: Dissolve (E)-crotonic acid (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Continue to sonicate the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation to yield pure trans-2-methylcyclopropanecarboxylic acid.

Trustworthiness: This protocol is self-validating as it involves a well-documented organometallic transformation. The use of an inert atmosphere is critical to prevent the quenching of the reactive samarium species. The acidic workup is necessary to protonate the resulting carboxylate salt and to dissolve inorganic byproducts.

This compound as a Synthetic Precursor

The true power of this building block lies in the orthogonal reactivity of its two key components: the carboxylic acid and the cyclopropane ring. The carboxylic acid serves as a versatile handle for elongation and diversification.

Key Derivatizations of the Carboxylic Acid Group

The carboxyl functional group can be readily transformed into a wide range of other functionalities, making it a gateway to diverse chemical libraries.

  • Amide Bond Formation: Coupling with primary or secondary amines to form amides is one of the most common and important transformations in medicinal chemistry. High-efficiency coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to ensure high yields and minimize racemization of adjacent stereocenters.[2]

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the carboxylic acid provides access to esters, which can function as prodrugs or modify solubility.

  • Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-methylcyclopropylmethanol, opening up a different set of synthetic possibilities.[2]

G start 2-Methylcyclopropanecarboxylic Acid amide Cyclopropyl Amide start->amide Amine, HATU ester Cyclopropyl Ester start->ester Alcohol, H⁺ alcohol Cyclopropyl Methanol start->alcohol 1. LiAlH₄ 2. H₂O

Caption: Key Synthetic Transformations of this compound.

Application in Target-Oriented Synthesis

The utility of this building block is evident in its incorporation into biologically active molecules.

  • Natural Products: The cis-isomer of this compound is a known component of Curacin A, a potent anticancer agent isolated from a marine cyanobacterium, highlighting its relevance in natural product synthesis.[12]

  • Pharmaceuticals: It is used in the synthesis of novel kinase inhibitors, such as spirocyclic dihydroindoles that target HPK1 (Hematopoietic Progenitor Kinase 1), a key regulator in the immune system.[12] The rigid cyclopropane scaffold helps to correctly orient the pharmacophoric elements for optimal binding to the kinase.

Case Study: A Drug Discovery Workflow

Imagine a fragment-based screening campaign identifies a small molecule that binds weakly to a novel therapeutic target. The hit contains a simple cyclopropyl group. To improve potency and explore the structure-activity relationship (SAR), a medicinal chemist can use this compound to systematically probe the chemical space around the core fragment.

G cluster_workflow Drug Discovery Logic Flow a 1. Fragment Hit Identified (Contains cyclopropyl moiety) b 2. Hypothesis Generation (Vector for SAR exploration needed) a->b c 3. Building Block Selection (this compound) b->c d 4. Library Synthesis (Amide coupling with diverse amines) c->d e 5. Biological Screening (Assay for potency & selectivity) d->e f 6. SAR Analysis & Iteration (Identify key interactions) e->f f->c Iterate with new building blocks

Caption: Logical workflow for integrating the building block in a drug discovery campaign.

In this workflow, the carboxylic acid of the building block provides a reliable chemical handle to append a library of diverse amines (Step 4). This allows for the rapid generation of dozens or hundreds of analogues, where the cyclopropane ring remains as a constant anchor while the new amide portion explores different pockets of the protein target. The resulting data from biological screening (Step 5) provides a clear SAR, guiding the next round of synthesis and optimization.

Conclusion

This compound is more than just a simple chemical. It is a strategically valuable building block that provides access to the unique and advantageous properties of the cyclopropane ring. Its well-defined structure, coupled with the versatile reactivity of the carboxylic acid group, makes it an indispensable tool for organic and medicinal chemists. From the stereospecific synthesis of complex natural products to the rational design of next-generation pharmaceuticals, this compound offers a reliable and efficient pathway to novel molecular architectures with enhanced biological potential.

References

Introduction: The Rising Importance of the Cyclopropane Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Commercial Availability, isomeric Purity, and Quality Control of 2-Methylcyclopropanecarboxylic Acid for Researchers and Drug Development Professionals

The cyclopropane ring, a small, strained three-membered carbocycle, has emerged as a privileged motif in modern medicinal chemistry. Its unique conformational rigidity and electronic properties allow it to serve as a versatile "bioisostere" for other chemical groups, often leading to improved metabolic stability, enhanced binding affinity, and better overall pharmacokinetic profiles.[1] this compound, a key building block incorporating this motif, is of significant interest to researchers in drug development for synthesizing novel therapeutic agents across various domains, including cardiovascular and central nervous system (CNS) drugs.[1] However, the successful integration of this building block is critically dependent on sourcing material with well-defined stereochemistry and purity. This guide provides an in-depth analysis of the commercial landscape, critical quality attributes, and essential quality control procedures for this compound.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, from large global distributors to more specialized niche manufacturers. A key consideration for procurement is that the compound is most commonly offered as a mixture of its cis and trans diastereomers under the CAS number 29555-02-0 .[2][3][4][5][6] For applications where specific stereochemistry is paramount, individual isomers are also available, though typically at a higher cost and from more specialized suppliers.

Key isomeric forms and their corresponding CAS numbers are:

  • Mixture of cis/trans isomers: 29555-02-0[2][3][4]

  • cis-2-Methylcyclopropanecarboxylic acid: 6142-57-0[1]

  • trans-2-Methylcyclopropanecarboxylic acid: 6202-94-4[7]

  • (1S,2S)-2-Methylcyclopropanecarboxylic acid: 14590-52-4[8]

The choice between a mixture and a specific isomer is a critical decision driven by the downstream application. Early-stage discovery may utilize the more economical mixture for initial screening, while later-stage lead optimization and preclinical development necessitate the use of a single, well-characterized isomer to ensure reproducible biological data and meet regulatory requirements.

Supplier Specification Overview

To aid researchers in their sourcing decisions, the following table summarizes the offerings from several prominent suppliers. Purity levels typically range from 95% to 98%.[5][8][9][10] It is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific data before purchase.

SupplierProduct Name/DescriptionCAS NumberStated PurityNotes
Sigma-Aldrich (Merck) This compound29555-02-098%Offered as a mixture of isomers.[5][11]
Sigma-Aldrich (Merck) (1S,2S)-2-Methylcyclopropanecarboxylic acid14590-52-495%A specific stereoisomer available.[8]
Fisher Scientific This compound, cis + trans29555-02-096%Clearly specified as a cis/trans mixture.[9][10]
Santa Cruz Biotechnology This compound29555-02-0-CoA required for lot-specific purity.[3]
Manchester Organics This compound29555-02-0-Specified as a mixture of cis and trans isomers.[6]
Chemenu cis-2-methylcyclopropanecarboxylic acid6142-57-0-Specializes in specific isomers for R&D.[1]
BOC Sciences (Z+E)-2-methyl cyclopropane carboxylic acid29555-02-095-100%Marketed for experimental/research use.[12]

Note: This table is not exhaustive and is intended for illustrative purposes. Availability and specifications are subject to change. Always verify with the supplier.

Quality Control & Analytical Considerations: Ensuring Isomeric Purity

For drug development professionals, the adage "you get what you test for" is paramount. Relying solely on a supplier's label is insufficient for rigorous scientific research or GMP (Good Manufacturing Practices) workflows. Independent verification of identity, purity, and isomeric ratio is essential. The distinct spatial arrangement of the methyl and carboxyl groups in cis and trans isomers can lead to dramatically different biological activities and off-target effects.

Workflow for Incoming Material Qualification

The following diagram outlines a logical workflow for the quality control (QC) of newly acquired this compound.

cluster_0 Incoming Material QC Workflow start Receive Material & Quarantine doc_review Review Supplier CoA & SDS start->doc_review sampling Sample Material for Testing doc_review->sampling nmr Identity & Isomeric Ratio via NMR (¹H, ¹³C) sampling->nmr gcms Purity Assessment via GC-MS sampling->gcms decision Material Meets Specification? nmr->decision gcms->decision release Release to Inventory decision->release  Yes reject Reject & Contact Supplier decision->reject  No

Caption: Workflow for quality control of incoming this compound.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is the most powerful and definitive tool for determining the isomeric ratio. The protons on the cyclopropane ring will have distinct chemical shifts and coupling constants for the cis and trans isomers due to their different chemical environments. By integrating the characteristic signals for each isomer, a quantitative ratio can be determined. ¹³C NMR can further confirm the identity and structural integrity of the compound. Spectral data for this compound is available in public databases like PubChem for comparison.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for assessing purity. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The mass spectrometer then provides a mass-to-charge ratio, confirming the molecular weight (100.12 g/mol ) and identifying any volatile impurities.[2][4]

Experimental Protocol: QC via ¹H NMR

The following is a representative protocol for determining the isomeric ratio of a commercial sample of this compound.

Objective: To quantify the cis:trans isomeric ratio of a sample of this compound using ¹H NMR spectroscopy.

Materials:

  • Sample of this compound

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • NMR Spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample directly into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ with TMS to the NMR tube.

  • Dissolution: Cap the tube and gently invert several times until the sample is completely dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Phase the spectrum and perform a baseline correction.

    • Identify the distinct signals corresponding to the cis and trans isomers. The protons adjacent to the carbonyl group and the methyl group are often well-resolved. Consult reference spectra from literature or databases to aid in assignment.

    • Integrate a non-overlapping signal unique to the cis isomer and a non-overlapping signal unique to the trans isomer.

    • Calculate the ratio of the integration values to determine the isomeric ratio.

Conclusion and Recommendations

This compound is a valuable building block for drug discovery, available from numerous commercial sources. However, its utility is intrinsically linked to its isomeric form. For researchers and drug developers, a proactive and rigorous approach to procurement and quality control is essential.

Key Recommendations:

  • Define Needs Early: Determine whether a mixture of isomers is sufficient for your stage of research or if a specific, pure isomer is required.

  • Vet Suppliers: Request a Certificate of Analysis for the specific lot you intend to purchase. Inquire about their analytical methods for determining purity and isomeric ratio.

  • Trust but Verify: Implement an in-house QC protocol, centered around NMR and GC-MS, to independently confirm the identity, purity, and isomeric composition of all incoming materials before use in critical experiments.

By adhering to these principles, scientists can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible research outcomes in the pursuit of novel therapeutics.

References

discovery and history of cyclopropanecarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Cyclopropanecarboxylic Acids

Abstract

The cyclopropane ring, a motif of fundamental interest due to its inherent ring strain and unique electronic properties, has captivated chemists for over a century.[1][2] Its carboxylated derivative, cyclopropanecarboxylic acid, and related structures have transitioned from chemical curiosities to indispensable building blocks in modern science, particularly in the realms of medicinal chemistry and agrochemicals.[3][4][5] This guide provides a comprehensive exploration of the discovery of the cyclopropane moiety, the historical evolution of synthetic routes to its carboxylic acid derivatives, and the scientific rationale behind their escalating importance in drug development and other advanced applications. We will examine the causality behind pivotal experimental choices, from early intramolecular cyclizations to modern stereoselective methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Dawn of Strained Rings: Discovery of the Cyclopropane Core

The story of cyclopropanecarboxylic acid begins with the discovery of its parent hydrocarbon, cyclopropane. In 1881, the Austrian chemist August Freund successfully synthesized the three-membered ring, proposing its correct triangular structure.[1] His pioneering work involved treating 1,3-dibromopropane with sodium, inducing an intramolecular Wurtz reaction to forge the strained carbocycle.[1][6] This discovery challenged the contemporary understanding of chemical bonding and opened a new chapter in organic chemistry focused on strained ring systems.

A few years later, in 1887, Gustavson improved upon Freund's method by using zinc instead of sodium, which enhanced the reaction's yield.[1] While cyclopropane itself remained primarily of theoretical interest for decades, its unique structure laid the groundwork for the subsequent synthesis and exploration of its derivatives.[1]

G cluster_Timeline Historical Timeline of Cyclopropane Synthesis node_1881 1881: August Freund Discovers Cyclopropane (Intramolecular Wurtz Reaction) node_1887 1887: Gustavson Improves Yield (Using Zinc) node_1881->node_1887 Improvement node_early_synth Late 19th/Early 20th Century: First Syntheses of Cyclopropanecarboxylic Acid node_1887->node_early_synth Foundation For node_1944 1944: Organic Syntheses Publishes 'Classic' Method (Nitrile Cyclization) node_early_synth->node_1944 Refinement node_1958 1958: Simmons & Smith Develop Stereospecific Cyclopropanation node_1944->node_1958 Parallel Development node_modern Late 20th/21st Century: Rise of Asymmetric Methods (e.g., MIRC) node_1958->node_modern Evolution To

Caption: A timeline of key milestones in the history of cyclopropane and its derivatives.

Early Synthetic Routes to Cyclopropanecarboxylic Acid

Following the discovery of the cyclopropane ring, chemists began to explore methods for introducing functional groups. Several early strategies were developed to synthesize cyclopropanecarboxylic acid, each with its own merits and limitations.

The primary historical methods included:

  • Hydrolysis of Cyclopropyl Cyanide: This became one of the most practical and well-documented early methods.[7][8] It typically involves an intramolecular cyclization of γ-chlorobutyronitrile using a strong base, followed by hydrolysis of the resulting nitrile to the carboxylic acid.[8][9]

  • Decarboxylation of Cyclopropanedicarboxylic Acid: This method involves heating cyclopropane-1,1-dicarboxylic acid to induce the loss of one carboxyl group.[7] The dicarboxylic acid precursor was often prepared via the alkylation of diethyl malonate with 1,2-dibromoethane.[10]

  • Oxidation of Cyclopropyl Methyl Ketone: The oxidation of the corresponding ketone with reagents like sodium hypobromite was reported as an excellent preparative method for the acid.[7]

  • Saponification from Esters: The hydrolysis of cyclopropanecarboxylic acid esters was another viable route, though it presented challenges with salt waste in stoichiometric amounts.[11]

Among these, the pathway via cyclopropyl cyanide, particularly the procedure detailed in a 1944 Organic Syntheses publication, is often considered the "classic" synthesis due to its reliability and decent yields (74-79%).[9][12]

Protocol Spotlight: The "Classic" Nitrile Cyclization and Hydrolysis

This procedure exemplifies the ingenuity of early synthetic chemistry, relying on a robust intramolecular nucleophilic substitution.

Step 1: Intramolecular Cyclization γ-Chlorobutyronitrile is treated with a strong base, such as sodium hydroxide or sodium amide. The base deprotonates the carbon alpha to the nitrile group, creating a carbanion. This nucleophilic carbanion then attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming the three-membered ring. The choice of a strong base is critical to generate a sufficient concentration of the carbanion to drive the reaction forward, overcoming the entropic barrier of ring formation.

Caption: Mechanism of the classic synthesis of cyclopropanecarboxylic acid.

Step 2: Hydrolysis The resulting cyclopropyl cyanide is then subjected to acidic hydrolysis (e.g., with sulfuric acid) to convert the nitrile group into a carboxylic acid.[9] This step typically requires heating to drive the reaction to completion. The final product is then isolated, often through extraction and distillation under reduced pressure.[7]

The Modern Era: Evolution of Synthetic Methodologies

While historically significant, early methods often involved harsh conditions and produced significant waste.[11] The advancement of organic chemistry in the latter half of the 20th century brought forth more efficient, versatile, and stereoselective methods for synthesizing cyclopropanecarboxylic acids and their precursors.

Malonic Ester Synthesis

A more contemporary and often preferred method in academic settings is the malonic ester synthesis.[9][12] This approach offers a reliable pathway to cyclopropane-1,1-dicarboxylic acid, which can then be selectively decarboxylated.

The typical workflow is as follows:

  • Deprotonation: Diethyl malonate is treated with a strong base (e.g., sodium ethoxide) to form a stabilized enolate.

  • Double Alkylation: The enolate is reacted with 1,2-dibromoethane. The reaction proceeds via two successive SN2 alkylations to form the cyclopropane ring.[10]

  • Saponification: The resulting diethyl cyclopropane-1,1-dicarboxylate is hydrolyzed to the diacid using a base like NaOH, followed by acidification.

  • Decarboxylation: Gentle heating of the diacid causes decarboxylation to yield cyclopropanecarboxylic acid.

This method's key advantage is its use of readily available starting materials and its foundation in fundamental, well-understood reaction mechanisms.

Alkene Cyclopropanation

The direct addition of a one-carbon unit across a double bond is a powerful strategy for forming cyclopropane rings.

  • Simmons-Smith Reaction: Developed in 1958, this reaction became a cornerstone of cyclopropane synthesis.[13] It uses a carbenoid, typically formed from diiodomethane and a zinc-copper couple, to react with an alkene. A significant advantage is its stereospecificity: the stereochemistry of the starting alkene is retained in the cyclopropane product.[13]

  • Diazo Compounds: The reaction of alkenes with carbenes generated from diazo compounds (e.g., diazomethane) is another classic method.[13] However, the highly explosive and toxic nature of diazomethane has led to the development of safer alternatives.[13]

  • Michael-Initiated Ring Closure (MIRC): This powerful cascade reaction has become a leading strategy for the asymmetric synthesis of cyclopropanes.[14] It involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the three-membered ring.[14] The use of chiral catalysts or auxiliaries allows for high levels of stereocontrol, which is critical for pharmaceutical applications.

Method Starting Materials Key Reagents Advantages Disadvantages
Classic Nitrile Cyclization γ-ChlorobutyronitrileStrong base (e.g., NaOH), H₂SO₄Historically proven, good yields[9]Harsh conditions, stoichiometric waste
Malonic Ester Synthesis Diethyl malonate, 1,2-dibromoethaneStrong base (e.g., NaOEt), HeatUses common reagents, reliableMulti-step process
Simmons-Smith Reaction Alkene, DiiodomethaneZn-Cu coupleHigh stereospecificity, mild conditionsStoichiometric use of zinc
MIRC Reaction Michael acceptor, NucleophileBase or CatalystExcellent stereocontrol, high versatility[14]Can require complex catalysts/substrates
Caption: Comparison of major synthetic routes to cyclopropanecarboxylic acids.

The Cyclopropyl Moiety in Drug Discovery and Beyond

The surge of interest in cyclopropanecarboxylic acids and their derivatives is driven by the unique and beneficial properties the cyclopropyl group imparts to bioactive molecules.[4] In medicinal chemistry, the cyclopropane ring is often used as a "bioisostere"—a substituent that mimics the spatial arrangement and electronic properties of other common groups (like isopropyl or gem-dimethyl) while offering distinct advantages.[2]

Key Advantages of the Cyclopropyl Fragment:
  • Metabolic Stability: The C-H bonds on a cyclopropane ring are strong and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to alkyl groups, increasing a drug's half-life.[3]

  • Conformational Rigidity: The rigid, planar structure of the ring restricts the conformation of molecules. This can lock a drug molecule into its bioactive conformation, enhancing its binding affinity to a target receptor and increasing potency.[2][3]

  • Improved Pharmacokinetics: The lipophilic nature of the cyclopropyl group can enhance properties like membrane permeability, including penetration of the blood-brain barrier.[3]

  • Modulation of pKa: When placed adjacent to an amine, the cyclopropyl group can alter the basicity (pKa), which can influence solubility, receptor binding, and reduce unwanted effects like P-glycoprotein efflux.[3]

These benefits have led to the incorporation of the cyclopropane motif into a wide array of successful commercial products.

Notable Applications:
  • Pharmaceuticals: The cyclopropyl group is a key feature in many drugs. It is found in broad-spectrum quinolone antibiotics (e.g., Ciprofloxacin), anti-inflammatory agents, analgesics, and compounds for treating metabolic disorders.[2][6][15] More recently, derivatives are being investigated as PARP-1 inhibitors for cancer therapy and as adjuvants to enhance the efficacy of existing antibiotics.[16][17]

  • Agrochemicals: Derivatives of cyclopropanecarboxylic acid are the foundation of pyrethroid insecticides, which are highly effective and widely used in crop protection.[5][6] The motif is also found in potent fungicides and herbicides.[5][16]

  • Plant Science: The amino acid derivative, 1-aminocyclopropane-1-carboxylic acid (ACC), is the immediate biosynthetic precursor to ethylene, a crucial plant hormone that regulates growth and fruit ripening.[4][6][18] This has led to the development of ACC analogues that can inhibit or modulate ethylene production to extend the shelf life of fruits and vegetables.[18][]

Conclusion

From its theoretical beginnings as a strained carbocycle, the cyclopropane ring has evolved into a cornerstone of modern chemical synthesis. The journey of cyclopropanecarboxylic acid, from its initial preparation through arduous, multi-step procedures to its efficient and stereoselective construction via modern catalytic methods, mirrors the broader progress of organic chemistry. For today's researchers, the cyclopropyl group is not merely a structural component but a strategic tool to enhance metabolic stability, increase potency, and fine-tune the pharmacokinetic profiles of new chemical entities. Its continued prevalence in both recently approved drugs and cutting-edge research ensures that the rich history of this small ring will continue to expand for the foreseeable future.

References

A Comprehensive Guide to the Theoretical Stability Analysis of 2-Methylcyclopropanecarboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted cyclopropanes are privileged structural motifs in medicinal chemistry, valued for their ability to impart conformational rigidity and unique metabolic profiles.[1] 2-Methylcyclopropanecarboxylic acid, a simple yet important example, exists as four distinct stereoisomers. The thermodynamic stability of these isomers is a critical parameter that influences their relative abundance in equilibrium and can impact their biological activity and synthetic accessibility. This in-depth technical guide provides a rigorous, first-principles approach to determining the relative stability of the stereoisomers of this compound using modern computational chemistry techniques. We detail the theoretical underpinnings, provide a self-validating, step-by-step computational protocol, and explain how to interpret the results for applications in chemical research and drug development.

Introduction to this compound

The Significance of Substituted Cyclopropanes

The cyclopropane ring is a three-membered carbocycle characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a stark deviation from the ideal tetrahedral angle of 109.5°.[2][3] This inherent strain, comprising both angle and torsional strain, makes the ring reactive and endows it with unique electronic properties, often described in terms of "bent" or banana bonds.[4] In drug development, incorporating a cyclopropane ring can lock a molecule into a specific bioactive conformation, enhance metabolic stability, and modulate physicochemical properties like lipophilicity.

Stereoisomerism: Defining the Four Stereoisomers

This compound possesses two stereocenters (at C1 and C2), giving rise to four possible stereoisomers. These are best understood as two pairs of diastereomers: cis and trans.

  • Cis Isomers : The methyl (-CH₃) and carboxyl (-COOH) groups are on the same face of the cyclopropane ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

  • Trans Isomers : The methyl and carboxyl groups are on opposite faces of the ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.

Because enantiomers are energetically identical, our primary focus is on the energy difference between the diastereomeric cis and trans pairs.

G cluster_0 This compound Stereoisomers 2-MCPA 2-Methylcyclopropanecarboxylic Acid 1R2R (1R, 2R) 2-MCPA->1R2R 1S2S (1S, 2S) 2-MCPA->1S2S 1R2S (1R, 2S) 2-MCPA->1R2S 1S2R (1S, 2R) 2-MCPA->1S2R 1R2R->1S2S Enantiomers (Identical Energy) 1R2R->1R2S Diastereomers (Different Energy) 1R2S->1S2R Enantiomers (Identical Energy)

Stereoisomers of this compound.
The Fundamental Question: Relative Thermodynamic Stability

From a chemical principles standpoint, we hypothesize that the trans isomers will be more stable than the cis isomers. This is primarily due to steric hindrance (also known as van der Waals strain) between the adjacent methyl and carboxyl groups when they are forced onto the same face of the rigid cyclopropane ring.[5][6] The goal of our theoretical calculations is to quantify this energy difference.

Theoretical Foundations for Stability Calculation

The Principle of Minimum Energy

The thermodynamic stability of a molecule is inversely related to its potential energy. A more stable isomer will exist at a lower energy state. By calculating the ground-state electronic energy of each isomer, we can directly compare their stabilities.[7] For a more rigorous comparison, we use the Gibbs free energy (G), which accounts for enthalpy (H) and entropy (S) at a given temperature.

Why Density Functional Theory (DFT) is the Method of Choice

To calculate molecular energies, we turn to quantum mechanics. Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size.[8][9] It offers an exceptional balance of computational efficiency and accuracy, capable of resolving the subtle energy differences between isomers.[10]

DFT works by calculating the electron density of a system, from which all other electronic properties, including energy, can be derived.[8] The accuracy of a DFT calculation depends critically on the choice of the functional and the basis set.[10]

  • Functional (B3LYP) : The functional approximates the exchange-correlation energy, which accounts for complex electron-electron interactions. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has a long and successful track record for calculating the thermochemistry of organic molecules.[11][12][13]

  • Basis Set (6-31G): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G (also denoted 6-31G(d)) basis set is a Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. This is a standard and cost-effective choice that provides the necessary flexibility to accurately describe the bonding in a strained ring system.[14][15]

Protocol: A Step-by-Step Computational Workflow

This protocol outlines the procedure for determining the relative stability of the cis-(1R,2R) and trans-(1R,2S) isomers. The same procedure applies to their enantiomers, which will yield identical results.

Required Software
  • A molecular building program (e.g., Avogadro, ChemDraw).

  • A quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

G cluster_workflow Computational Stability Workflow A Step 1: Build 3D Structures (cis and trans isomers) B Step 2: Geometry Optimization (DFT: B3LYP/6-31G*) Finds the lowest energy conformation. A->B Initial Guess C Step 3: Frequency Analysis (DFT: B3LYP/6-31G*) Confirms true minimum energy structure. B->C Optimized Geometry D Step 4: Extract Thermochemical Data (Zero-Point Energy, Gibbs Free Energy) C->D Vibrational Frequencies (Ensure no imaginary frequencies) E Step 5: Calculate Relative Energy (ΔG) ΔG = G_cis - G_trans D->E Corrected Energies F Conclusion (Isomer with lower G is more stable) E->F Stability Difference

Workflow for theoretical stability calculation.
Step 1: Building the Initial 3D Structures

Construct the 3D models for the cis-(1R,2R) and trans-(1R,2S) isomers of this compound. Pay close attention to the correct stereochemistry at C1 and C2. Save these structures as coordinate files (e.g., .xyz or .mol).

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. For each isomer, perform a geometry optimization calculation using the B3LYP functional and the 6-31G* basis set.

  • Causality : An initial hand-drawn structure is not at its lowest energy state. The optimization algorithm systematically adjusts bond lengths, angles, and dihedrals to relieve structural strain and find the most stable conformation. This step is essential for obtaining a meaningful energy value.

Step 3: Frequency Analysis

Following a successful optimization, a frequency calculation must be performed on the optimized geometry using the same level of theory (B3LYP/6-31G*).

  • Trustworthiness : This is a self-validating step. A true minimum energy structure will have zero imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state, not a stable minimum, and the optimization must be redone.

  • Expertise : Beyond validation, the frequency calculation also provides crucial thermochemical data, including the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the Gibbs free energy. Neglecting these corrections can lead to inaccurate stability predictions.[16]

Step 4: Energy Calculation and Comparison

From the output of the frequency calculation, extract the final electronic energy and the Gibbs free energy correction for each isomer. The total Gibbs free energy (G) is the sum of these two values.

To determine the relative stability, calculate the difference in Gibbs free energy (ΔG):

ΔG = G(cis) - G(trans)

A positive ΔG indicates that the cis isomer is higher in energy (less stable) than the trans isomer.

Analysis and Interpretation of Results

Expected Outcomes and Data Presentation

As hypothesized, the calculations are expected to show that the trans isomer is thermodynamically more stable than the cis isomer, resulting in a positive ΔG value. The magnitude of this difference, typically a few kcal/mol, quantifies the steric penalty of placing the substituents on the same face of the ring.

The quantitative results should be summarized in a clear, structured table.

StereoisomerRelative Electronic Energy (kcal/mol)Relative ZPVE (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
trans-(1R, 2S)0.000.000.00
cis-(1R, 2R)+1.52-0.05+1.65
Note: These are representative values. Actual results will depend on the specific software and computational parameters used.
Connecting Theory to Practice

A ΔG of +1.65 kcal/mol indicates that at equilibrium at room temperature, the trans isomer will be the major component. This information is invaluable for:

  • Synthetic Chemists : When a synthesis produces a mixture of diastereomers, this calculation predicts the thermodynamically favored product, guiding purification strategies and reaction condition optimization.

  • Drug Development Professionals : If only one stereoisomer exhibits the desired biological activity, understanding the energetic landscape is crucial. An unstable isomer might be difficult to synthesize or could isomerize under physiological conditions, impacting the drug's efficacy and safety profile.

Conclusion

This guide has detailed a robust and reliable computational workflow for determining the relative thermodynamic stability of the stereoisomers of this compound. By leveraging the power of Density Functional Theory, specifically the B3LYP/6-31G* level of theory, researchers can quantitatively assess the energetic penalties associated with steric strain in substituted cyclopropane systems. The inclusion of geometry optimization and frequency analysis ensures the protocol is self-validating and provides accurate thermochemical data. These theoretical insights are not merely academic; they provide actionable intelligence that can guide rational molecular design, streamline synthetic efforts, and ultimately accelerate the drug development process.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of (R,R)-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the stereoselective synthesis of (R,R)-2-methylcyclopropanecarboxylic acid. This chiral building block is of significant interest in the pharmaceutical industry due to the prevalence of the cyclopropane motif in a wide array of therapeutic agents, where it can enhance metabolic stability, improve potency, and constrain molecular conformation.[1][2] The described methodology leverages a highly efficient Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis, to achieve high yields and excellent diastereoselectivity.[3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step laboratory procedure, and critical process considerations.

Introduction: The Significance of Chiral Cyclopropanes

The cyclopropane ring, despite its simple structure, is a powerful functional group in medicinal chemistry. Its inherent ring strain imparts unique electronic properties and a rigid, three-dimensional geometry that can be exploited to fine-tune the pharmacological profile of drug candidates.[2] Specifically, enantiomerically pure derivatives like (R,R)-2-methylcyclopropanecarboxylic acid are crucial intermediates for synthesizing complex molecules where precise stereochemical control is paramount for biological activity.

The Horner-Wadsworth-Emmons (HWE) reaction offers a robust and reliable strategy for the construction of carbon-carbon double bonds and, through intramolecular variations, for the synthesis of cyclopropane rings.[4][5][6] Compared to the classical Wittig reaction, the HWE modification provides significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions and a simpler purification process, as the dialkylphosphate byproduct is water-soluble and easily removed.[4][7][8] This guide details an efficient HWE-based synthesis of (R,R)-2-methylcyclopropanecarboxylic acid starting from commercially available, chiral precursors.[3]

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to typically yield an alkene.[4] The reaction mechanism proceeds through several key steps, which dictate the stereochemical outcome.

Core Mechanism:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, generating a highly nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to form a four-membered ring, the oxaphosphetane. This step is often the rate-determining step.[9][10]

  • Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the alkene and a water-soluble phosphate salt.

The stereoselectivity of the HWE reaction, which typically favors the formation of (E)-alkenes, is a result of the thermodynamic stability of the intermediates.[4][9]

HWE_Mechanism General Mechanism of the Horner-Wadsworth-Emmons Reaction Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation BH B-H Base Base (B:) Base->Carbanion Intermediate Betaine-like Intermediate Carbanion->Intermediate Nucleophilic Addition Aldehyde Aldehyde (R'-CHO) Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Elimination Phosphate Dialkyl Phosphate Oxaphosphetane->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Application Protocol: Synthesis of (R,R)-2-Methylcyclopropanecarboxylic Acid

This synthesis employs a variation of the HWE reaction where the electrophile is not an aldehyde or ketone, but a chiral epoxide, specifically (S)-propylene oxide. The reaction proceeds via the initial formation of the phosphonate anion, followed by nucleophilic ring-opening of the epoxide and subsequent intramolecular cyclization to form the cyclopropane ring with high diastereoselectivity.[3]

Synthesis_Workflow Synthetic Workflow TEPA Triethylphosphonoacetate (TEPA) Anion TEPA Anion Formation TEPA->Anion Base Hexyllithium (HexLi) in MeTHF Base->Anion Cyclopropanation Cyclopropanation Reaction Anion->Cyclopropanation PropyleneOxide (S)-Propylene Oxide PropyleneOxide->Cyclopropanation Ester Ethyl (R,R)-2-methyl- cyclopropanecarboxylate Cyclopropanation->Ester Saponification Saponification (e.g., KOH) Ester->Saponification Acid Crude (R,R)-2-methyl- cyclopropanecarboxylic acid Saponification->Acid Purification Aqueous Workup & Extraction Acid->Purification FinalProduct Pure (R,R)-2-methyl- cyclopropanecarboxylic acid Purification->FinalProduct

Caption: Overall workflow for the synthesis of the target molecule.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Purity/GradeSupplier Example
Triethylphosphonoacetate (TEPA)C₈H₁₇O₅P224.18867-13-0≥98%Sigma-Aldrich
Hexyllithium (HexLi)C₆H₁₃Li92.1221369-64-2~2.5 M in hexanesSigma-Aldrich
(S)-Propylene oxideC₃H₆O58.0816088-62-3≥99%Sigma-Aldrich
2-Methyltetrahydrofuran (MeTHF)C₅H₁₀O86.1396-47-9Anhydrous, ≥99%Sigma-Aldrich
Potassium hydroxide (KOH)KOH56.111310-58-3Reagent gradeVWR
Diethyl ether(C₂H₅)₂O74.1260-29-7AnhydrousFisher Scientific
Hydrochloric acid (HCl)HCl36.467647-01-02 M aqueous solutionFisher Scientific
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Low-temperature cooling bath (e.g., acetone/dry ice)

  • Digital thermometer

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Detailed Step-by-Step Protocol

A. Formation of the Phosphonate Anion

  • Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a digital thermometer, and a septum, under a positive pressure of argon.

  • Solvent and Reagent: Charge the flask with anhydrous 2-methyltetrahydrofuran (MeTHF, 60 mL) and triethylphosphonoacetate (TEPA, 1.05 equivalents).

  • Cooling: Cool the solution to -70 °C using an acetone/dry ice bath. Insight: Low temperature is crucial to control the exothermicity of the deprotonation and prevent side reactions.

  • Base Addition: Slowly add hexyllithium (HexLi, 1.0 equivalents) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -65 °C.

  • Anion Formation: Stir the resulting mixture at -70 °C for an additional 30 minutes to ensure complete formation of the phosphonate anion. The solution should appear as a clear to pale yellow suspension.

B. Cyclopropanation

  • Epoxide Addition: Add (S)-propylene oxide (1.0 equivalent), pre-chilled to 0 °C, to the reaction mixture in one portion via syringe.

  • Reaction: Stir the mixture at -70 °C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-16 hours (overnight). Insight: The stoichiometry of TEPA, base, and propylene oxide is critical. An excess of TEPA helps to drive the reaction to completion and achieve high yields.[3]

C. Work-up and Saponification

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether (2 x 30 mL).

  • Combine and Dry: Combine all organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (R,R)-2-methylcyclopropanecarboxylate.

  • Saponification: Dissolve the crude ester in ethanol (50 mL) and add a solution of potassium hydroxide (2.0 equivalents) in water (10 mL). Heat the mixture to reflux for 4 hours.

  • Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.

D. Purification and Isolation

  • Extraction: Dilute the remaining aqueous residue with water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2 M HCl.

  • Final Extraction: Extract the acidified aqueous layer three times with diethyl ether (3 x 40 mL).

  • Isolation: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R,R)-2-methylcyclopropanecarboxylic acid as a colorless oil. The product is often obtained with high purity (>98% trans selectivity) without the need for column chromatography.[3]

Data Summary and Key Findings

The efficiency of this synthesis is highly dependent on the reaction conditions. The choice of base, counterion, and solvent significantly impacts the yield.

BaseSolventTemp (°C)Yield (%)Diastereoselectivity (trans:cis)
HexLiMeTHF-70 to RT85-90>98:2
n-BuLiTHF-78 to RT~75>98:2
NaHDME0 to RT~60>95:5
KHMDSToluene-78 to RT~70>98:2

Data adapted from Organic Process Research & Development, 2005.[3]

Key Observations:

  • Counterion Effect: Lithium-based reagents (HexLi, n-BuLi) consistently provide higher yields, suggesting the lithium counterion plays a favorable role in the reaction mechanism.[3]

  • Solvent Influence: Ethereal solvents like MeTHF and THF are superior for this transformation.[3]

  • Stereoselectivity: The reaction consistently produces the trans diastereomer with high selectivity, regardless of the base or solvent used.[3]

Conclusion

The Horner-Wadsworth-Emmons reaction provides a powerful and highly efficient pathway for the stereoselective synthesis of (R,R)-2-methylcyclopropanecarboxylic acid. By utilizing (S)-propylene oxide as a chiral electrophile and carefully controlling reaction parameters such as stoichiometry, base, and solvent, this protocol delivers the target molecule in high yield and with excellent diastereoselectivity. This robust methodology is well-suited for both laboratory-scale synthesis and process development, providing reliable access to a valuable chiral building block for the pharmaceutical industry.

References

Application Notes and Protocols for the Esterification of 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of 2-Methylcyclopropanecarboxylic Acid Esters

This compound and its corresponding esters are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The strained cyclopropane ring imparts unique conformational constraints and electronic properties, making these motifs desirable for modulating the biological activity and physicochemical properties of molecules. The synthesis of esters from this carboxylic acid is a fundamental transformation, enabling the creation of diverse derivatives for further functionalization and screening.

This comprehensive guide provides detailed protocols and mechanistic insights into the two primary methods for the esterification of this compound: the classic Fischer-Speier esterification and the milder Steglich esterification. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity esters.

Method 1: Fischer-Speier Esterification - The Classic Acid-Catalyzed Approach

Fischer esterification is a robust and cost-effective method that involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1] This equilibrium-driven reaction is particularly well-suited for the synthesis of simple alkyl esters, such as the methyl and ethyl esters of this compound.

Mechanistic Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester.

Fischer_Esterification

Experimental Protocol: Synthesis of Ethyl 2-Methylcyclopropanecarboxylate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound100.125.0 g0.05
Ethanol (absolute)46.0750 mL-
Sulfuric Acid (concentrated)98.081 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine (Saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (5.0 g, 0.05 mol) and absolute ethanol (50 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirred solution.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield pure ethyl 2-methylcyclopropanecarboxylate.

Method 2: Steglich Esterification - A Mild Approach for Sensitive Substrates

The Steglich esterification is a powerful and mild method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of Fischer esterification or for the coupling of sterically hindered alcohols.

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a reactive acylpyridinium salt. This salt is subsequently attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration.

Steglich_Esterification

Experimental Protocol: Synthesis of Methyl 2-Methylcyclopropanecarboxylate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound100.122.0 g0.02
Methanol32.040.8 mL0.02
Dicyclohexylcarbodiimide (DCC)206.334.5 g0.022
4-Dimethylaminopyridine (DMAP)122.170.24 g0.002
Dichloromethane (DCM, anhydrous)-50 mL-
Diethyl Ether-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.0 g, 0.02 mol), methanol (0.8 mL, 0.02 mol), and DMAP (0.24 g, 0.002 mol) in anhydrous dichloromethane (50 mL).

  • DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (4.5 g, 0.022 mol) in 10 mL of anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude methyl 2-methylcyclopropanecarboxylate can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by distillation under reduced pressure.

Characterization of 2-Methylcyclopropanecarboxylate Esters

Infrared (IR) Spectroscopy

The formation of the ester can be confirmed by the appearance of a strong carbonyl (C=O) stretching band in the region of 1730-1750 cm⁻¹ and C-O stretching bands between 1100-1300 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) is also a key indicator of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methyl 2-Methylcyclopropanecarboxylate:

  • ¹H NMR (Expected): The spectrum is expected to show a singlet for the methyl ester protons around 3.6-3.7 ppm. The cyclopropane protons will appear as a complex multiplet in the upfield region (approximately 0.5-1.5 ppm), and the methyl group on the cyclopropane ring will likely be a doublet around 1.1-1.2 ppm.

  • ¹³C NMR (Expected): The carbonyl carbon should appear around 170-175 ppm. The methoxy carbon will be in the 50-55 ppm range. The carbons of the cyclopropane ring and the methyl group will be found in the upfield region (typically below 30 ppm).

Ethyl 2-Methylcyclopropanecarboxylate:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.11 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.1-1.4 (m, 3H, cyclopropyl H), 0.6-0.8 (m, 1H, cyclopropyl H), 1.11 (d, J = 6.2 Hz, 3H, -CH₃).[2]

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 173.5 (C=O), 60.2 (-OCH₂CH₃), 22.1, 18.9, 16.5 (cyclopropyl carbons and -CH₃), 14.3 (-OCH₂CH₃).

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fischer Esterification: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood. Alcohols are flammable; avoid open flames.

  • Steglich Esterification: DCC is a potent skin sensitizer and should be handled with caution. DMAP is toxic and should be handled in a fume hood. Dichloromethane is a volatile and potentially carcinogenic solvent; work in a well-ventilated area.

  • Work-up and Purification: Be cautious when neutralizing acidic solutions with bicarbonate, as this will produce carbon dioxide gas and can cause pressure buildup. Distillations should be performed with appropriate care, especially when working under reduced pressure.

References

Application Note: A Comprehensive Guide to the Chiral HPLC Separation of 2-Methylcyclopropanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification a critical step in drug development and chemical synthesis.[1] 2-Methylcyclopropanecarboxylic acid is a chiral building block whose enantiomeric purity is essential for the synthesis of bioactive compounds. This application note presents a detailed guide for the chiral separation of its enantiomers using High-Performance Liquid Chromatography (HPLC). We provide two robust protocols: a direct method using a polysaccharide-based Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization with a Chiral Derivatizing Agent (CDA). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of method development principles, step-by-step experimental protocols, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property of many molecules of biological interest, including pharmaceuticals, agrochemicals, and natural products. The differential interaction of enantiomers with chiral biological systems like enzymes and receptors often leads to one enantiomer being therapeutically active while the other may be inactive, less active, or even responsible for adverse effects.[1] Therefore, regulatory authorities and the pharmaceutical industry place a high emphasis on the development of stereoselective analytical methods.[1]

This compound possesses a single stereocenter, existing as a pair of enantiomers (Figure 1). As a small, non-aromatic carboxylic acid, it presents a unique analytical challenge. It lacks a strong chromophore for UV detection and has limited functional groups for strong intermolecular interactions, which are crucial for chiral recognition.

This guide explores two primary HPLC-based strategies to resolve these enantiomers:

  • Direct Separation: Utilizes a Chiral Stationary Phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[2][3]

  • Indirect Separation: Involves reacting the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form stable diastereomers, which can then be separated on a conventional achiral stationary phase.[4]

Chemical structure of this compound
Figure 1. Structure of this compound.

Foundational Principles of Chiral Recognition

Successful chiral separation on a CSP is often explained by the three-point interaction model . This model posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral selector of the stationary phase.[5] At least one of these interactions must be stereochemically dependent. For this compound, these interactions may include hydrogen bonding (from the carboxylic acid), steric hindrance, and dipole-dipole interactions.

Direct Method: Chiral Stationary Phases (CSPs)

The direct approach is often preferred for its simplicity as it avoids extra sample preparation steps.[2] For acidic compounds like this compound, polysaccharide-based and macrocyclic glycopeptide CSPs are highly effective due to their versatile chiral recognition mechanisms.[5][6]

  • Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®): These phases consist of cellulose or amylose derivatives coated or immobilized on a silica support.[6] The chiral recognition is attributed to the formation of inclusion complexes within the helical polymer structure and interactions (hydrogen bonds, dipole-dipole) with the carbamate groups on the polysaccharide backbone.

  • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC®): These phases, based on molecules like teicoplanin or vancomycin, contain multiple stereocenters and functional groups (peptides, sugars, hydroxyls), creating complex chiral cavities.[6][7] They are exceptionally versatile and can operate in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities.[6]

Indirect Method: Chiral Derivatization

The indirect method converts the enantiomers into diastereomers, which have different physical properties and can be separated on standard achiral columns (e.g., C18).[4] This approach offers several advantages:

  • Versatility: Allows the use of widely available and robust achiral columns.

  • Enhanced Detection: A CDA containing a strong chromophore or fluorophore can be used to significantly improve detection sensitivity, which is particularly useful for analytes lacking these features.[8]

  • Predictable Elution Order: The elution order of the formed diastereomers is often predictable based on the stereochemistry of the analyte and the CDA.

However, this method requires careful validation to ensure the CDA is enantiomerically pure and that no racemization of the analyte occurs during the derivatization reaction.[4][8]

Strategic Approach to Method Development

A systematic screening approach is crucial for efficient chiral method development.[9][10] The following workflow diagram illustrates a logical decision-making process for separating the enantiomers of this compound.

MethodDevelopmentWorkflow cluster_start Analyte Information cluster_direct Direct Method cluster_indirect Indirect Method Analyte Racemic this compound - Small, acidic, no chromophore Direct Direct Separation on CSP Analyte->Direct Preferred for simplicity Indirect Indirect Separation via Derivatization Analyte->Indirect Alternative for sensitivity or if direct fails ScreenCSPs 1. Screen CSPs - Polysaccharide (Cellulose/Amylose) - Macrocyclic Glycopeptide Direct->ScreenCSPs OptimizeMP 2. Optimize Mobile Phase - Adjust modifier (e.g., TFA, Acetic Acid) - Vary alcohol % (e.g., IPA, EtOH) ScreenCSPs->OptimizeMP FinalDirect Optimized Direct Method OptimizeMP->FinalDirect SelectCDA 1. Select Chiral Derivatizing Agent (CDA) - e.g., (R)-1-Phenylethylamine - Must have chromophore Indirect->SelectCDA OptimizeRxn 2. Optimize Derivatization Reaction - Coupling agents (EDC, HOBt) - Time, Temperature SelectCDA->OptimizeRxn SeparateDiastereomers 3. Separate on Achiral Column (C18) - Optimize RP Mobile Phase (ACN/H2O) OptimizeRxn->SeparateDiastereomers FinalIndirect Optimized Indirect Method SeparateDiastereomers->FinalIndirect

Caption: Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocols

Protocol 1: Direct Enantioseparation on a Polysaccharide CSP

Rationale: This protocol employs a cellulose-based CSP in normal phase mode. The acidic modifier (TFA) is critical for protonating the carboxylic acid, which prevents ionic interactions with residual silanols and promotes consistent hydrogen bonding with the CSP, leading to sharper peaks and better resolution.

A. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (or equivalent cellulose-based CSP).

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).

  • Sample: Racemic this compound standard.

B. Step-by-Step Methodology

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1.0 mg/mL in IPA.

    • Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) .

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • HPLC Instrument Setup and Conditions:

    • Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[10]

    • Set the instrument parameters as detailed in Table 1.

    Table 1: HPLC Conditions for Direct Chiral Separation

    Parameter Setting
    Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
    Mobile Phase n-Hexane:IPA:TFA (90:10:0.1, v/v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 25 °C
    Injection Volume 10 µL
    Detection UV at 210 nm

    | Run Time | 20 minutes |

  • Data Analysis:

    • Inject the prepared sample.

    • Identify the two enantiomer peaks.

    • Calculate the resolution (Rs) between the peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base. A resolution of Rs ≥ 1.5 indicates baseline separation.

Protocol 2: Indirect Enantioseparation via Derivatization

Rationale: This protocol creates diastereomeric amides by reacting the carboxylic acid with an enantiomerically pure amine ((R)-1-(1-Naphthyl)ethylamine). This amine introduces a bulky naphthyl group, which enhances steric differences between the diastereomers, and a strong chromophore for sensitive UV detection at 280 nm. The resulting diastereomers are separated on a standard C18 column.

A. Instrumentation and Materials

  • HPLC System: Same as Protocol 1.

  • Column: Standard C18 column (e.g., ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm).

  • Reagents:

    • Racemic this compound.

    • (R)-1-(1-Naphthyl)ethylamine (enantiomerically pure >99%).

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • 1-Hydroxybenzotriazole (HOBt).

    • HPLC-grade Acetonitrile (ACN), Dichloromethane (DCM), and water.

    • Formic acid.

B. Step-by-Step Methodology

  • Derivatization Reaction: [This step is based on common amidation procedures, e.g., 2]

    • In a 2 mL vial, dissolve 1 mg of racemic this compound in 500 µL of DCM.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of HOBt. Stir for 5 minutes at room temperature.

    • Add 1.2 equivalents of (R)-1-(1-Naphthyl)ethylamine.

    • Seal the vial and let the reaction proceed for 2 hours at room temperature.

    • Evaporate the DCM under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase (50:50 ACN:Water).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • The mobile phase will be an isocratic mixture. Start with 50% B .

    • Filter and degas both solvents.

  • HPLC Instrument Setup and Conditions:

    • Equilibrate the C18 column with the mobile phase.

    • Set the instrument parameters as detailed in Table 2.

    Table 2: HPLC Conditions for Indirect Chiral Separation

    Parameter Setting
    Column C18, 150 x 4.6 mm, 5 µm
    Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (50:50, v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection UV at 280 nm

    | Run Time | 25 minutes |

  • Data Analysis:

    • Inject the derivatized sample.

    • Calculate the resolution (Rs) between the two diastereomer peaks.

Expected Results and Method Comparison

The two protocols offer distinct advantages and are suited for different analytical goals. Table 3 provides a comparative summary of the expected outcomes.

Table 3: Comparison of Direct and Indirect Chiral Separation Methods

FeatureProtocol 1 (Direct)Protocol 2 (Indirect)
Principle Enantiomer separation on CSPDiastereomer separation on achiral phase
Sample Prep Simple dilutionMulti-step derivatization required
Column Type Specialized, expensive CSPStandard, inexpensive C18
Mobile Phase Normal Phase (Hexane/IPA)Reversed Phase (ACN/Water)
Detection Low UV (210 nm), lower sensitivityHigh UV (280 nm), high sensitivity
Run Time Potentially shorterLonger due to reaction time
Pros Fast, no risk of racemizationHigh sensitivity, uses standard columns
Cons Lower sensitivity, expensive columnComplex prep, potential for side reactions

Troubleshooting

  • Poor Resolution (Rs < 1.5):

    • Direct Method: Decrease the column temperature, as lower temperatures often enhance chiral selectivity.[10] Try a different alcohol (e.g., ethanol) as the modifier. Test a different class of CSP (e.g., a macrocyclic glycopeptide).

    • Indirect Method: Ensure the derivatization reaction has gone to completion. Adjust the mobile phase organic content; a gradient elution may be necessary.

  • Peak Tailing (especially for the acid):

    • Direct Method: Increase the concentration of the acidic modifier (e.g., from 0.1% to 0.2% TFA) to ensure complete protonation of the analyte.

  • Extraneous Peaks:

    • Indirect Method: These may be due to unreacted starting materials or side products from the derivatization. Optimize the reaction stoichiometry and time. A simple solid-phase extraction (SPE) cleanup may be required post-reaction.

Conclusion

The successful chiral separation of this compound is readily achievable with a systematic and informed approach. The direct method using a polysaccharide-based CSP offers a rapid and straightforward protocol ideal for routine purity checks. The indirect method, while more labor-intensive, provides a powerful alternative when high sensitivity is required or when specialized chiral columns are unavailable. The choice between these methods will depend on the specific analytical requirements, including sample throughput, sensitivity needs, and available instrumentation. Both protocols presented here provide a robust starting point for developing a validated method for the enantioselective analysis of this important chiral building block.

References

Large-Scale Synthesis of 2-Methylcyclopropanecarboxylic Acid for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

[Application Notes and Protocols]

Introduction

2-Methylcyclopropanecarboxylic acid is a key building block in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). Its rigid, three-membered ring structure imparts unique conformational constraints and metabolic stability to molecules, making it a desirable moiety in drug design. The industrial-scale production of this compound, however, presents challenges in terms of safety, yield, and stereoselectivity. This document provides a detailed guide for the large-scale synthesis of this compound, with a focus on a scalable and efficient process suitable for industrial applications.

Synthetic Strategy: Cyclopropanation of Crotonic Acid Derivatives

The most common and industrially viable route to this compound involves the cyclopropanation of a crotonic acid derivative. While several methods exist for cyclopropanation, the use of a sulfur ylide, specifically dimethylsulfoxonium methylide (Corey's ylide), offers a balance of reactivity, scalability, and stereocontrol.[1] This approach avoids the use of highly toxic and explosive reagents like diazomethane, which is a significant consideration for large-scale production.

The overall synthetic scheme involves two main steps:

  • Cyclopropanation: Reaction of an ethyl crotonate with dimethylsulfoxonium methylide to form ethyl 2-methylcyclopropanecarboxylate.

  • Hydrolysis: Saponification of the resulting ester to yield the desired this compound.

This method has been shown to be scalable, with a design of experiment (DoE) approach successfully defining optimal reaction parameters for increased yield and safety.[1]

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
Trimethylsulfoxonium iodide1774-47-6220.07Solid
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00Highly flammable solid
Dimethyl sulfoxide (DMSO), anhydrous67-68-578.13Liquid, hygroscopic
Ethyl crotonate623-70-1114.14Liquid, flammable
Sodium hydroxide1310-73-240.00Solid, corrosive
Hydrochloric acid, concentrated7647-01-036.46Liquid, corrosive
Isopropyl acetate108-21-4102.13Liquid, flammable
Synthesis of Dimethylsulfoxonium Methylide (Corey's Ylide)

Warning: This reaction is exothermic and generates hydrogen gas. It must be performed under an inert atmosphere in a well-ventilated fume hood.

  • To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous dimethyl sulfoxide (DMSO).

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred DMSO at room temperature.

  • Heat the mixture to 50-60 °C and stir until the evolution of hydrogen gas ceases (approximately 1.5-2 hours). This indicates the formation of the dimsyl anion.

  • Cool the resulting greyish solution to room temperature.

  • In a separate flask, prepare a slurry of trimethylsulfoxonium iodide in anhydrous DMSO.

  • Slowly add the trimethylsulfoxonium iodide slurry to the dimsyl anion solution. The temperature should be maintained below 30 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature. The resulting solution of dimethylsulfoxonium methylide is used directly in the next step.

Cyclopropanation of Ethyl Crotonate
  • In a separate reaction vessel, charge ethyl crotonate and anhydrous DMSO.

  • Heat the solution to 80 °C.[1]

  • Slowly add the pre-formed dimethylsulfoxonium methylide solution to the heated ethyl crotonate solution. A slow addition rate is crucial to control the exotherm and prevent the accumulation of the thermally unstable ylide.[1]

  • After the addition is complete, maintain the reaction mixture at 80-95 °C for 1-2 hours, or until reaction completion is confirmed by in-situ monitoring (e.g., near-IR spectroscopy).[1]

  • Cool the reaction mixture to room temperature.

Hydrolysis and Work-up
  • To the cooled reaction mixture, add a solution of sodium hydroxide in water.

  • Stir the mixture at room temperature for 1 hour to complete the hydrolysis of the ester.[1]

  • Cool the mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Extract the aqueous layer with isopropyl acetate. Isopropyl acetate is the preferred solvent for large-scale synthesis as it facilitates telescoping with subsequent purification steps.[1]

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

The crude product can be purified by vacuum distillation.

ParameterValue
Boiling Point190-191 °C at 745 mmHg[2]
Density1.027 g/mL at 25 °C[2]
Refractive Indexn20/D 1.439[2]

The purity of the final product should be assessed using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Process Flow Diagram

SynthesisWorkflow cluster_ylide Ylide Preparation cluster_cyclopropanation Cyclopropanation & Hydrolysis cluster_purification Purification NaH Sodium Hydride Ylide Dimethylsulfoxonium Methylide NaH->Ylide 1. Reaction DMSO1 Anhydrous DMSO DMSO1->Ylide TMSOI Trimethylsulfoxonium Iodide TMSOI->Ylide 2. Reaction CrudeEster Crude Ethyl 2-Methylcyclopropanecarboxylate Ylide->CrudeEster EtCrotonate Ethyl Crotonate EtCrotonate->CrudeEster Cyclopropanation at 80-95°C CrudeAcid Crude this compound CrudeEster->CrudeAcid Hydrolysis NaOH NaOH (aq) NaOH->CrudeAcid Workup Acidification & Extraction CrudeAcid->Workup Distillation Vacuum Distillation Workup->Distillation FinalProduct Pure this compound Distillation->FinalProduct

Caption: Workflow for the large-scale synthesis of this compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4][5]

The reagents used in the synthesis also pose significant hazards:

  • Sodium hydride: A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere.

  • Dimethyl sulfoxide (DMSO): Can increase the absorption of other chemicals through the skin.

  • Ethyl crotonate and Isopropyl acetate: Flammable liquids.[4]

A thorough risk assessment should be conducted before commencing any large-scale synthesis.[6] Emergency procedures, including access to safety showers and eyewash stations, must be in place.[4]

Conclusion

The described protocol provides a robust and scalable method for the industrial production of this compound. By carefully controlling reaction parameters and adhering to strict safety protocols, high yields of the desired product can be achieved efficiently. The use of in-situ monitoring and a well-designed experimental approach can further optimize the process for large-scale manufacturing.

References

Application Notes and Protocols: Derivatization of 2-Methylcyclopropanecarboxylic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylcyclopropanecarboxylic acid is a significant molecule in various fields, including as a component of natural products like curacin A and as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate and sensitive quantification of this analyte is often crucial for research, development, and quality control. However, its inherent properties—high polarity and low volatility—pose challenges for direct analysis by common analytical techniques such as gas chromatography (GC).[2] This application note provides a detailed guide on the derivatization of this compound to enhance its analytical performance, particularly for GC-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.

Derivatization is a chemical modification process that converts an analyte into a product with more favorable properties for a given analytical method.[3] For carboxylic acids like this compound, derivatization aims to:

  • Increase Volatility: By replacing the polar carboxyl hydrogen with a less polar group, the compound's boiling point is lowered, making it suitable for GC analysis.[2][4]

  • Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in GC injectors and columns.

  • Enhance Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks, improving resolution and quantification.[2]

  • Increase Mass Spectrometry Signal: For LC-MS, derivatization can improve ionization efficiency, leading to higher sensitivity.[5]

This guide will explore the primary derivatization strategies for this compound, provide detailed, step-by-step protocols, and explain the rationale behind the selection of specific reagents and conditions.

Core Derivatization Strategies

The choice of derivatization method depends largely on the analytical platform (GC or LC) and the specific requirements of the analysis. The most common strategies for carboxylic acids are silylation and alkylation (esterification).[2]

Silylation for GC-MS Analysis

Silylation is a robust and widely used technique for derivatizing compounds with active hydrogens, such as those in carboxyl groups.[6] It involves the replacement of the acidic proton with a trimethylsilyl (TMS) group.

Why Silylation?

  • High Reactivity: Silylating reagents react readily with carboxylic acids.

  • Volatility Enhancement: The resulting TMS esters are significantly more volatile than the parent acid.[4][7]

  • Inertness: The derivatives are generally stable under GC conditions.

Common Silylating Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that is often used for carboxylic acids.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Reported to be the most volatile of the common silylating reagents, which can be advantageous in preventing co-elution with the solvent front.[4]

  • BSTFA + TMCS (Trimethylchlorosilane): The addition of TMCS as a catalyst can increase the reactivity of BSTFA, which is particularly useful for sterically hindered or slowly reacting compounds.

Reaction Mechanism: Silylation

The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent, leading to the formation of the TMS ester and a neutral byproduct.

G cluster_0 Silylation of this compound acid This compound (R-COOH) product TMS Ester Derivative (R-COOSi(CH3)3) acid->product Reaction reagent Silylating Reagent (e.g., BSTFA) reagent->product byproduct Byproduct (e.g., N-Methyltrifluoroacetamide) product->byproduct Formation of

Figure 1: General workflow for the silylation of this compound.

Alkylation (Esterification) for GC-MS Analysis

Alkylation, specifically esterification, is another popular method for derivatizing carboxylic acids.[3] This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[8][9]

Why Esterification?

  • Stable Derivatives: Alkyl esters are chemically stable and provide excellent chromatographic performance.[3]

  • Quantitative Reactions: The reaction can be driven to completion, ensuring accurate quantification.[3]

  • Variety of Reagents: A wide range of alcohols can be used to form different esters, which can be useful for optimizing chromatographic separation.

Common Esterification Reagents and Methods:

  • Acid-Catalyzed Esterification (Fischer Esterification): The classic method involving heating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) and a strong acid catalyst (e.g., H₂SO₄, HCl).[9][10]

  • Dimethylformamide Dialkyl Acetals (e.g., DMF-DMA): These reagents react quickly with carboxylic acids to form methyl esters.[6] Care must be taken as they are sensitive to moisture.[6]

  • Diazomethane: A highly effective methylating agent, but its use is limited due to its toxicity and explosive nature.[2]

Reaction Mechanism: Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[9] The reaction is typically driven to completion by using a large excess of the alcohol or by removing the water that is formed.[9]

G cluster_1 Fischer Esterification Workflow acid This compound (R-COOH) product Ester Derivative (R-COOR') acid->product Reaction alcohol Alcohol (R'-OH) alcohol->product catalyst Acid Catalyst (H+) catalyst->product Catalyzes water Water (H2O) product->water Byproduct G cluster_2 3-NPH Derivatization for LC-MS acid This compound product 3-NPH Derivative acid->product Activation edc EDC (Coupling Agent) edc->product nph 3-Nitrophenylhydrazine nph->product Reaction

References

Application Note & Protocols: Synthesis of 2-Methylcyclopropylamides via Amine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Methylcyclopropylamide Moiety

The cyclopropyl ring is a highly valued structural motif in modern medicinal chemistry.[1] Its unique conformational rigidity, combined with its electronic properties, allows it to serve as a versatile bioisostere for other common chemical groups, often leading to improved metabolic stability, binding affinity, and membrane permeability.[2] Specifically, amides derived from 2-methylcyclopropanecarboxylic acid are key building blocks in the synthesis of numerous pharmaceutical agents, contributing to the development of novel therapeutics across various disease areas.[1][3]

The formation of the amide bond is one of the most frequently performed reactions in drug discovery.[4][5] However, the direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient, as it requires high temperatures to eliminate water, conditions that are incompatible with most complex drug molecules. The initial reaction at ambient temperature is a simple acid-base neutralization, forming a non-reactive ammonium carboxylate salt.[6] Consequently, the use of "coupling reagents" is essential to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine under mild conditions.[7]

This document provides a detailed guide for researchers on the synthesis of amides from this compound, a substrate that presents moderate steric hindrance. We will explore the mechanistic principles, compare common coupling strategies, and provide robust, step-by-step protocols for reliable amide formation.

Mechanistic Rationale for Amide Coupling

The core principle of amide bond formation using coupling reagents is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[6][8] This process transforms the carboxylate into a highly reactive intermediate, which is then readily attacked by the amine nucleophile.

The general mechanism can be visualized as a two-stage process:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for uronium/phosphonium salts).[9]

  • Aminolysis: The amine attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate. This intermediate then collapses, expelling the activated leaving group and forming the stable amide bond.

G cluster_activation Activation Step cluster_aminolysis Aminolysis Step Acid R-COOH (this compound) Intermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Intermediate + Reagent Coupling Reagent (e.g., EDC, HATU) Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + Amine Amine R'-NH2 (Amine) Amide Amide Product Tetrahedral->Amide Collapse Byproduct Byproduct (e.g., DCU, TMU) Tetrahedral->Byproduct Expels Leaving Group

Caption: General mechanism of amide bond formation using coupling reagents.

Navigating Challenges: Steric Hindrance

The methyl group at the 2-position of the cyclopropanecarboxylic acid introduces steric bulk adjacent to the reaction center. While not exceptionally hindered, this feature can slow down the rate of nucleophilic attack by the amine, particularly if the amine itself is bulky.[10][11] In such cases, the choice of coupling reagent becomes critical. Highly reactive reagents are often required to ensure the reaction proceeds to completion in a reasonable timeframe and minimizes potential side reactions.[12][13]

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is crucial for success and depends on the substrate's reactivity, potential for side reactions, and cost.[7] Below is a comparison of widely used reagents suitable for this transformation.

Coupling Reagent / System Additive Base Typical Solvent(s) Key Advantages Common Side Reactions / Issues
EDC (Carbodiimide)HOBt or OxymaPureNone (or mild base like DIPEA)DCM, DMFWater-soluble byproduct (EDU) is easily removed with aqueous workup. Cost-effective.[6][7]Can form a non-reactive N-acylurea byproduct. Racemization risk with chiral acids (mitigated by HOBt).[12][14]
HATU (Uronium/Aminium Salt)None (HOAt is part of the structure)DIPEA, TEADMF, NMPVery high reactivity, excellent for sterically hindered substrates and less nucleophilic amines. Low risk of racemization.[5][12]Higher cost. Can cause guanidinylation of the amine if used in large excess or with slow reactions.[15]
PyBOP (Phosphonium Salt)None (HOBt is part of the structure)DIPEA, TEADMF, DCMGood for sterically hindered couplings. Does not cause guanidinylation side reactions.Phosphoramide byproduct can sometimes be difficult to remove via chromatography.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of 2-methylcyclopropylamides. Reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

G A 1. Reagent Preparation Dissolve carboxylic acid (and additive, if any) in anhydrous solvent under inert atmosphere. B 2. Activation Add coupling reagent (and base, if any). Stir at specified temperature (e.g., 0 °C to RT). A->B 15-30 min C 3. Amine Addition Add amine solution to the activated mixture. B->C Pre-activation D 4. Reaction Monitoring Monitor progress by TLC or LC-MS until starting material is consumed (2-24h). C->D E 5. Work-up Quench reaction and perform aqueous washes to remove byproducts and unreacted reagents. D->E F 6. Purification & Analysis Dry organic layer, concentrate, and purify crude product by column chromatography. Confirm structure by NMR, MS. E->F

Caption: Standard experimental workflow for amide coupling reactions.

Protocol 1: Amide Coupling using EDC and HOBt

This protocol is a cost-effective and reliable method for coupling primary and secondary amines that are not severely sterically hindered. The addition of 1-Hydroxybenzotriazole (HOBt) accelerates the coupling and minimizes side reactions.[4]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 2.0-3.0 eq, if amine is a hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 5% aqueous HCl, saturated aqueous NaHCO₃, and brine

Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF (to make an approx. 0.2 M solution). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the solution in one portion. If the amine starting material is a hydrochloride salt, add DIPEA (2.0-3.0 eq) at this stage.[16]

  • Stirring: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[7] This sequence removes the water-soluble EDC byproduct (EDU), excess HOBt, and any unreacted starting materials.[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel.

Protocol 2: High-Activity Amide Coupling using HATU

This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, where the EDC/HOBt system may be sluggish.[5][12]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, 5% aqueous LiCl (optional, for DMF removal), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine

Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (to make an approx. 0.2 M solution).

  • Pre-activation: Add DIPEA (2.0-3.0 eq) to the solution. The use of a non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing in the reaction.[5] Stir the mixture at room temperature for 15-30 minutes. A color change (often to yellow) may be observed, indicating the formation of the active ester.

  • Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor progress by TLC or LC-MS. These reactions are typically much faster than EDC couplings.[15]

  • Work-up:

    • Dilute the reaction mixture with a large volume of ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl (3x) to help remove DMF.[7]

    • Subsequently, wash with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove the tetramethylurea (TMU) byproduct, DIPEA·HCl salt, and residual HOAt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The synthesis of amides from this compound is a readily achievable transformation critical to many drug discovery programs. For straightforward couplings, the EDC/HOBt method offers a reliable and economical solution. For more challenging substrates where steric hindrance or poor nucleophilicity is a concern, the highly reactive HATU reagent provides a superior alternative, ensuring high yields and clean reaction profiles. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize valuable 2-methylcyclopropylamide derivatives.

References

The Strategic Incorporation of 2-Methylcyclopropanecarboxylic Acid Derivatives in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led synthetic chemists to explore unique molecular scaffolds that can impart desirable biological and physicochemical properties. Among these, the cyclopropane ring, a strained three-membered carbocycle, has emerged as a critical pharmacophore in a variety of bioactive molecules, including potent fungicides and insecticides.[1] This technical guide provides an in-depth look at the application of 2-methylcyclopropanecarboxylic acid and its close analogs in the synthesis of key agrochemicals, with a focus on triazole fungicides and pyrethroid insecticides. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the pivotal role of the cyclopropyl moiety in the biological activity of these compounds.

Part 1: The Cyclopropyl Moiety in Triazole Fungicides: A Case Study on the Synthesis of a Cyproconazole Analog

Triazole fungicides are a cornerstone of modern crop protection, renowned for their broad-spectrum activity against a wide range of fungal pathogens.[2] Their mode of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][3] The presence of a cyclopropyl group in several successful triazole fungicides, such as cyproconazole, is crucial for their high efficacy. The rigid and strained nature of the cyclopropane ring can enhance the binding affinity of the molecule to the target enzyme and improve its metabolic stability.[4][5]

While the commercial synthesis of cyproconazole may start from different precursors, we present here a detailed protocol for the synthesis of a key intermediate, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which can be readily adapted to use a this compound derivative. This key intermediate is then converted to the final triazole fungicide.

Synthesis of the Key Intermediate: 1-(4-chlorophenyl)-2-(2-methylcyclopropyl)-1-propanone

This protocol outlines a plausible synthetic route to an analog of a key cyproconazole intermediate, starting from this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Methylcyclopropanecarbonyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 79 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill the crude product under reduced pressure to obtain pure 2-methylcyclopropanecarbonyl chloride.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure to facilitate the subsequent Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation.

Step 2: Friedel-Crafts Acylation to form 1-(4-chlorophenyl)-2-(2-methylcyclopropyl)ethan-1-one

  • In a separate flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in dry chlorobenzene (solvent).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of 2-methylcyclopropanecarbonyl chloride (1.0 eq) in dry chlorobenzene to the AlCl₃ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

  • Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the product by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. Anhydrous conditions are crucial to prevent the deactivation of the Lewis acid catalyst (AlCl₃). The acidic workup is necessary to decompose the aluminum-ketone complex and protonate any remaining catalyst.

Step 3: α-Methylation to yield 1-(4-chlorophenyl)-2-(2-methylcyclopropyl)-1-propanone

  • To a solution of the ketone from Step 2 (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA) at a low temperature (-78 °C for LDA, 0 °C for NaH).

  • Stir the mixture for 30-60 minutes to allow for the formation of the enolate.

  • Add methyl iodide (CH₃I, 1.2 eq) to the enolate solution and allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting product, 1-(4-chlorophenyl)-2-(2-methylcyclopropyl)-1-propanone, by column chromatography.

Causality Behind Experimental Choices: The α-methylation requires the formation of an enolate, which is achieved using a strong, non-nucleophilic base. The use of a strong base ensures complete deprotonation, and the low temperature helps to control the reaction and prevent side reactions.

From Intermediate to a Cyproconazole Analog

The synthesized ketone is a key building block for the final triazole fungicide. The following steps are based on established patent literature for the synthesis of cyproconazole.[6][7][8]

Step 4: Epoxidation

The ketone is converted to an epoxide, typically through a reaction with a sulfur ylide, such as trimethylsulfoxonium iodide and a base.

Step 5: Ring-opening with 1,2,4-Triazole

The epoxide is then subjected to a ring-opening reaction with 1,2,4-triazole in the presence of a base to introduce the triazole moiety and form the final fungicidal molecule.[9][10]

graph SynthesisWorkflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; Figure 1: Synthetic workflow for a cyproconazole analog.

StepKey ReagentsPurpose
1Thionyl chlorideActivation of the carboxylic acid
2Chlorobenzene, AlCl₃Friedel-Crafts acylation
3Strong base (NaH or LDA), CH₃Iα-Methylation
4Sulfur ylideEpoxidation
51,2,4-Triazole, baseIntroduction of the triazole ring

Table 1: Summary of Key Synthetic Steps

Fungicidal Efficacy Data for Cyproconazole

The following table presents the half-maximal effective concentration (EC₅₀) values for cyproconazole against various fungal pathogens, demonstrating its high potency. Lower EC₅₀ values indicate higher fungicidal activity.

Fungal PathogenEC₅₀ (µg/mL)Reference
Botrytis cinerea0.27 - 11.39[11]
Sclerotinia sclerotiorum0.12 - 1.59[11]
Rhizoctonia solani0.27[11]
Phytophthora infestans0.46[11]
Alternaria spp.0.125 - 5.729[12]

Table 2: Fungicidal Activity of Cyproconazole

Part 2: The Role of Cyclopropanecarboxylic Acids in Pyrethroid Insecticides

Pyrethroid insecticides are synthetic analogs of the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers.[13][14] They are fast-acting neurotoxins in insects and are widely used in agriculture and public health.[15] The core structure of most pyrethroids consists of an ester of a specific cyclopropanecarboxylic acid and an alcohol.[9][16]

While the user's query specifically mentions this compound, it is important to note that the most commercially significant pyrethroids are derived from 2,2-dimethyl-3-substituted-cyclopropanecarboxylic acids , such as chrysanthemic acid.[17][18] The principles of their synthesis and the role of the cyclopropane ring are, however, highly relevant.

The Significance of the gem-Dimethylcyclopropane Moiety

The gem-dimethyl group on the cyclopropane ring is a critical feature for the insecticidal activity of pyrethroids.[17] It is believed to contribute to the correct stereochemical orientation of the molecule for binding to the voltage-gated sodium channels in the insect's nervous system, which is their primary target.[1] Modifications to this part of the molecule can significantly impact the insecticide's potency and spectrum of activity.[19]

General Synthesis of Pyrethroid Insecticides

The synthesis of a pyrethroid insecticide typically involves two main stages:

  • Synthesis of the Cyclopropanecarboxylic Acid Moiety: This is often a multi-step process. For example, the synthesis of chrysanthemic acid can be achieved through various routes, including the reaction of a diene with a diazoacetate.[20]

  • Esterification: The cyclopropanecarboxylic acid is then converted to its acid chloride, which is subsequently reacted with the desired alcohol to form the final pyrethroid ester.[21][22]

graph PyrethroidSynthesis { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; Figure 2: General synthesis of pyrethroid insecticides.

Efficacy of Common Pyrethroids

The following table illustrates the high insecticidal efficacy of pyrethroids derived from cyclopropanecarboxylic acid intermediates.

PyrethroidInsect SpeciesEfficacy MetricValueReference
DeltamethrinAnopheles gambiae (Mosquito)LC₅₀0.004 mg/L[16]
PermethrinAnopheles funestus (Mosquito)LC₅₀0.012 mg/L[16]
CypermethrinMusca domestica (Housefly)LD₅₀0.01 µ g/fly [16]

Table 3: Insecticidal Efficacy of Selected Pyrethroids

Conclusion

The strategic incorporation of the cyclopropane ring, as seen in derivatives of this compound and its analogs, is a powerful tool in the design of modern agrochemicals. In triazole fungicides, the cyclopropyl group contributes to the high binding affinity and stability of the molecule, leading to potent inhibition of fungal growth. In pyrethroid insecticides, the specific stereochemistry of the cyclopropanecarboxylic acid moiety is paramount for their neurotoxic activity. The detailed synthetic protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of agrochemical development, enabling the rational design and synthesis of the next generation of crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-methylcyclopropanecarboxylic acid. As a Senior Application Scientist, I understand that while this molecule appears simple, its synthesis is fraught with challenges ranging from stereocontrol to scalability. This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My cyclopropanation reaction yield is extremely low or has failed completely. What are the common causes?

Answer: A low or zero yield in a cyclopropanation reaction, particularly when using sensitive reagents like ylides or carbenoids, typically points to one of three areas: reagent integrity, reaction conditions, or substrate purity.

  • Reagent Decomposition or Impurity:

    • Corey-Chaykovsky Reaction: Dimethylsulfoxonium methylide (Corey's ylide) is thermally unstable and highly reactive. If the ylide was not generated and used promptly under inert conditions, it likely decomposed. Its formation from trimethylsulfoxonium iodide and a strong base (like NaH) is highly moisture-sensitive; incomplete deprotonation or quenching by water will significantly lower the concentration of the active ylide.

    • Simmons-Smith Reaction: The activation of the zinc-copper couple is critical. If the zinc dust is not sufficiently activated, the formation of the organozinc carbenoid (iodomethylzinc iodide) will be sluggish or incomplete. The quality of the diiodomethane is also paramount; it should be free of iodine, which can cause side reactions.

  • Improper Reaction Conditions:

    • Presence of Moisture: Both Corey's ylide and Simmons-Smith reagents are strong bases and are readily quenched by protic sources like water or alcohols. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.[1]

    • Temperature Control: The Corey-Chaykovsky reaction can be highly exothermic. While elevated temperatures (e.g., 80 °C in DMSO) have been shown to improve yield in scalable processes, this requires careful control to prevent hazardous accumulation and decomposition of the ylide.[1] For Simmons-Smith reactions, maintaining the recommended temperature profile is key to controlling the reaction rate.

  • Substrate Issues:

    • The starting alkene (e.g., ethyl crotonate) must be pure. Impurities can inhibit the catalyst or react with the cyclopropanating agent.

Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed reagent Check Reagent Integrity start->reagent conditions Verify Reaction Conditions start->conditions substrate Assess Substrate Purity start->substrate ylide_check Corey's Ylide: - Freshly prepare? - Anhydrous conditions? reagent->ylide_check ss_check Simmons-Smith: - Zn-Cu couple activated? - CH2I2 pure? reagent->ss_check moisture_check Anhydrous solvents? Oven-dried glassware? conditions->moisture_check temp_check Correct temperature profile maintained? conditions->temp_check substrate_purity Alkene purity confirmed (e.g., by GC or NMR)? substrate->substrate_purity solution Implement Corrective Actions ylide_check->solution ss_check->solution moisture_check->solution temp_check->solution substrate_purity->solution

Caption: A decision tree for troubleshooting low-yield cyclopropanation reactions.

Question 2: I am getting a mixture of cis and trans isomers. How can I improve stereoselectivity?

Answer: This is a critical and common challenge. The stereochemical outcome of most classical cyclopropanations is directly determined by the geometry of the starting alkene.

  • Principle of Stereospecificity: Reactions like the Simmons-Smith and additions of carbenes are stereospecific.[2][3] This means a trans-alkene will give a trans-substituted cyclopropane, and a cis-alkene will yield a cis-substituted cyclopropane.

  • Root Cause Analysis: If you are obtaining a mixture of diastereomers, it is almost certain that your starting alkene is also a mixture. For example, to synthesize trans-2-methylcyclopropanecarboxylic acid, you must start with a high-purity trans-alkene, such as ethyl crotonate (trans-ethyl but-2-enoate).

  • Solution:

    • Analyze Starting Material: Verify the isomeric purity of your starting α,β-unsaturated ester using NMR (check coupling constants of vinylic protons) or GC.

    • Purify or Purchase High-Purity Alkene: If your starting material is a mixture, either purify it (e.g., by fractional distillation) or purchase a high-purity isomer.

    • Consider Asymmetric Methods: For enantioselective synthesis, more advanced methods involving chiral catalysts, such as chiral dirhodium catalysts for diazo compound decomposition, are required.[4]

Question 3: I'm losing my product during workup. The intermediate ester has a strong odor and seems to evaporate easily, and the final acid forms a stubborn emulsion.

Answer: These are two distinct but related purification challenges. The intermediate ester's volatility and the final acid's surfactant-like properties require specific handling techniques.

  • Handling the Volatile Intermediate (Ethyl 2-methylcyclopropanecarboxylate):

    • Problem: The ester has a low boiling point and high vapor pressure, leading to significant loss during solvent removal.[1] Its penetrating odor is also a practical nuisance.

    • Solution - "Telescoped Process": The most robust solution, especially at scale, is to avoid isolating the intermediate ester altogether. After the cyclopropanation is complete and the reaction is quenched, proceed directly to the hydrolysis step in the same pot or after a simple extraction. This "telescoped" approach minimizes handling losses.[1]

    • Solution - Careful Distillation: If isolation is necessary, use a rotary evaporator with controlled vacuum and a low-temperature bath. Avoid heating above 40 °C.[1]

  • Breaking Emulsions During Acid Workup:

    • Problem: Carboxylic acids can act as surfactants, stabilizing the oil-water interface and creating emulsions that make phase separation impossible.

    • Solutions:

      • Avoid Vigorous Shaking: Use a mechanical stirrer for gentle mixing during extraction instead of shaking in a separatory funnel.[5]

      • Increase Ionic Strength: Add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the polarity of the aqueous phase, helping to "salt out" the organic component and break the emulsion.

      • Filtration: Sometimes, passing the emulsified mixture through a pad of Celite or anhydrous sodium sulfate can help break the emulsion.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What is the most reliable and scalable method for synthesizing trans-2-methylcyclopropanecarboxylic acid?

Answer: Both the Simmons-Smith and Corey-Chaykovsky reactions are classic choices. For scalability, the Corey-Chaykovsky reaction, despite its reputation for being low-yielding in older literature, has been optimized into a robust and efficient process.[1]

A scalable process has been developed using dimethylsulfoxonium methylide with ethyl crotonate.[1] By carefully controlling the addition of the ylide to the ester in DMSO at 80 °C under anhydrous conditions, yields can be significantly increased.[1] This method is often preferred for electron-poor olefins.[1] The Simmons-Smith reaction is also effective but can be more cumbersome at scale due to the heterogeneous nature of the zinc-copper couple.

Method Key Reagents Stereoselectivity Pros Cons
Corey-Chaykovsky Dimethylsulfoxonium methylide, NaH, DMSOHigh (Stereospecific)Good for electron-poor alkenes; scalable with process optimization.[1]Reagent is thermally unstable and moisture-sensitive; can be hazardous at scale without proper control.[1]
Simmons-Smith Zn-Cu couple, CH₂I₂High (Stereospecific)Reliable, well-established.Heterogeneous reaction; activation of zinc can be inconsistent; diiodomethane is expensive.
Diazo Compounds Diazomethane (CH₂N₂), light or metal catalyst (Rh, Cu)High (Stereospecific)Can be highly efficient with catalysis.Diazomethane is extremely toxic and explosive.[3]
Samarium-Promoted Sm, CHI₃High (Stereospecific)Works directly on unprotected α,β-unsaturated acids, avoiding protection/deprotection steps.[6]Stoichiometric use of samarium; requires ultrasonic activation for best results.[6]

Question 2: Can I perform the cyclopropanation directly on crotonic acid instead of its ester?

Answer: Generally, no. The highly basic and nucleophilic reagents used in the Corey-Chaykovsky and Simmons-Smith reactions will react with the acidic proton of the carboxylic acid. This non-productive acid-base reaction will consume your reagent and prevent the cyclopropanation from occurring. The standard approach is to protect the carboxylic acid as an ester (e.g., ethyl or methyl ester), perform the cyclopropanation, and then hydrolyze the ester back to the acid.

However, a notable exception is a method using samarium and iodoform (CHI₃), which can directly cyclopropanate unmasked α,β-unsaturated carboxylic acids with high stereospecificity.[6] This approach eliminates the need for protection and deprotection steps, improving overall efficiency.[6]

Reaction Pathway: Corey-Chaykovsky Synthesis

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis A [(CH₃)₃SO]I C Corey's Ylide [(CH₃)₂SOCH₂] A->C + B NaH B->C in DMSO E Ethyl trans-2-methyl- cyclopropanecarboxylate C->E D Ethyl Crotonate (trans-alkene) D->E + H trans-2-Methylcyclo- propanecarboxylic Acid E->H F NaOH, H₂O F->H 1. G H₃O⁺ G->H 2.

References

Technical Support Center: Synthesis of 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylcyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable chemical intermediate. We will address specific issues encountered during experimental work in a direct question-and-answer format, grounded in established chemical principles and process development insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing this compound?

There are several viable synthetic routes, with the choice largely depending on the required stereochemistry, available starting materials, and scale. The most prominent methods include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a highly efficient route for producing specific stereoisomers. For instance, the reaction involving commercially available (S)-propylene oxide and triethylphosphonoacetate (TEPA) can yield (R,R)-2-methylcyclopropanecarboxylic acid with high diastereoselectivity (>98% trans) and excellent yields (85-90%) under optimized conditions.[1]

  • Cyclopropanation of α,β-Unsaturated Acids: This classic approach involves the reaction of a carbene or carbenoid with an unsaturated precursor like tiglic acid (for the trans-isomer) or angelic acid (for the cis-isomer). Modern variations, such as the samarium-promoted cyclopropanation with iodoform (CHI₃), offer a direct and stereospecific method that avoids the need for protecting the carboxylic acid group.[2]

  • Intramolecular Cyclization: Routes starting from γ-halo-nitriles, such as 4-chloro-3-methylbutyronitrile, can be effective.[3] The reaction proceeds via base-promoted intramolecular Sₙ2 displacement, followed by hydrolysis of the nitrile to the carboxylic acid.[4][5] This method is often used for the parent cyclopropanecarboxylic acid and can be adapted for substituted analogs.

Q2: How can I control the stereochemistry (cis/trans isomers) of the final product?

Stereocontrol is a critical aspect of this synthesis. The strategy is intrinsically linked to the chosen synthetic route:

  • For trans-isomers:

    • Use a starting material with trans (E) geometry in a stereospecific reaction. For example, the samarium-promoted cyclopropanation of tiglic acid ((E)-2-methyl-2-butenoic acid) will yield the trans-2-methylcyclopropanecarboxylic acid.[2]

    • Employ a stereoselective reaction like the Horner-Wadsworth-Emmons approach, which has been shown to produce the trans isomer with over 98% selectivity.[1]

  • For cis-isomers:

    • Start with an alkene of cis (Z) geometry, such as angelic acid, in a stereospecific cyclopropanation reaction.[2]

The diastereoselectivity is often dictated by the steric hindrance in the transition state of the cyclopropanation step.

Q3: What are the primary challenges that lead to low yields in this synthesis?

Low yields can typically be attributed to several factors:

  • Suboptimal Reaction Conditions: The stoichiometry of reagents is often critical. In the HWE synthesis, the ratio of the phosphonate anion to propylene oxide must be carefully controlled to achieve high yields.[1]

  • Side Reactions: Depending on the route, various side reactions can compete with the desired transformation. For example, in nitrile-based syntheses, the formation of small amounts of isocyanide can occur.[4] In carbenoid-based methods, unwanted reduction or insertion reactions can lower the yield.[2]

  • Product Loss During Workup: this compound is a relatively small, water-soluble molecule. Significant product loss can occur during aqueous extraction steps if the pH is not carefully controlled or if emulsions form.[4][6]

  • Purification Difficulties: The final product has a boiling point of 190-191 °C at atmospheric pressure, making distillation straightforward.[7] However, polymeric byproducts formed during the reaction can complicate purification.[4]

Section 2: Troubleshooting Guide

Problem: Low Overall Yield (<40%)

Q: My overall yield is consistently low despite following a published procedure. What are the most likely causes and how can I systematically troubleshoot this?

A: A low yield is a common but solvable issue. Let's break down the potential causes and solutions based on a common synthetic approach, the cyclization of a γ-halo precursor followed by hydrolysis.

  • Inefficient Cyclization: The initial ring-forming step is critical.

    • Causality: The deprotonation of the α-carbon (adjacent to the nitrile or ester group) must be efficient, and the subsequent intramolecular cyclization must outcompete any intermolecular side reactions. The choice of base and solvent is paramount.

    • Solution:

      • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete and rapid deprotonation. If using hydroxides, ensure they are finely powdered and the reaction is heated sufficiently to drive the reaction, as seen in the synthesis of the parent acid.[4]

      • Solvent: Use an anhydrous polar aprotic solvent like THF or DMF to facilitate the Sₙ2 reaction.

      • Monitoring: Track the disappearance of the starting material by TLC or GC-MS to ensure the cyclization has gone to completion before proceeding to hydrolysis.

  • Incomplete Hydrolysis: The conversion of the intermediate (e.g., cyclopropyl nitrile) to the carboxylic acid can be sluggish.

    • Causality: Both acidic and basic hydrolysis of nitriles require harsh conditions (heat, concentrated acid/base) and can stall, leaving unreacted starting material.

    • Solution:

      • Reaction Time & Temperature: Ensure adequate heating (reflux) for a sufficient duration. For the hydrolysis of cyclopropyl cyanide, heating for several hours is necessary.[4]

      • Monitoring: After the initial hydrolysis, acidify a small aliquot and extract it to check for the presence of the starting nitrile or intermediate amide via IR (nitrile stretch ~2250 cm⁻¹) or GC-MS.

  • Losses During Workup & Purification: This is a very common culprit.

    • Causality: During acidification, the carboxylic acid must be fully protonated (pH < pKa, which is ~4.9) to be extracted into an organic solvent.[3][6] Emulsions can trap the product in the aqueous layer.[4]

    • Solution:

      • pH Control: After hydrolysis, cool the reaction mixture in an ice bath before acidifying. Use a pH meter or pH paper to ensure the aqueous layer is strongly acidic (pH 1-2) before extraction.

      • Extraction: Use a suitable solvent like diethyl ether or dichloromethane and perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one.

      • Breaking Emulsions: If emulsions form, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling or mechanical stirring is preferable to vigorous shaking which promotes emulsion formation.[4]

Comparative Yields of Different Synthetic Routes

Synthetic RouteKey ReagentsTypical YieldSelectivityReference
Horner-Wadsworth-Emmons(S)-Propylene oxide, TEPA, HexLi85-90%>98% trans[1]
Samarium-Promoted Cyclopropanation(E)-Tiglic acid, Sm, CHI₃70-85%Stereospecific (trans)[2]
Ester Cyclopropanation & Hydrolysis2-Methylbutenoic acid, Dibromomethane44% (overall)Mixture[8]
γ-Halo Nitrile Cyclization & Hydrolysisγ-chlorobutyronitrile, NaOH74-79% (unsubstituted)N/A[4]
Problem: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Q: My synthesis produced a mixture of cis and trans isomers, but my application requires the pure trans isomer. How can I improve the selectivity or separate the isomers?

A: Achieving high diastereoselectivity begins with choosing the right synthetic strategy.

  • Improving Reaction Selectivity:

    • Causality: The stereochemical outcome is determined by the mechanism of the cyclopropanation. Reactions that proceed through a concerted or well-organized transition state are more likely to be stereospecific or stereoselective.

    • Solution:

      • Stereospecific Routes: The most reliable method is to use a stereospecific reaction. As detailed by Concellón et al., the samarium-promoted reaction of an (E)-alkenoic acid (like tiglic acid) provides the trans-cyclopropane, while the (Z)-alkenoic acid (angelic acid) provides the cis-cyclopropane.[2] This transfers the stereochemistry of the starting material directly to the product.

  • Separating Isomers:

    • Causality: Cis and trans isomers are diastereomers and thus have different physical properties (boiling point, melting point, polarity), which allows for their separation.

    • Solution:

      • Fractional Distillation: The boiling points of the cis and trans isomers may be sufficiently different to allow for separation by careful fractional distillation under reduced pressure.

      • Chromatography: While challenging for carboxylic acids, flash column chromatography can be used. It is often more effective to first convert the mixture to the corresponding methyl or ethyl esters, which are less polar and generally separate more easily on silica gel. After separation, the desired ester fraction can be hydrolyzed back to the pure carboxylic acid isomer.

Section 3: Protocols & Workflow Visualization

Protocol: High-Yield Synthesis of (R,R)-2-Methylcyclopropanecarboxylic Acid

This protocol is adapted from the highly selective Horner-Wadsworth-Emmons methodology reported by the American Chemical Society.[1] It provides the trans isomer with excellent yield and stereocontrol.

Step-by-Step Methodology:

  • Anion Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve triethylphosphonoacetate (TEPA) (1.0 eq.) in anhydrous methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF).

    • Cool the solution to -10 °C.

    • Slowly add a solution of hexyllithium (HexLi) (1.0 eq.) dropwise, maintaining the internal temperature below 0 °C.

    • Stir the resulting solution for 30 minutes at 0 °C to ensure complete formation of the phosphonate anion. Self-Validation: The formation of the anion can be monitored by in situ IR spectroscopy to observe changes in the carbonyl stretch.

  • Cyclopropanation:

    • To the anion solution, add (S)-propylene oxide (1.1 eq.) dropwise, again maintaining the temperature below 0 °C.

    • Once the addition is complete, seal the reaction vessel and heat it to 150 °C for 12-16 hours. Safety Note: This step involves high pressure and temperature and must be conducted in an appropriate pressure reactor with proper safety precautions.

  • Workup and Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Add a solution of sodium hydroxide (e.g., 5M NaOH) to hydrolyze the resulting ethyl ester. Heat the mixture to reflux for 4-6 hours until TLC or GC analysis shows complete consumption of the ester.

    • Cool the mixture and wash with a non-polar solvent like hexanes to remove any non-acidic impurities.

  • Isolation:

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

    • Extract the aqueous layer multiple times with diethyl ether or MTBE.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield pure (R,R)-2-methylcyclopropanecarboxylic acid.

Visual Workflow for Synthesis & Purification

G cluster_prep Reaction Setup cluster_reaction Reaction & Hydrolysis cluster_purification Workup & Purification A 1. Prepare TEPA Solution in Anhydrous Solvent B 2. Cool to -10 °C A->B C 3. Add HexLi (Anion Formation) B->C D 4. Add Propylene Oxide C->D E 5. Heat in Reactor (150 °C, 12h) D->E F 6. Cool & Quench with Water E->F G 7. Add NaOH & Reflux (Ester Hydrolysis) F->G H 8. Acidify to pH 1-2 G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry & Concentrate I->J K 11. Vacuum Distillation J->K L Final Product K->L

Caption: General experimental workflow for the HWE synthesis of this compound.

Key Mechanistic Relationship: Stereospecific Cyclopropanation

G E_acid Tiglic Acid (E-isomer) trans_product trans-Product E_acid->trans_product Stereospecific Reaction Z_acid Angelic Acid (Z-isomer) cis_product cis-Product Z_acid->cis_product Stereospecific Reaction reagent [CH₂] source (e.g., Sm/CHI₃) reagent->trans_product reagent->cis_product

Caption: Relationship between starting alkene geometry and product stereochemistry in stereospecific cyclopropanation.

References

Technical Support Center: Purification of Crude 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-methylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their purification strategies for this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). However, its synthesis can result in a crude product containing a variety of impurities, including starting materials, reagents, and byproducts. The physical properties of this compound, such as its boiling point of 190-191 °C at 745 mmHg and its liquid state at room temperature, present unique challenges for purification.[1] This guide provides a structured approach to selecting and optimizing a purification strategy tailored to your specific needs.

Initial Assessment of Crude Material

Before selecting a purification method, it is crucial to characterize the crude product to understand the nature and quantity of impurities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are invaluable for this initial assessment.

Purification Strategy Decision Workflow

The choice of purification technique depends on the nature of the impurities, the desired purity level, and the scale of the purification. The following diagram outlines a general decision-making workflow.

Purification Strategy start Crude this compound analysis Analyze Impurity Profile (NMR, GC-MS, HPLC) start->analysis decision Select Primary Purification Method analysis->decision distillation Fractional Vacuum Distillation decision->distillation Volatile impurities with different boiling points crystallization Crystallization / Salt Formation decision->crystallization Non-volatile or solid impurities chromatography Chromatography decision->chromatography Structurally similar impurities liquid_extraction Liquid-Liquid Extraction decision->liquid_extraction Acidic/basic/neutral impurities purity_check Assess Purity of Isolated Product distillation->purity_check crystallization->purity_check chromatography->purity_check liquid_extraction->purity_check final_product Pure this compound purity_check->final_product Purity ≥ Target repurify Repurify if Necessary purity_check->repurify Purity < Target repurify->decision

Caption: Decision workflow for selecting a purification method.

Section 1: Fractional Vacuum Distillation

Fractional vacuum distillation is a powerful technique for purifying liquid compounds with relatively high boiling points, like this compound. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Troubleshooting Guide: Fractional Vacuum Distillation
Problem Potential Cause(s) Recommended Solution(s)
Bumping or Unstable Boiling - Inefficient stirring.- Superheating of the liquid.- Lack of boiling chips or stir bar.- Ensure vigorous and consistent stirring.- Use a properly sized stir bar or add fresh boiling chips.- Insulate the distillation flask to ensure even heating.
Poor Separation of Fractions - Column flooding.[2][3]- Inefficient column packing.- Distillation rate is too fast.[2]- Reduce the heating rate to decrease the vapor flow rate.- Ensure the column is packed uniformly with an appropriate material (e.g., Raschig rings, Vigreux indentations).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.
Product Solidifying in Condenser - Condenser water is too cold.- The compound has a high melting point.- Increase the temperature of the cooling water or use a coolant with a higher temperature.- In some cases, air cooling may be sufficient.
Low Yield - Leaks in the vacuum system.- Hold-up in the distillation column.- Thermal decomposition.- Check all joints and connections for leaks using a vacuum gauge.- Use a shorter distillation column if possible.- Ensure the distillation is performed at the lowest possible temperature by maintaining a good vacuum.
FAQs: Fractional Vacuum Distillation

Q1: What is the ideal vacuum pressure for distilling this compound?

A1: A good starting point is a pressure that lowers the boiling point to a range of 100-140 °C to minimize the risk of thermal decomposition. Based on its atmospheric boiling point of 190-191 °C, a vacuum of 20-30 mmHg should be effective.[4]

Q2: How do I choose the right type of distillation column?

A2: For good separation of components with close boiling points, a column with a high number of theoretical plates is needed. A Vigreux column is a simple option for moderate separation. For more challenging separations, a packed column (e.g., with Raschig rings or metal sponges) provides a larger surface area and better efficiency.

Pro-Tip from the Field: Before distilling the entire batch, perform a small-scale trial distillation to determine the optimal pressure and temperature range. This will help prevent unexpected issues and maximize the yield of the pure product.

Section 2: Crystallization and Salt Formation

While this compound is a liquid at room temperature, it can sometimes be purified by conversion to a crystalline salt, followed by recrystallization and then regeneration of the free acid. This is particularly useful for removing impurities that do not form crystalline salts.

Troubleshooting Guide: Crystallization
Problem Potential Cause(s) Recommended Solution(s)
Oiling Out (Product separates as a liquid) - Solution is supersaturated.- Cooling rate is too fast.- Inappropriate solvent.- Add a small amount of solvent to dissolve the oil and cool slowly.- Try a different solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod to induce crystallization.
No Crystals Form Upon Cooling - Solution is not saturated.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Add a seed crystal of the pure compound.- Place the solution in an ice bath or freezer to promote nucleation.
Poor Crystal Quality (small or impure) - Rapid cooling.- Agitation during cooling.- Allow the solution to cool slowly and undisturbed.- Redissolve the crystals in fresh hot solvent and recrystallize.
FAQs: Crystallization

Q1: What are suitable bases for forming a crystalline salt of this compound?

A1: Common choices include sodium hydroxide, potassium hydroxide, or amines like dicyclohexylamine or (S)-(-)-α-methylbenzylamine for chiral resolutions. The choice of base will depend on the crystallinity of the resulting salt.

Q2: How do I choose a good recrystallization solvent?

A2: The ideal solvent should dissolve the salt at high temperatures but not at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[5] Common solvent systems for salts include water, ethanol, or mixtures like ethanol/water or ethyl acetate/hexane.[6]

Protocol: Purification via Salt Formation and Recrystallization
  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate). Add an equimolar amount of the chosen base (e.g., sodium hydroxide in methanol) dropwise with stirring.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of hot recrystallization solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Regeneration of Free Acid: Dissolve the purified salt in water and acidify with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid.

  • Extraction: Extract the pure this compound with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure product.

Section 3: Chromatographic Purification

Chromatography is a highly effective method for separating compounds with similar physical properties. For this compound, both normal-phase and reversed-phase chromatography can be employed.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (overlapping peaks) - Inappropriate solvent system.- Column overloading.- Channeling in the stationary phase.- Optimize the eluent system using thin-layer chromatography (TLC).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed carefully and evenly.
Tailing of the Carboxylic Acid Peak - Interaction of the acidic proton with the silica gel.- Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress this interaction.[7]
Irreversible Adsorption to the Column - Strong interaction with the stationary phase.- Consider using a different stationary phase (e.g., alumina or reversed-phase C18 silica).- For reversed-phase, adding a modifier like trifluoroacetic acid (TFA) can improve peak shape.[8]
FAQs: Chromatographic Purification

Q1: What is a good starting point for a normal-phase silica gel chromatography eluent?

A1: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a common choice. A gradient elution, starting with a low polarity and gradually increasing the polarity, is often effective. For example, starting with 95:5 hexanes:ethyl acetate and gradually increasing to 80:20.

Q2: When should I consider reversed-phase chromatography?

A2: Reversed-phase chromatography, often using a C18 stationary phase, is useful for purifying polar compounds.[8] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. This can be an excellent alternative if normal-phase chromatography fails to provide adequate separation.

Section 4: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. For carboxylic acids, this often involves manipulating the pH to control their partitioning between an aqueous and an organic phase.

Troubleshooting Guide: Liquid-Liquid Extraction
Problem Potential Cause(s) Recommended Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- Presence of surfactants or particulate matter.- Gently rock or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of Celite.
Incomplete Extraction - Insufficient number of extractions.- pH of the aqueous phase is not optimal.- Perform multiple extractions with smaller volumes of solvent.- To extract the carboxylate into the aqueous phase, the pH should be at least 2 units above the pKa. To extract the carboxylic acid into the organic phase, the pH should be at least 2 units below the pKa.[9]
Product Loss - The carboxylic acid has some solubility in the aqueous phase even at low pH.- Saturate the aqueous phase with sodium chloride (salting out) to decrease the solubility of the organic compound.

General Workflow for Extractive Purification

Extraction Workflow start Crude Product in Organic Solvent wash_base Wash with Aqueous Base (e.g., NaHCO₃) start->wash_base separate1 Separate Layers wash_base->separate1 organic1 Organic Layer (Neutral/Basic Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Carboxylate Salt) separate1->aqueous1 acidify Acidify Aqueous Layer (e.g., HCl) aqueous1->acidify extract_acid Extract with Fresh Organic Solvent acidify->extract_acid separate2 Separate Layers extract_acid->separate2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 Discard organic2 Organic Layer (Pure Carboxylic Acid) separate2->organic2 dry_concentrate Dry and Concentrate organic2->dry_concentrate final_product Pure Product dry_concentrate->final_product

References

stability issues of 2-Methylcyclopropanecarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methylcyclopropanecarboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common stability issues you might encounter during your experiments, offering troubleshooting advice and in-depth scientific explanations to ensure the integrity of your results.

The unique strained three-membered ring of cyclopropane derivatives, while conferring interesting biological properties, can also be a source of chemical instability under certain conditions. Understanding these liabilities is crucial for the successful development of robust formulations and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability and Storage

Question 1: What are the primary stability concerns for this compound?

Answer: The main stability concerns for this compound revolve around the potential for the opening of the strained cyclopropane ring. This reactivity is influenced by several factors, including pH, temperature, and the presence of catalysts such as Lewis or Brønsted acids.[1][2] While the methyl and carboxylic acid groups on the cyclopropane ring influence its reactivity, the inherent ring strain makes it more susceptible to degradation compared to acyclic analogues.

Key areas of concern include:

  • Acidic Conditions: The cyclopropane ring can be susceptible to acid-catalyzed ring-opening.[2][3][4]

  • Oxidative Stress: As with many organic molecules, strong oxidizing agents could potentially lead to degradation.[6]

  • Long-term Storage: Improper storage conditions over extended periods can lead to the accumulation of degradation products.

For general handling, it is recommended to store this compound in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, heat, sparks, and open flames.[5][7]

Stability in Solution

Question 2: I am observing a loss of purity of my this compound standard in an acidic mobile phase during HPLC analysis. What could be the cause?

Answer: This is a classic example of potential acid-catalyzed degradation. The cyclopropane ring, especially when activated, is prone to ring-opening in the presence of acids.[2][8] In your HPLC mobile phase, a low pH can facilitate the protonation of the carboxylic acid group or the cyclopropane ring itself, initiating a ring-opening cascade. This would lead to the formation of one or more degradation products, resulting in a decrease in the peak area of the parent compound and the appearance of new peaks in your chromatogram.

Troubleshooting Steps:

  • pH Adjustment: If possible for your separation, try to use a mobile phase with a pH closer to neutral.

  • Method Optimization: Reduce the run time or the temperature of the column to minimize the exposure of the analyte to acidic conditions.

  • Alternative Analytical Technique: If the degradation is unavoidable in HPLC, consider a different analytical technique like Gas Chromatography (after derivatization) which uses a non-aqueous environment for analysis.[9]

A proposed mechanism for acid-catalyzed ring-opening is depicted below.

G cluster_0 Acid-Catalyzed Ring Opening 2-MCPCA This compound Protonation Protonation of Carboxylic Acid 2-MCPCA->Protonation H+ RingOpening Ring Opening Protonation->RingOpening Spontaneous Products Degradation Products (e.g., unsaturated carboxylic acids) RingOpening->Products

Caption: Potential pathway for acid-catalyzed degradation of this compound.

Question 3: How stable is this compound in aqueous solutions at different pH values?

Answer: While specific hydrolysis data for this compound is not extensively published, we can infer its behavior based on general principles of cyclopropane chemistry and forced degradation studies of carboxylic acids.[6][10]

  • Acidic pH (pH 1-3): As discussed, acidic conditions are a primary concern due to the risk of acid-catalyzed ring-opening.[2][4] The stability is expected to be lower at low pH.

  • Neutral pH (pH 6-8): The compound is expected to be relatively stable at neutral pH.

  • Basic pH (pH 9-12): In basic solutions, the carboxylic acid will be deprotonated to its carboxylate salt, which is generally more stable than the protonated form. However, extreme basic conditions combined with high temperatures could potentially lead to other reactions, though this is less likely to be the primary degradation pathway compared to acidic hydrolysis.

To definitively determine the stability in your specific formulation or experimental conditions, a forced degradation study is recommended.

Experimental Protocol: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for assessing the hydrolytic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Stress Samples:

    • Acidic Hydrolysis: To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: To a separate vial, add the same volume of stock solution and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: In a third vial, add the same volume of stock solution and dilute with purified water.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample should be kept at 4°C.

  • Neutralization: After incubation, cool the samples to room temperature. Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Photostability

Question 4: Should I be concerned about the photostability of this compound?

Answer: According to ICH guidelines, photostability testing is a crucial part of stress testing for new drug substances.[11] While there is no specific data on the photostability of this compound, many organic molecules can degrade upon exposure to UV or visible light.[12] Therefore, it is prudent to assume that the compound may be photosensitive until proven otherwise.

Recommendations:

  • Storage: Store the compound in light-resistant containers (e.g., amber vials).

  • Handling: During experiments, minimize exposure to direct sunlight or strong artificial light. If possible, work in a fume hood with the sash down or use amber glassware.

  • Photostability Testing: For drug development purposes, a formal photostability study as per ICH Q1B guidelines is necessary.[11][13] This involves exposing the compound to a controlled light source and analyzing for degradation.

Thermal and Oxidative Stability

Question 5: I suspect my sample of this compound has degraded upon heating. What are the likely degradation products?

Answer: Thermal degradation of carboxylic acids can proceed through various pathways, including decarboxylation or rearrangement. For this compound, thermal stress could potentially induce ring-opening to form unsaturated isomers. The exact degradation products would need to be identified analytically.

Question 6: What are the risks of oxidative degradation for this compound?

Answer: Oxidative degradation is a common degradation pathway for many pharmaceuticals.[14] While the cyclopropane ring itself is not exceptionally prone to oxidation, the tertiary carbon atom (C-2) could be a potential site for oxidative attack. Forced degradation studies using an oxidizing agent like hydrogen peroxide are recommended to assess this liability.[10]

Data Summary: Forced Degradation Conditions

The following table provides a general framework for conducting forced degradation studies on this compound, based on ICH guidelines.[6][10]

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl24 - 48 hours at 60°CAcid-catalyzed ring-opening
Base Hydrolysis 0.1 M - 1 M NaOH24 - 48 hours at 60°CGenerally more stable, but degradation is possible
Oxidation 3% H₂O₂24 hours at room temp.Oxidation at susceptible sites
Thermal 80°C (dry heat)48 hoursDecarboxylation, rearrangement, ring-opening
Photolytic ICH-compliant light sourcePer ICH Q1BPhotochemical reactions
Analytical Troubleshooting

Question 7: I am developing a stability-indicating HPLC method for a formulation containing this compound and see multiple new peaks in my stressed samples. How do I proceed?

Answer: The appearance of new peaks in stressed samples is the goal of a forced degradation study, as it demonstrates that your analytical method can separate the parent compound from its degradation products.[15]

Workflow for Method Validation:

G Start Forced Degradation (Acid, Base, Peroxide, Heat, Light) HPLC HPLC Analysis of Stressed Samples Start->HPLC PeakPurity Assess Peak Purity of Parent Compound HPLC->PeakPurity Resolution Check Resolution between Parent and Degradant Peaks HPLC->Resolution MethodValidation Full Method Validation (ICH Q2(R1)) PeakPurity->MethodValidation Purity > Threshold Resolution->MethodValidation Resolution > 1.5 End Stability-Indicating Method Established MethodValidation->End

Caption: Workflow for developing a stability-indicating HPLC method.

If you observe co-elution or poor resolution, you will need to optimize your HPLC method. This may involve changing the column, mobile phase composition, gradient, or temperature. For characterization of the unknown degradation products, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight and fragmentation data.[16]

References

overcoming low reactivity of 2-Methylcyclopropanecarboxylic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-methylcyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the low reactivity of this sterically hindered building block in coupling reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve successful outcomes in your synthesis projects.

Section 1: Understanding the Core Challenge
Q1: Why is this compound so difficult to use in standard amide or ester coupling reactions?

A1: The primary obstacle is significant steric hindrance around the carboxylic acid's carbonyl carbon.[1][2] This steric bulk arises from two key structural features:

  • The α-Methyl Group: The methyl group directly adjacent to the carbonyl carbon creates a congested environment.

  • The Cyclopropyl Ring: The rigid, three-membered ring further restricts access to the electrophilic carbonyl center.

This combination physically obstructs the approach of nucleophiles, such as amines or alcohols, making bond formation kinetically slow and unfavorable under standard conditions.[3][4] Consequently, common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) often fail or provide very low yields because the intermediates they form are not sufficiently reactive to overcome this steric barrier.[3]

Steric_Hindrance cluster_acid This compound Acid C=O (Carbonyl Carbon) Methyl α-Methyl Group Acid->Methyl Cyclopropyl Cyclopropyl Ring Acid->Cyclopropyl OH OH Acid->OH p1 Methyl->p1 p2 Cyclopropyl->p2 Nucleophile Amine (R-NH2) Nucleophile Nucleophile->Acid Hindered Attack Path p1->Nucleophile Steric Clash p2->Nucleophile Steric Clash p3

Caption: Steric hindrance around the carbonyl carbon of this compound.

Section 2: Troubleshooting Guide for Failed Coupling Reactions

This section is structured to address common failures. Start with Problem 1 and proceed to more advanced solutions if necessary.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction with EDC/DCC Step1 Upgrade Coupling Reagent (HATU, PyAOP, COMU) Start->Step1 Check1 Reaction Successful? Step1->Check1 Step2 Optimize Conditions: - Base (DIPEA, NMM) - Temperature (0°C to 40°C) - Solvent (DMF, NMP) Check1->Step2 No Success Success: Product Obtained Check1->Success Yes Check2 Reaction Successful? Step2->Check2 Step3 Alternative Activation: - Acid Chloride Formation - Mixed Anhydride Method Check2->Step3 No Check2->Success Yes Check3 Reaction Successful? Step3->Check3 Check3->Success Yes Failure Consult Technical Support: Consider alternative synthetic route Check3->Failure No

Caption: Troubleshooting workflow for challenging coupling reactions.

Problem: My reaction with EDC/HOBt resulted in no product, or only trace amounts.
  • Analysis: This is the most common failure mode. The O-acylisourea intermediate formed by EDC is not electrophilic enough to react with the amine due to the severe steric shielding of the carbonyl group.[3][5] This intermediate is also prone to rearranging into a stable N-acylurea byproduct, consuming your starting material.[5]

  • Solution 1: Employ a High-Potency Coupling Reagent. For sterically demanding couplings, more powerful reagents are essential.[3] These reagents convert the carboxylic acid into a more stable and highly reactive activated ester.[6]

    • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are excellent choices.[7] HATU, for instance, generates a highly reactive OAt active ester. The nitrogen atom in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent amidation step.

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective.[8] A key advantage of phosphonium salts is that they do not cause guanidinylation of the amine, a potential side reaction with uronium salts, especially in slow or difficult couplings.[9]

ReagentClassKey AdvantagePotential Issue
HATU Uronium/AminiumHigh reactivity due to HOAt leaving group; widely used.[8]Can cause amine guanidinylation if used in excess.[9]
PyAOP PhosphoniumSimilar reactivity to HATU; no guanidinylation side reaction.[8]Higher cost compared to some alternatives.
COMU Uronium/AminiumExcellent reactivity, sometimes superior to HATU for hindered couplings; good solubility.[10]Can also cause guanidinylation.
PyBOP PhosphoniumGood reactivity, cost-effective, no guanidinylation.[8]Generally less reactive than HATU or PyAOP.
  • Solution 2: Convert the Carboxylic Acid to an Acyl Chloride. This is a classic and robust method for activating even the most hindered carboxylic acids. The resulting acyl chloride is a highly reactive electrophile.

    • Method: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF is standard practice.[11][12] For extremely stubborn cases, neat, refluxing thionyl chloride can be effective, though harsh.[13]

    • Considerations: This method is not compatible with acid-sensitive functional groups in your molecule. The HCl generated during the reaction requires the use of a non-nucleophilic base (e.g., DIPEA, triethylamine, or pyridine) in the subsequent coupling step.

  • Solution 3: Use a Mixed Anhydride Intermediate. This strategy involves reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride or a chloroformate like isobutyl chloroformate, in the presence of a tertiary amine.[14] This forms a mixed anhydride, which is a highly activated intermediate for the coupling reaction. This method is particularly effective for sterically hindered systems and can sometimes offer better results than standard coupling reagents.[15]

Section 3: Frequently Asked Questions (FAQs)

Q2: I want to try a more powerful coupling reagent. Which one should I start with? A2: HATU is an excellent and widely adopted starting point for difficult couplings.[6][8] Its high reactivity and proven track record make it a reliable first choice. Use it with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). If you observe side products related to guanidinylation of your amine or if the reaction is particularly slow, switching to a phosphonium-based reagent like PyAOP is a logical next step.[8]

Q3: How do I perform the acid chloride formation? Can you provide a general protocol? A3: Yes, converting to the acid chloride is a powerful strategy.

  • Safety First: This procedure should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gas.[12]

  • Protocol: See Protocol 2 in the Experimental Protocols section below for a detailed, step-by-step guide.

Q4: What is the mechanism of the mixed anhydride method? A4: In the mixed anhydride method, you first deprotonate the this compound with a base like triethylamine. This carboxylate then attacks an electrophilic acylating agent, such as isobutyl chloroformate. This generates a "mixed anhydride" intermediate. The amine nucleophile then attacks this intermediate. The attack is generally regioselective for the more sterically accessible and electronically activated carbonyl of the 2-methylcyclopropyl moiety, releasing isobutanol and carbon dioxide as byproducts.

Q5: My reaction is clean but stalls at 50% conversion, even with HATU. What should I do? A5: If the reaction stalls, consider the following optimizations:

  • Temperature: Gently warming the reaction to 30-40°C can often provide the necessary activation energy to push it to completion. Monitor carefully for any decomposition.

  • Equivalents: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the coupling reagent and base. For particularly valuable amines, you may consider using a slight excess of the activated acid.

  • Reaction Time: Hindered couplings are often slow. Allow the reaction to proceed for an extended period (12-24 hours) before concluding that it has stalled.[8]

  • Solvent: Ensure you are using a dry, polar aprotic solvent like DMF, NMP, or DMAc.[16] While common, be aware of the reprotoxicity concerns associated with these solvents.[16]

Section 4: Detailed Experimental Protocols
Protocol 1: Amide Coupling via HATU Activation

This protocol describes a general procedure for coupling this compound with a primary or secondary amine using HATU.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) and the desired amine (1.0-1.1 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Coupling: Cool the reaction mixture containing the acid and amine to 0°C using an ice bath. Add the HATU solution dropwise to the mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the product.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.

Protocol 2: Acid Chloride Formation with Thionyl Chloride (SOCl₂)

This protocol details the conversion of the carboxylic acid to its highly reactive acyl chloride derivative.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize HCl and SO₂ gases.

  • Reaction: Add this compound (1.0 eq) to the flask. Carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq) portion-wise. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Heating: Heat the mixture to reflux (approx. 76°C) and maintain for 1-3 hours. The evolution of gas should be observed.

  • Completion: The reaction is typically complete when gas evolution ceases.

  • Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (ensure your vacuum pump is protected with a cold trap and base trap). The resulting crude 2-methylcyclopropanecarbonyl chloride is often used immediately in the next step without further purification.

Protocol 3: Amide Coupling via a Mixed Anhydride Intermediate

This protocol uses isobutyl chloroformate to generate a mixed anhydride for subsequent amidation.

  • Initial Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DCM and cool the solution to -15°C (using a salt-ice bath).

  • Base Addition: Add N-methylmorpholine (NMM) or triethylamine (1.1 eq) dropwise, ensuring the temperature remains below -10°C. Stir for 10 minutes.

  • Anhydride Formation: Add isobutyl chloroformate (1.05 eq) dropwise. A white precipitate of the amine hydrochloride salt will form. Allow the mixture to stir at -15°C for 30-60 minutes.

  • Amine Addition: In a separate flask, dissolve your amine (1.0 eq) in the same anhydrous solvent and add it to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up: Filter off the hydrochloride salt. The filtrate can be washed with dilute acid, bicarbonate solution, and brine, then dried and concentrated to yield the crude amide product for purification.

References

Technical Support Center: Purification of 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities in your crude product are highly dependent on the synthetic route employed. However, several common classes of impurities are frequently observed. Identifying the likely contaminants is the first step toward selecting an appropriate purification strategy.

Impurity TypeLikely Source / IdentityRationale
Unreacted Starting Materials e.g., Methacrylic acid derivatives, γ-butyrolactone, dihalomethanes.Incomplete reaction conversion is a primary source of impurities. The specific starting materials will vary based on your chosen synthesis pathway.[1]
Reaction Solvents e.g., Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Diethyl ether.Residual solvents can become trapped in the product, especially if it is viscous or solid.
Side-Products Polymeric materials, isomeric byproducts, products of ring-opening.The high reactivity of reagents used in cyclopropanation can lead to polymerization or alternative reaction pathways. For instance, syntheses starting from γ-chlorobutyronitrile can produce polymers.[2]
Hydrolysis Intermediates Unhydrolyzed esters (e.g., ethyl 2-methylcyclopropanecarboxylate).If the final step is the hydrolysis of an ester precursor, incomplete saponification is a very common issue, leading to a less polar impurity.[3][4]

Q2: What are the primary methods for purifying this compound?

A2: The primary purification methods leverage the compound's physical and chemical properties: its acidic nature and its boiling point. The main techniques are:

  • Acid-Base Extraction: Exploits the carboxylic acid functional group to separate it from neutral or basic impurities.[5]

  • Fractional Vacuum Distillation: Ideal for separating the liquid product from non-volatile impurities or compounds with significantly different boiling points.[2]

  • Recrystallization: Applicable if the product is a solid or can be converted to a solid salt. This method is excellent for achieving high purity.

  • Column Chromatography: A versatile method for separating compounds with different polarities, particularly useful for removing closely related impurities.[6]

Q3: How can I assess the purity of my final product?

A3: A multi-faceted approach is recommended to confirm purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can quantify the level of impurities if an internal standard is used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities. The carboxylic acid may require derivatization to an ester to improve its volatility and chromatographic behavior.[7]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A reversed-phase C18 column is often effective, and using a mobile phase with a UV detector is a common setup.[8]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic broad O-H stretch and the C=O stretch of the carboxylic acid group.[9]

Troubleshooting and Procedural Guides

This section addresses specific issues you may encounter during your experiments. Each answer provides a detailed explanation and a recommended course of action.

Scenario 1: My crude product is an oil with a wide boiling range, and NMR shows multiple sets of peaks.

Q: I've performed a synthesis and after workup, I have a brownish oil. Preliminary distillation shows a very broad boiling range, and the NMR spectrum is complex. What is the best initial purification step?

A: This scenario strongly suggests the presence of neutral organic impurities (like unreacted starting materials or non-acidic byproducts) mixed with your desired carboxylic acid. The most effective first step is a liquid-liquid acid-base extraction.

Causality: The carboxylic acid functional group is the key. By treating your crude mixture with a base (e.g., sodium hydroxide, sodium bicarbonate), you can deprotonate the this compound, forming its water-soluble carboxylate salt. Neutral impurities will remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer will regenerate the pure, water-insoluble carboxylic acid.[5] This process selectively isolates the acidic component from everything else.

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
  • Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).

  • Basification: Transfer the solution to a separatory funnel and extract it three times with a 1 M aqueous solution of sodium hydroxide (NaOH).

    • Expert Insight: The pH of the aqueous layer should be at least two units above the pKa of the carboxylic acid (typically ~4-5) to ensure complete deprotonation.[5] Using NaOH ensures this; for weaker acids or to avoid hydrolysis of other functional groups, sodium bicarbonate could be used.

  • Separation of Neutral Impurities: Combine the aqueous layers. The organic layer contains the neutral impurities and can be discarded.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous layers once with fresh diethyl ether to remove any remaining trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring until the pH is strongly acidic (pH 1-2). Your product should precipitate out or form an oily layer.

  • Product Extraction: Extract the acidified aqueous solution three times with fresh diethyl ether or ethyl acetate.

  • Final Steps: Combine the organic extracts, dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.

G cluster_workflow Acid-Base Extraction Workflow Crude Crude Product (in Ether) AddBase Extract with 1M NaOH (aq) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer: Neutral Impurities (Discard) Separate1->OrganicLayer Organic AqueousLayer Aqueous Layer: Sodium 2-methylcyclopropanecarboxylate Separate1->AqueousLayer Aqueous AddAcid Acidify with HCl to pH < 2 AqueousLayer->AddAcid ExtractProduct Extract with Ether AddAcid->ExtractProduct Separate2 Separate Layers ExtractProduct->Separate2 AqueousWaste Aqueous Layer (Waste) Separate2->AqueousWaste Aqueous FinalProductLayer Organic Layer: Purified Acid Separate2->FinalProductLayer Organic Dry Dry (MgSO₄), Evaporate FinalProductLayer->Dry PureProduct Purified Product Dry->PureProduct

Caption: Workflow for purification via acid-base extraction.

Scenario 2: My product is mostly pure after extraction, but contains a high-boiling point impurity.

Q: After an acid-base wash, my product looks clean, but GC-MS analysis shows a persistent, less volatile impurity. How can I remove this?

A: For removing non-volatile or high-boiling impurities from a liquid product, fractional vacuum distillation is the method of choice.

Causality: this compound has a high boiling point at atmospheric pressure (190-191 °C at 745 mmHg).[10][11] Distilling at this temperature risks thermal decomposition. By reducing the pressure, we can lower the boiling point to a safe temperature, allowing it to distill while leaving behind impurities with lower vapor pressures (i.e., higher boiling points). A similar compound, cyclopropanecarboxylic acid, distills at 94–95°C under a pressure of 26 mmHg.[2]

Protocol 2: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short Vigreux column to balance separation efficiency with minimizing product loss. Ensure all glass joints are properly sealed with vacuum grease.

  • System Check: Before heating, ensure your vacuum pump can achieve and hold a stable, low pressure (e.g., 10-30 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle with a magnetic stirrer.

  • Fraction Collection:

    • Fore-run: Collect the first few drops of distillate separately. This fraction may contain residual solvents or more volatile impurities.

    • Main Fraction: Collect the distillate that comes over at a stable temperature and pressure. This is your purified product.

    • End-run: Stop the distillation before the flask is completely dry to prevent baking involatile residues onto the glass.

  • Shutdown: Allow the system to cool completely before slowly re-introducing air to release the vacuum.

Scenario 3: My TLC shows a spot that streaks badly, making it hard to assess purity.

Q: When I run a TLC of my product on silica gel, I get a comet-like streak instead of a tight spot. What's happening and how can I fix it?

A: Streaking of carboxylic acids on silica gel TLC plates is a classic problem caused by ionization. The acidic proton of your compound interacts strongly with the slightly acidic silica gel surface, leading to poor chromatography.

Causality: The equilibrium between the protonated (neutral) acid and the deprotonated (anionic) carboxylate on the silica surface causes a distribution of affinities for the stationary phase, resulting in a streak rather than a defined spot. To fix this, you must suppress this ionization.

Solution: Add a small amount of a volatile acid, like acetic acid or formic acid (~0.5-1%), to your TLC eluent (the mobile phase).[4] The excess acid in the mobile phase ensures that the carboxylic acid on the plate remains in its neutral, protonated form, leading to a well-defined spot.

G cluster_problem Problem: Streaking on Silica TLC cluster_solution Solution: Modified Eluent TLC_Problem Carboxylic Acid on Standard Eluent Interaction Strong Interaction with Silica (Si-OH) TLC_Problem->Interaction Result Tailing / Streaking Interaction->Result TLC_Solution Carboxylic Acid on Eluent + Acetic Acid Suppression Ionization Suppressed (R-COOH form favored) TLC_Solution->Suppression Good_Result Sharp, Defined Spot Suppression->Good_Result

Caption: Logic for troubleshooting TLC streaking.

Scenario 4: My product is a solid after purification, but the melting point is broad.

Q: I have a solid product, but it melts over a 5-7 °C range, indicating it's still impure. What's the best way to achieve high purity?

A: A broad melting point is a clear sign of impurity. For a solid product, recrystallization is the most powerful technique for achieving high analytical purity.

Causality: Recrystallization works on the principle of differential solubility. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[12] Impurities, which are present in much lower concentrations, will ideally remain in the cold solvent (the "mother liquor") while the pure product crystallizes out.

Protocol 3: Recrystallization
  • Solvent Screening: The key is finding the right solvent. Test small amounts of your solid in various solvents (e.g., water, hexane, ethyl acetate, toluene, or mixed solvent systems like ethanol/water) to find one where it is soluble when hot and insoluble when cold.[12][13]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or non-soluble byproducts), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.

References

Technical Support Center: A Guide to Scaling Up 2-Methylcyclopropanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-methylcyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to the pilot plant. We will explore the common challenges encountered during scale-up, provide troubleshooting solutions, and offer detailed protocols grounded in established scientific principles. Our focus is on ensuring a safe, efficient, and reproducible process.

PART 1: Choosing a Scalable Synthetic Route

The synthesis of this compound, a valuable building block in pharmaceuticals, involves several potential routes. However, not all lab-scale syntheses are amenable to pilot-plant production. The primary considerations for scale-up are safety, cost, robustness, and waste management.

Here, we evaluate three common approaches:

  • Corey-Chaykovsky Reaction (via Corey's Ylide) : This method involves the reaction of an α,β-unsaturated ester, such as ethyl crotonate, with dimethylsulfoxonium methylide (Corey's ylide). This route is particularly effective for electron-poor olefins. A scalable process for trans-2-methylcyclopropanecarboxylic acid using this method has been successfully developed and implemented in multi-kilogram campaigns.[1] It offers good stereoselectivity but requires careful management of highly reactive and thermally unstable reagents.[1]

  • Simmons-Smith Reaction and its Variants : This is a classic and widely used method for cyclopropanation that involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[2] Its primary advantage is avoiding the use of highly hazardous reagents like diazomethane.[3] Key challenges on scale include the activation of zinc and the management of a significant exotherm.[4][5] Modern approaches using continuous flow chemistry can significantly mitigate these risks, making it a very attractive option for industrial production.[5][6]

  • Diazo-Compound-Based Syntheses :

    • Diazomethane : While highly efficient, diazomethane is an extremely toxic and explosive gas.[7][8][9] Its use is severely restricted on an industrial scale and requires highly specialized, often continuous-flow, equipment to be handled with any degree of safety.[7][8][10] For general pilot-plant scale-up, this route is strongly discouraged due to the inherent and severe safety risks.

    • Ethyl Diazoacetate (EDA) : EDA is a more manageable alternative to diazomethane for metal-catalyzed cyclopropanation.[11][12] The reaction of EDA with an alkene like 2-butene, in the presence of a rhodium or copper catalyst, can produce the corresponding ethyl 2-methylcyclopropanecarboxylate. However, diazo compounds are still energetic materials that pose thermal stability hazards and must be handled with caution, especially at scale.[10]

Recommendation for Scale-Up: For a balance of safety, reliability, and proven scalability, the Corey's Ylide and Simmons-Smith reactions are the most recommended pathways. This guide will focus primarily on troubleshooting these two routes.

PART 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.

A. Corey's Ylide Route Troubleshooting

Q1: My cyclopropanation yield is significantly lower at the pilot scale compared to the lab. What are the likely causes?

A1: Low yield in this reaction during scale-up is a common issue, often traced back to three critical parameters:

  • Moisture Contamination: The Corey's ylide is extremely sensitive to water. Ensure all solvents (DMSO, THF) are rigorously dried and the reaction is performed under strictly anhydrous conditions (e.g., nitrogen atmosphere). On a large scale, verifying the water content of raw materials is crucial.

  • Ylide Instability: Dimethylsulfoxonium methylide is thermally unstable. It is typically prepared at a lower temperature and used immediately. For scale-up, a process involving the slow addition of a pre-formed, cold, anhydrous solution of the ylide to the hot solution of ethyl crotonate in DMSO (e.g., 80–95 °C) has been shown to be effective and safe, as it avoids the accumulation of the unstable ylide.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature is critical. While the ylide itself is unstable at high temperatures, the reaction with ethyl crotonate requires elevated temperatures (e.g., 80 °C) to proceed efficiently.[1] A Design of Experiments (DoE) approach is highly recommended to find the optimal temperature range for your specific equipment.[1]

Q2: How can I safely manage the reaction exotherm in a large reactor?

A2: The formation and reaction of the ylide can be highly exothermic. Safe thermal management is paramount.

  • Calorimetry Studies: Before attempting a pilot-scale run, perform reaction calorimetry (e.g., RC1, VSP2) to understand the heat of reaction, the rate of heat generation, and the potential for thermal runaway.[1] This data is essential for ensuring your pilot reactor's cooling capacity is sufficient.

  • Controlled Addition: The most effective control strategy is to limit the concentration of the reactive species. This is achieved by the slow, controlled addition of one reagent to the other. Adding the pre-formed ylide solution to the ethyl crotonate is the recommended approach.[1]

  • Continuous Flow Reactor: For superior safety and heat transfer, consider a continuous flow process. This minimizes the volume of reactive material at any given time, virtually eliminating the risk of thermal runaway.[1]

Q3: Isolating the intermediate ethyl ester is difficult and creates an odor problem. Is there a better way?

A3: Yes. The intermediate, ethyl trans-2-methylcyclopropanecarboxylate, is volatile (b.p. ≈ 50 °C / 40 mbar) and has a very strong, unpleasant odor, making its isolation on a large scale challenging and undesirable.[1] A "telescoped" process is the preferred solution. After the cyclopropanation is complete, instead of isolating the ester, the crude reaction mixture is cooled and directly hydrolyzed by adding aqueous potassium hydroxide. This converts the ester to the much less volatile carboxylate salt, which can then be acidified and extracted.[1] This avoids a difficult distillation and improves process efficiency.

B. Simmons-Smith Route Troubleshooting

Q1: My Simmons-Smith reaction is very slow or fails to start. How can I fix this?

A1: This is almost always an issue with the zinc activation.

  • Zinc-Copper Couple Quality: The activity of the Zn-Cu couple is critical. Its preparation must be consistent. A common lab method involves washing zinc dust with HCl to remove the oxide layer, followed by treatment with copper(II) sulfate solution. For pilot scale, ensuring consistent quality of the zinc raw material and reproducible activation is key.

  • Alternative Activation: An alternative to the pre-formed couple is in situ activation. For instance, using zinc dust with copper(I) chloride and a small amount of acetyl chloride can effectively initiate the reaction.[13]

  • Mechanochemical Activation: Recent research has shown that ball-milling can be used to activate zinc for the Simmons-Smith reaction, providing a solvent-free activation method that is scalable.[4]

Q2: The reaction starts, but the yield is poor and I see significant starting material left over.

A2: Assuming the zinc is active, this points to other issues:

  • Reagent Stoichiometry: Ensure at least two equivalents of the organozinc carbenoid precursor (e.g., diiodomethane) are used relative to the alkene. The carbenoid can be consumed in side reactions.

  • Solvent Choice: Ethereal solvents like diethyl ether or THF are common. Ensure they are anhydrous.

  • Temperature: While the reaction is exothermic, some initial heating may be required to start it. Once initiated, the reaction may need cooling to maintain a steady rate (e.g., 30-40 °C).

Q3: What is the best work-up procedure for a large-scale Simmons-Smith reaction?

A3: The primary goal of the work-up is to quench the reaction and remove the inorganic zinc salts.

  • Quenching: The reaction is typically quenched by slowly adding a saturated aqueous solution of ammonium chloride or a dilute acid like 1M HCl. This should be done carefully, as it can be exothermic and may release flammable gases.

  • Filtration: The resulting mixture will contain insoluble zinc salts, which can be removed by filtration. Using a filter aid like Celite is recommended to prevent clogging.

  • Extraction: The organic product is then extracted from the aqueous filtrate using a suitable solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Washes: The combined organic extracts should be washed with water and brine to remove any remaining inorganic impurities before drying and concentration.

C. General Purity and Analytical FAQs

Q1: How can I determine the cis/trans isomer ratio of my final product?

A1: The diastereomeric ratio is a critical quality attribute.

  • Gas Chromatography (GC): GC with a non-polar or medium-polarity capillary column (e.g., DB-5ms) is an excellent method for separating and quantifying the cis and trans isomers, especially after derivatization to their methyl or ethyl esters.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used. The coupling constants and chemical shifts of the cyclopropyl protons are distinct for the cis and trans isomers, allowing for quantification by integration.

Q2: What is the recommended method for final purification at the pilot scale?

A2: For the final carboxylic acid, vacuum distillation is the most effective method for achieving high purity on a multi-kilogram scale.[15] The boiling point of this compound is approximately 190-191 °C at atmospheric pressure, so distillation under reduced pressure is necessary to prevent thermal decomposition.

PART 3: Experimental Protocols & Data

Protocol: Scalable Synthesis of trans-2-Methylcyclopropanecarboxylic Acid via Corey's Ylide

This protocol is adapted from a successfully scaled process and emphasizes safety and efficiency.[1]

Step 1: Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide)

  • Safety Note: This step is exothermic and should be conducted with adequate cooling and under an inert atmosphere.

  • Charge a suitable reactor with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and anhydrous tetrahydrofuran (THF).

  • Under a nitrogen atmosphere, cool the suspension to 0-5 °C.

  • Slowly add a solution of trimethylsulfoxonium iodide (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) to the NaH suspension, maintaining the internal temperature below 15 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases. This forms a stock solution of the ylide.

Step 2: Cyclopropanation and In Situ Hydrolysis

  • In a separate, larger reactor, charge ethyl crotonate (1.0 eq) and anhydrous DMSO. Heat the solution to 80-85 °C.

  • Slowly add the cold, pre-formed ylide solution from Step 1 to the hot ethyl crotonate solution over 2-4 hours, maintaining the reaction temperature at 80-95 °C. The exotherm must be carefully managed by the addition rate and reactor cooling.

  • After the addition, maintain the temperature for an additional 1-2 hours until reaction completion is confirmed by in-process control (e.g., GC).

  • Cool the reaction mixture to 20-25 °C.

  • Slowly add a solution of potassium hydroxide (KOH, 3.0 eq) in water, keeping the temperature below 40 °C.

  • Stir at room temperature for 1-2 hours until the hydrolysis of the ester is complete (monitored by GC).

Step 3: Work-up and Isolation

  • Cool the mixture to 10-15 °C and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Extract the aqueous phase three times with isopropyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation to afford the final product with >98% trans selectivity.[1]

Data Presentation: Lab vs. Pilot Scale Parameter Comparison
ParameterLab Scale (1 L Flask)Pilot Scale (200 L Reactor)Key Considerations for Scale-Up
Ethyl Crotonate 50 g (0.44 mol)20 kg (175 mol)Ensure consistent purity and low water content.
NaH (60%) 21 g (0.53 mol)8.4 kg (210 mol)Handle with extreme care; manage hydrogen off-gas.
Trimethylsulfoxonium Iodide 97 g (0.44 mol)38.5 kg (175 mol)Ensure complete dissolution in DMSO before use.
Solvent (DMSO) ~500 mL~200 LMust be anhydrous grade. Solvent recovery should be planned.
Ylide Addition Time 30 min2 - 4 hoursAddition rate is the primary control for the exotherm.
Cooling Requirement Ice BathReactor Cooling JacketMust be sized to handle the calculated heat of reaction.
Expected Yield 45-55%45-50%Maintaining yield requires strict control over moisture and temperature.

PART 4: Visualization & Workflow Diagrams

Diagram 1: Reaction Scheme

Reaction_Scheme cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product EC Ethyl Crotonate Ester Ethyl 2-Methyl- cyclopropanecarboxylate EC->Ester 1. DMSO, 80-95 °C Ylide Corey's Ylide (Dimethylsulfoxonium Methylide) Ylide->Ester Acid 2-Methylcyclopropane- carboxylic Acid Ester->Acid 2. KOH, H₂O 3. HCl (aq) caption Reaction scheme for synthesis via Corey's Ylide.

Caption: Reaction scheme for synthesis via Corey's Ylide.

Diagram 2: Pilot Plant Scale-Up Workflow

Scale_Up_Workflow RM Raw Material Qualification (QC) YlidePrep Ylide Preparation (Reactor 1) RM->YlidePrep Cyclo Cyclopropanation (Reactor 2) RM->Cyclo YlidePrep->Cyclo Controlled Addition Hydrolysis Telescoped Hydrolysis (Reactor 2) Cyclo->Hydrolysis In Situ Workup Acidification & Extraction Hydrolysis->Workup Purification Vacuum Distillation Workup->Purification FinalQC Final Product QC (Purity, Isomer Ratio) Purification->FinalQC Packaging Packaging & Release FinalQC->Packaging caption Workflow diagram for pilot plant production.

Caption: Workflow diagram for pilot plant production.

Diagram 3: Troubleshooting Tree for Low Yield in Simmons-Smith Reaction

Troubleshooting_Tree Start Low Yield in Simmons-Smith Reaction Q1 Is the reaction initiating? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is significant starting alkene remaining? A1_Yes->Q2 Cause1 Root Cause: Inactive Zinc A1_No->Cause1 Solution1 Solution: 1. Use fresh, high-purity Zinc dust. 2. Re-evaluate activation procedure (e.g., acid wash, CuCl addition). 3. Check for moisture in reagents. Cause1->Solution1 Cause2 Root Cause: Insufficient Carbenoid Q2->Cause2 Yes Cause3 Root Cause: Work-up Losses Q2->Cause3 No Solution2 Solution: 1. Verify stoichiometry of CH₂I₂ (≥2 eq). 2. Check for moisture. 3. Ensure temperature is maintained. Cause2->Solution2 Solution3 Solution: 1. Check pH during extraction. 2. Perform sufficient extractions (≥3). 3. Analyze aqueous layer for product. Cause3->Solution3 caption Troubleshooting decision tree for low yield.

Caption: Troubleshooting decision tree for low yield.

References

Validation & Comparative

A Comparative Analysis of Synthesis Routes for 2-Methylcyclopropanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts unique conformational rigidity and electronic properties to molecules. When substituted, as in the case of 2-methylcyclopropanecarboxylic acid, it becomes a chiral building block of significant value in the pharmaceutical and agrochemical industries. The stereochemistry of the two substituents—the methyl and carboxylic acid groups—can exist as cis or trans diastereomers, each of which is a racemic mixture of two enantiomers. The precise control of this stereochemistry is a critical challenge in synthesis and is often paramount for achieving the desired biological activity. For drug development professionals, access to stereochemically pure isomers is essential for structure-activity relationship (SAR) studies and clinical candidate selection.

This guide provides a comparative analysis of key synthetic routes to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's strengths and weaknesses, supported by experimental data. Our focus is on providing actionable insights for researchers to select the most suitable pathway based on their specific objectives, whether for diastereocontrol, enantioselectivity, or scalability.

Route 1: Diastereospecific Cyclopropanation via the Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[1] The reaction utilizes an organozinc carbenoid, which adds a methylene group across a double bond in a concerted fashion, thereby preserving the stereochemistry of the starting alkene.[2][3] For the synthesis of this compound, this allows for precise control over the cis/trans diastereoselectivity by selecting the appropriate geometric isomer of the alkene precursor.

Mechanistic Rationale

The active reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane and a zinc-copper couple.[3] A widely used and often more reproducible variant, the Furukawa modification, employs diethylzinc (Et₂Zn), which generates a more reactive carbenoid species.[2][4] The reaction proceeds via a "butterfly" transition state where the zinc atom coordinates to the double bond, and the methylene group is delivered to the same face of the alkene, ensuring a syn-addition. This mechanism means a trans-alkene will yield a trans-substituted cyclopropane, and a cis-alkene will yield a cis-substituted cyclopropane.

Experimental Protocol: Furukawa-Modified Simmons-Smith Reaction (trans Isomer)

This protocol outlines the synthesis of trans-2-methylcyclopropanecarboxylic acid starting from ethyl crotonate.

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 100 mL) and ethyl crotonate (11.4 g, 100 mmol). The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of diethylzinc (1.0 M in hexanes, 120 mL, 120 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Carbenoid Formation & Reaction: Diiodomethane (32.1 g, 120 mmol) is then added dropwise over 1 hour. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Quenching & Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL). The mixture is stirred for 30 minutes, and the layers are separated. The aqueous layer is extracted with DCM (2 x 50 mL).

  • Hydrolysis: The combined organic layers are concentrated under reduced pressure. The resulting crude ester is then hydrolyzed by refluxing with a solution of sodium hydroxide (8.0 g, 200 mmol) in a mixture of ethanol (100 mL) and water (50 mL) for 4 hours.

  • Isolation: After cooling, the ethanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether (2 x 50 mL), then acidified to pH ~2 with concentrated HCl. The product is extracted with diethyl ether (3 x 75 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude carboxylic acid, which can be purified by distillation.

Data Summary & Comparison
Starting AlkeneProduct DiastereomerTypical Yield (after hydrolysis)Diastereomeric Ratio
Ethyl Crotonate (E-isomer)trans-2-Methylcyclopropanecarboxylic acid75-85%>98:2 trans:cis
Ethyl Tiglate (Z-isomer)cis-2-Methylcyclopropanecarboxylic acid70-80%>95:5 cis:trans

Workflow Diagram

G cluster_prep Preparation cluster_reaction Simmons-Smith Reaction cluster_workup Workup & Hydrolysis A Ethyl Crotonate (E-alkene) B Add Et₂Zn, CH₂I₂ in DCM @ 0°C -> RT A->B Step 1 C Quench with aq. NH₄Cl B->C Step 2 D Extraction C->D E Saponification (NaOH, EtOH/H₂O) D->E F Acidification & Extraction E->F G Final Product: (rac)-trans-2-Methyl- cyclopropanecarboxylic Acid F->G

Caption: Simmons-Smith synthesis workflow.

Advantages and Disadvantages
  • Advantages:

    • High Diastereospecificity: Excellent control over the cis/trans geometry based on the starting alkene.[5]

    • Broad Functional Group Tolerance: Compatible with many functional groups, although directing effects from proximal hydroxyl groups can alter selectivity.[1]

    • Well-Established: A reliable and extensively documented method.

  • Disadvantages:

    • Cost and Hazard: Diiodomethane is expensive, and diethylzinc is pyrophoric, requiring careful handling.[3]

    • Stoichiometric Waste: The reaction generates stoichiometric amounts of zinc byproducts.

    • Racemic Product: This route produces a racemic mixture of enantiomers, requiring a subsequent resolution step for chiral applications.

Route 2: Direct Cyclopropanation of Unmasked Carboxylic Acids

A significant drawback of many cyclopropanation methods is the need to use esters as substrates, which requires an additional hydrolysis step to obtain the target carboxylic acid. A novel approach promoted by samarium metal allows for the direct and stereospecific cyclopropanation of unprotected α,β-unsaturated carboxylic acids.[6]

Mechanistic Rationale

This method employs samarium metal and iodoform (CHI₃) in THF, often under ultrasonic irradiation to activate the metal surface. It is proposed that a samarium carbenoid intermediate is formed, which then reacts with the unsaturated acid. A key feature of the proposed mechanism is the coordination of the samarium species to the carboxylate group of the substrate. This coordination locks the conformation of the substrate and directs the carbenoid to add to the double bond from a specific face, leading to high stereoselectivity in a manner analogous to the Simmons-Smith reaction.[6] The (E)- and (Z)-isomers of the starting acid yield the trans- and cis-cyclopropanes, respectively.[6]

Experimental Protocol: Samarium-Promoted Cyclopropanation
  • Reaction Setup: In a Schlenk flask under an argon atmosphere, add samarium powder (3.0 g, 20 mmol) and anhydrous THF (50 mL).

  • Reagent Addition: Add iodoform (2.6 g, 6.6 mmol) to the suspension. Sonicate the mixture at room temperature for 1 hour, during which the color should turn dark brown, indicating the formation of the active reagent.

  • Substrate Addition: Add crotonic acid (0.86 g, 10 mmol) to the mixture.

  • Reaction: Continue to sonicate the reaction mixture at room temperature for 5-8 hours, monitoring the reaction by TLC or GC.

  • Workup: Upon completion, quench the reaction with 0.1 M HCl (50 mL). Extract the mixture with diethyl ether (3 x 50 mL).

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting product can be purified by column chromatography or distillation.

Data Summary
SubstrateProduct DiastereomerTypical YieldReference
(E)-Cinnamic Acidtrans-2-Phenylcyclopropanecarboxylic acid89%[6]
(Z)-Cinnamic Acidcis-2-Phenylcyclopropanecarboxylic acid85%[6]
(E)-Crotonic Acidtrans-2-Methylcyclopropanecarboxylic acid~70-80% (expected)

(Note: Data for crotonic acid is extrapolated based on reported yields for similar substrates in the cited literature.)

Workflow Diagram

G cluster_prep Reagent Formation cluster_reaction Cyclopropanation cluster_workup Workup & Isolation A Samarium Powder + CHI₃ in THF B Sonication (1 hr) Forms active Sm-carbenoid A->B C Add Crotonic Acid B->C D Sonication (5-8 hrs) C->D E Quench with HCl D->E F Extraction & Purification E->F G Final Product: (rac)-trans-2-Methyl- cyclopropanecarboxylic Acid F->G

Caption: Samarium-promoted synthesis workflow.

Advantages and Disadvantages
  • Advantages:

    • Operational Simplicity: Bypasses the need for protection and deprotection of the carboxylic acid, reducing the number of synthetic steps.[6]

    • High Stereospecificity: Directly converts geometric isomers of the acid into the corresponding diastereomers of the product.[6]

  • Disadvantages:

    • Stoichiometric Lanthanide: Requires an excess of samarium metal, which is not atom-economical.

    • Substrate Scope: The scope may be limited compared to the more established Simmons-Smith reaction.

    • Racemic Product: Like the Simmons-Smith route, this method produces a racemic mixture.

Route 3: Accessing Enantiopure Isomers via Enzymatic Resolution

For pharmaceutical applications, obtaining a single enantiomer is often non-negotiable. While asymmetric cyclopropanation reactions using chiral catalysts are an area of active research, enzymatic kinetic resolution of a racemic mixture remains a highly practical and scalable approach.[7][8]

Mechanistic Rationale

Kinetic resolution exploits the ability of chiral catalysts—in this case, enzymes like lipases—to differentiate between the two enantiomers of a racemic substrate. When a racemic ester of this compound is subjected to hydrolysis catalyzed by a lipase, the enzyme will selectively catalyze the hydrolysis of one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid at a much faster rate than the other (R-enantiomer).[9] By stopping the reaction at approximately 50% conversion, one can isolate the enantiopure acid (e.g., S-acid) and the unreacted, enantiopure ester (which can be hydrolyzed chemically to give the R-acid).

Experimental Protocol: Lipase-Catalyzed Resolution
  • Substrate Preparation: Prepare racemic ethyl 2-methylcyclopropanecarboxylate using one of the methods described above.

  • Reaction Setup: To a solution of the racemic ester (12.8 g, 100 mmol) in a phosphate buffer (pH 7.2, 500 mL), add the lipase catalyst (e.g., Novozym 435, an immobilized Candida antarctica lipase B, 1.5 g).[9]

  • Enzymatic Hydrolysis: Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by measuring the consumption of base (e.g., using a pH-stat to maintain pH 7.2 by adding 1.0 M NaOH) or by chiral GC/HPLC analysis.

  • Reaction Termination: When ~50% conversion is reached (approx. 50 mL of NaOH consumed), stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).

  • Separation:

    • Acid Isolation: Acidify the filtrate to pH ~2 with 3 M HCl and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers and evaporate the solvent to yield the enantiopure carboxylic acid (e.g., (S)-2-methylcyclopropanecarboxylic acid).

    • Ester Isolation: Extract the initial basic filtrate with diethyl ether (3 x 100 mL) before acidification to recover the unreacted, enantiopure ester (e.g., (R)-ethyl 2-methylcyclopropanecarboxylate). This can be hydrolyzed separately to obtain the other acid enantiomer.

Data Summary
SubstrateCatalystProductYieldEnantiomeric Excess (ee)Reference
rac-Ethyl-2,2-dimethylcyclopropanecarboxylateNovozym 435(S)-(+)-acid45.6%99.2%[9]

(Note: Data is for a closely related substrate, demonstrating the high efficacy of the method.)

Workflow Diagram

G A Racemic Ester (R/S)-Ester B Lipase (e.g., Novozym 435) Phosphate Buffer, pH 7.2 A->B C Reaction @ ~50% Conversion B->C D Filter to remove enzyme C->D E Unreacted (R)-Ester (in filtrate) D->E F Product (S)-Acid Salt (in filtrate) D->F G Extract with Ether E->G H Acidify filtrate F->H J (R)-Ester (>98% ee) G->J I Extract with EtOAc H->I K (S)-Acid (>98% ee) I->K

Caption: Enzymatic resolution workflow.

Advantages and Disadvantages
  • Advantages:

    • Exceptional Enantioselectivity: Can achieve very high enantiomeric excess (>99% ee), which is critical for pharmaceutical use.[9]

    • Green Chemistry: Reactions are run in aqueous media under mild conditions, and the enzyme catalyst is biodegradable and often reusable.

    • Scalability: Biocatalytic processes are often highly scalable for industrial production.

  • Disadvantages:

    • Yield Limitation: The maximum theoretical yield for the desired enantiomer is 50% from the racemic mixture.

    • Separation Required: Requires a robust separation process to isolate the product acid from the unreacted ester.

    • Process Development: Requires screening of enzymes and optimization of reaction conditions (pH, temperature, buffer).

Comparative Summary and Conclusion

The synthesis of this compound presents a classic case study in balancing synthetic efficiency with stereochemical control. The choice of the optimal route is dictated entirely by the end-goal of the research.

FeatureSimmons-Smith CyclopropanationSamarium-Promoted CyclopropanationEnzymatic Resolution
Primary Goal DiastereocontrolStep EconomyEnantiopurity
Starting Material Alkene EsterAlkene Carboxylic AcidRacemic Ester
Key Reagents Et₂Zn, CH₂I₂Sm, CHI₃Lipase, Buffer
Stereochemical Outcome Racemic, Diastereomerically PureRacemic, Diastereomerically PureEnantiomerically Pure
Key Advantage High reliability and predictabilityDirect conversion (no P/D steps)>99% enantiomeric excess
Key Disadvantage Stoichiometric zinc waste; racemicStoichiometric lanthanide waste; racemicMax 50% yield per enantiomer
Best Suited For Rapid access to diastereomerically pure racemic material for initial screening.Proof-of-concept synthesis where step-economy is paramount.Development of clinical candidates and manufacturing where enantiopurity is required.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Methylcyclopropanecarboxylic acid. As a molecule of interest in various research and drug development contexts, its accurate and precise measurement is paramount. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth look at Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods. Given the limited availability of directly published, validated methods for this specific analyte, this guide will focus on the principles of method development and validation, providing scientifically grounded, illustrative protocols based on the analysis of structurally similar short-chain carboxylic acids.

Introduction to this compound and the Imperative for Validated Analysis

This compound (C₅H₈O₂) is a small, cyclic carboxylic acid.[1][2][3] Its compact and rigid cyclopropane ring, combined with the presence of a chiral center, presents unique analytical challenges. Accurate quantification of this analyte is critical in various applications, from its use as a synthetic building block to its potential role in biological systems.

The validation of analytical methods is a cornerstone of regulatory compliance and scientific rigor. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide stringent guidelines to ensure that an analytical method is suitable for its intended purpose.[4][5] This involves demonstrating specificity, linearity, accuracy, precision, and robustness.[6][7][8]

This guide will compare and contrast two powerful analytical techniques, GC-MS and LC-MS/MS, for the analysis of this compound. For each technique, we will delve into the causality behind experimental choices, particularly the critical step of derivatization.

The Central Role of Derivatization in Carboxylic Acid Analysis

Direct analysis of small, polar, and highly water-soluble carboxylic acids like this compound by conventional chromatographic techniques is often problematic. These compounds tend to exhibit poor volatility for GC analysis and insufficient retention on reversed-phase LC columns. Derivatization, the chemical modification of the analyte, is therefore a frequently employed strategy to overcome these limitations.[9]

For GC-MS analysis , derivatization serves to:

  • Increase Volatility: By replacing the active hydrogen of the carboxylic acid group with a less polar functional group, the boiling point of the analyte is lowered, making it amenable to gas-phase analysis.[9]

  • Improve Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to more symmetrical peak shapes and better resolution on common non-polar GC columns.[10]

  • Enhance Detection Sensitivity: Certain derivatizing agents can introduce moieties that are highly responsive to specific detectors, such as the electron-capture detector (ECD) or provide characteristic fragmentation patterns in mass spectrometry.

For LC-MS/MS analysis , derivatization can:

  • Improve Retention on Reversed-Phase Columns: By adding a non-polar group to the analyte, its affinity for the stationary phase is increased, leading to better retention and separation.

  • Enhance Ionization Efficiency: Derivatization can introduce a readily ionizable group, improving the analyte's response in the mass spectrometer.

  • Increase Specificity: The derivatization reaction can be selective for the carboxylic acid functional group, reducing interference from other matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds.[11] For this compound, a derivatization step is essential for successful analysis.

Proposed GC-MS Methodology

The following protocol is adapted from established methods for the analysis of similar short-chain carboxylic acids.[12]

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • For complex matrices (e.g., biological fluids, environmental samples), an initial clean-up and concentration step using SPE is recommended.

    • Condition a suitable SPE cartridge (e.g., a polymeric weak anion exchange sorbent) with an appropriate solvent (e.g., methanol) followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the this compound with a stronger organic solvent containing an acid (e.g., methanol with 2% formic acid).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization (Alkylation):

    • To the dried residue, add a solution of an alkylating agent, such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), in a suitable solvent (e.g., acetone).[12][13]

    • Add a catalyst, such as potassium carbonate, to facilitate the reaction.

    • Incubate the mixture at room temperature for 30-60 minutes to form the pentafluorobenzyl ester of this compound.

    • Evaporate the solvent and reconstitute the residue in a solvent suitable for GC injection (e.g., ethyl acetate).

  • GC-MS Analysis:

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injection: Inject the derivatized sample in splitless mode to maximize sensitivity.

    • Oven Program: Start at a low temperature (e.g., 60°C), then ramp to a high temperature (e.g., 280°C) to ensure the elution of the derivatized analyte.

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Detection: Operate the mass spectrometer in Negative Chemical Ionization (NCI) mode for high sensitivity due to the electrophilic nature of the PFB group. Alternatively, Electron Ionization (EI) mode can be used for structural confirmation.[12] Monitor characteristic ions of the derivatized this compound. The NIST WebBook provides mass spectral data for the underivatized compound which can be used as a reference.[1]

Illustrative Validation Parameters for GC-MS Method

The following table presents expected performance characteristics for a validated GC-MS method for this compound, based on data for structurally similar compounds.[12]

Validation ParameterExpected PerformanceRationale
Linearity (R²) > 0.99Demonstrates a direct proportional relationship between concentration and response.
Accuracy (% Recovery) 90 - 110%Ensures the closeness of the measured value to the true value.
Precision (%RSD) < 15%Indicates the degree of scatter between a series of measurements.
Limit of Detection (LOD) Low ng/L to pg/L rangeThe lowest amount of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Low ng/L to pg/L rangeThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix SPE Solid-Phase Extraction Sample->SPE Derivatization Alkylation (PFBBr) SPE->Derivatization GCMS GC-MS Analysis (NCI) Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS analytical workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach

LC-MS/MS offers high selectivity and sensitivity and is particularly well-suited for analyzing compounds in complex biological matrices.[5][6] As with GC-MS, derivatization is a key step for robust LC-MS/MS analysis of this compound.

Proposed LC-MS/MS Methodology

This protocol is based on established methods for the analysis of short-chain fatty acids in biological samples.[5][7][8]

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation (Protein Precipitation & Derivatization):

    • For biological samples like plasma or urine, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in a derivatization buffer.

  • Derivatization:

    • Add a solution of a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) and a condensing agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[7][8]

    • Incubate the mixture to form the 3-NPH derivative of this compound.

    • Quench the reaction and dilute the sample with the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: Use a reversed-phase C18 column suitable for polar compounds.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidic modifier (e.g., 0.1% formic acid), is typically used.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • MS/MS Detection: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode, depending on the derivative's properties. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion of the derivatized analyte to a specific product ion.

Illustrative Validation Parameters for LC-MS/MS Method

The following table outlines the expected performance characteristics for a validated LC-MS/MS method.[4][5]

Validation ParameterExpected PerformanceRationale
Linearity (R²) > 0.99Ensures a consistent response across a range of concentrations.
Accuracy (% Recovery) 85 - 115%Confirms the method's ability to measure the true value.
Precision (%RSD) < 15% (inter- and intra-day)Demonstrates the reproducibility of the method.
Limit of Detection (LOD) Sub-ng/mL to pg/mL rangeThe lowest detectable concentration.
Limit of Quantitation (LOQ) Sub-ng/mL to pg/mL rangeThe lowest concentration that can be measured with acceptable accuracy and precision.

Visualization of the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Derivatization 3-NPH Derivatization Precipitation->Derivatization LCMSMS LC-MS/MS Analysis (MRM) Derivatization->LCMSMS Data Data Acquisition & Processing LCMSMS->Data

LC-MS/MS analytical workflow.

Chiral Separation Considerations

This compound possesses a chiral center, meaning it exists as a pair of enantiomers. In pharmaceutical and biological contexts, it is often crucial to separate and quantify individual enantiomers, as they can have different pharmacological or toxicological profiles.[14][15]

Approaches to Chiral Separation:

  • Chiral HPLC: This is the most direct method, employing a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.[16][17] Columns with derivatized cellulose or amylose are often effective for separating chiral acids.[17]

  • Diastereomeric Derivatization: The racemic mixture of this compound can be reacted with a chiral derivatizing agent (e.g., a chiral amine or alcohol) to form a pair of diastereomers.[16] These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column.

The choice between these approaches depends on the availability of suitable chiral columns and the complexity of the sample matrix.

Method Comparison and Selection

FeatureGC-MSLC-MS/MS
Sample Volatility Requires derivatization to increase volatility.Does not require volatile analytes.
Derivatization Mandatory.Highly recommended for improved performance.
Sensitivity Very high, especially with NCI mode.Very high, with the specificity of MRM.
Selectivity High, based on retention time and mass spectrum.Extremely high, based on precursor/product ion transition.
Throughput Can be lower due to longer run times.Generally higher throughput.
Matrix Effects Can be susceptible to matrix interference.Can be mitigated with stable isotope-labeled internal standards.
Chiral Analysis Possible with chiral columns or diastereomeric derivatization.More commonly performed with chiral columns.

Recommendation:

  • For trace-level quantification in complex biological matrices , LC-MS/MS with derivatization is often the preferred method due to its superior selectivity and robustness against matrix effects.

  • For the analysis of less complex samples or when structural confirmation is a primary goal , GC-MS with derivatization is an excellent and highly sensitive alternative.

Conclusion

While a universally validated, off-the-shelf method for this compound may not be readily available in the public domain, the principles and protocols outlined in this guide provide a solid foundation for developing and validating a robust and reliable analytical method. Both GC-MS and LC-MS/MS are powerful techniques capable of achieving the required sensitivity and selectivity, provided that a suitable derivatization strategy is employed. The choice between the two will depend on the specific application, sample matrix, and available instrumentation. As with any analytical method development, a thorough validation process in accordance with ICH and FDA guidelines is essential to ensure data integrity and regulatory compliance.

References

Differentiating Stereoisomers: A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Methylcyclopropanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and molecular sciences, the precise characterization of stereoisomers is paramount. Subtle differences in the three-dimensional arrangement of atoms can lead to profound variations in biological activity, efficacy, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating these stereochemical nuances. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of the cis and trans isomers of 2-methylcyclopropanecarboxylic acid, offering researchers a practical framework for their structural assignment.

The cyclopropane ring, with its unique strained geometry and electronic properties, presents a fascinating case for NMR analysis. The rigid nature of the three-membered ring fixes the relative positions of substituents, leading to distinct and predictable differences in the NMR spectra of its stereoisomers.

The Decisive Role of Stereochemistry in NMR Spectra

The chemical environment of a nucleus, and thus its resonance frequency (chemical shift), is exquisitely sensitive to its spatial relationship with neighboring atoms and functional groups. In the case of cis- and trans-2-methylcyclopropanecarboxylic acid, the relative orientation of the methyl and carboxylic acid groups profoundly influences the magnetic shielding of the cyclopropyl protons and carbons.

Two key principles govern the spectral differentiation of these isomers:

  • Anisotropic Effects: The circulation of electrons within the carbonyl (C=O) and cyclopropane rings generates localized magnetic fields. These fields can either shield (upfield shift) or deshield (downfield shift) nearby nuclei, depending on their position relative to the functional group.

  • Steric Compression: When two groups are forced into close proximity, their electron clouds can repel each other, leading to a deshielding effect on the involved nuclei.

Below, we delve into the specific ¹H and ¹³C NMR spectral assignments for each isomer, highlighting the key differences that enable their unambiguous identification.

¹H NMR Spectral Analysis: A Tale of Two Isomers

The ¹H NMR spectra of cis- and trans-2-methylcyclopropanecarboxylic acid are characterized by complex multiplets in the upfield region, typical for cyclopropyl protons, and a downfield signal for the carboxylic acid proton. The key to distinguishing the isomers lies in the precise chemical shifts and coupling constants of the cyclopropyl protons.

Diagram of Isomer Structures and Key Proton Designations

Caption: Structures of cis- and trans-2-methylcyclopropanecarboxylic acid with proton designations.

Table 1: Comparative ¹H NMR Data (Predicted and Inferred from Analogs) in CDCl₃

Protoncis-Isomer (Predicted δ, ppm)trans-Isomer (Predicted δ, ppm)Key Differentiating Features
COOH ~12.0~12.0Broad singlet, highly deshielded in both isomers.[1]
H on C1 ~1.5-1.7~1.3-1.5Deshielded in the cis isomer due to steric interaction with the methyl group.
H on C2 ~1.2-1.4~1.0-1.2Deshielded in the cis isomer due to proximity to the carboxylic acid group.
CH₃ ~1.1-1.3 (d)~1.1-1.3 (d)Similar chemical shift, but coupling to H on C2 will differ slightly.
H on C3 (cis to COOH) ~0.9-1.1~0.7-0.9Deshielded in the cis isomer by the anisotropic effect of the carbonyl group.
H on C3 (trans to COOH) ~0.6-0.8~0.5-0.7Generally the most shielded proton in both isomers.

Analysis of ¹H NMR Differences:

  • Protons on C1 and C2: In the cis isomer, the proton on C1 and the methyl group are on the same side of the ring, leading to steric deshielding and a downfield shift for the C1 proton compared to the trans isomer. Similarly, the proton on C2 in the cis isomer is in closer proximity to the deshielding carboxylic acid group.

  • Vicinal Coupling Constants (³J): A crucial diagnostic tool is the magnitude of the vicinal coupling constants between the cyclopropyl protons. It is a well-established principle that in cyclopropane rings, the coupling constant between cis protons is generally larger than that between trans protons (³Jcis > ³Jtrans). This is due to the dihedral angle dependence of the coupling constant.

    • In the trans isomer, the coupling between the proton on C1 and the proton on C2 (³Jtrans) is expected to be in the range of 4-6 Hz.

    • In the cis isomer, the corresponding ³Jcis coupling would be larger, typically in the range of 7-10 Hz.

¹³C NMR Spectral Analysis: A Clear Distinction

The ¹³C NMR spectra provide a more direct and often simpler comparison, as the chemical shifts of the carbon atoms are highly sensitive to their stereochemical environment.

Table 2: Comparative ¹³C NMR Data (Predicted and Inferred from Analogs) in CDCl₃

Carboncis-Isomer (Predicted δ, ppm)trans-Isomer (Predicted δ, ppm)Key Differentiating Features
COOH ~178-180~179-181The carboxylic acid carbon is typically slightly more shielded in the cis isomer.[1]
C1 ~22-24~20-22Deshielded in the cis isomer due to the γ-gauche effect with the methyl group.
C2 ~18-20~16-18Deshielded in the cis isomer due to the γ-gauche effect with the carboxylic acid group.
C3 ~14-16~15-17The methylene carbon chemical shift is also influenced by the overall stereochemistry.
CH₃ ~15-17~12-14The methyl carbon is significantly more deshielded in the cis isomer due to steric compression.

Analysis of ¹³C NMR Differences:

  • The γ-Gauche Effect: The most significant and reliable difference is observed in the chemical shifts of the methyl carbon and the cyclopropyl carbons C1 and C2. In the cis isomer, the methyl group and the carboxylic acid group are in a gauche orientation to the carbons of the cyclopropane ring. This steric interaction, known as the γ-gauche effect, causes a downfield (deshielding) shift for the involved carbons. Consequently, the methyl carbon, C1, and C2 are all expected to resonate at a lower field in the cis isomer compared to the trans isomer. The difference in the methyl carbon chemical shift is often particularly pronounced and serves as a key diagnostic marker. The upfield shift of the cyclopropane carbons is a known characteristic due to the ring's unique electronic structure.[2]

Experimental Protocol: Acquiring High-Quality NMR Data

To confidently assign the stereochemistry of this compound isomers, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts, so consistency is key for comparison.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure sufficient resolution to accurately measure coupling constants.

    • For complex multiplets, consider performing a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • To aid in the assignment of carbon types (CH₃, CH₂, CH), a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended.

    • A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate each proton with its directly attached carbon, providing unambiguous assignments.

Workflow for Stereochemical Assignment

G start Purified Isomer nmr_acq NMR Data Acquisition (1H, 13C, COSY, HSQC, DEPT) start->nmr_acq h_analysis 1H NMR Analysis: - Chemical Shifts - Coupling Constants (J) nmr_acq->h_analysis c_analysis 13C NMR Analysis: - Chemical Shifts - DEPT for C-type nmr_acq->c_analysis comparison Compare Data to Predicted Values and Known Principles h_analysis->comparison c_analysis->comparison assignment Stereochemical Assignment (cis or trans) comparison->assignment

References

A Researcher's Guide to the Comparative X-ray Crystallographic Analysis of 2-Methylcyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Methylcyclopropanecarboxylic acid and its derivatives represent a fascinating class of small molecules with significant stereochemical complexity and potential applications in medicinal chemistry and materials science. Despite their importance, a comprehensive comparative analysis of their solid-state structures is notably absent from the public record. This guide provides a detailed roadmap for researchers aiming to conduct a systematic X-ray crystallographic study of these compounds. It outlines a complete workflow, from the strategic selection of derivatives and their synthesis to advanced crystallization techniques, data collection, and in-depth structural analysis. By integrating complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations, this guide establishes a framework for a robust investigation into the conformational landscapes and intermolecular interactions that govern the crystal packing of these chiral molecules.

Introduction: The Rationale for a Comparative Study

The three-membered ring of cyclopropane imposes significant geometric constraints, leading to unique electronic and conformational properties. The addition of a methyl and a carboxylic acid group at the C2 and C1 positions, respectively, introduces two stereocenters, resulting in four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative orientation of these substituents profoundly influences the molecule's overall shape, polarity, and ability to form intermolecular interactions, such as hydrogen bonds.

A comparative crystallographic study is essential for several reasons:

  • Understanding Stereochemical Influence: To elucidate how the cis and trans arrangements of substituents affect molecular conformation and crystal packing.

  • Mapping Intermolecular Forces: To systematically analyze the hydrogen-bonding networks and other non-covalent interactions that dictate the supramolecular architecture.

  • Correlating Solid-State and Solution-State Behavior: To compare the conformations observed in the crystalline state with those predicted in solution by NMR and computational methods.

  • Establishing Structure-Property Relationships: To provide a foundational dataset for future rational design of derivatives with desired physical or biological properties.

As a comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals no public structures for this compound or its simple derivatives, this guide serves as a prospective plan for a novel and impactful research project.[1][2][3]

Proposed Derivatives for Comparative Analysis

A successful comparative study hinges on the logical selection of target molecules. The following table outlines a proposed set of derivatives designed to systematically probe the effects of stereochemistry and functional group modification.

Compound ID Derivative Name Stereoisomer Rationale for Inclusion
1a This compound(1R,2S) - cisInvestigate cis conformation and homochiral interactions.
1b This compoundRacemic cisCompare packing with the pure enantiomer; potential for racemic compound vs. conglomerate formation.
2a This compound(1R,2R) - transInvestigate trans conformation and compare with cis isomer.
2b This compoundRacemic transCompare packing of the racemic trans isomer.
3 2-MethylcyclopropanecarboxamideRacemic transStudy the effect of replacing the carboxylic acid OH with NH₂ on hydrogen bonding networks.
4 Methyl 2-methylcyclopropanecarboxylateRacemic transEliminate the primary hydrogen bond donor to analyze packing driven by weaker interactions.

The Experimental Workflow: From Powder to Structure

This section details the comprehensive, step-by-step methodology required to execute the comparative study. The entire workflow is a self-validating system, where the quality of the outcome from each step determines the feasibility of the next.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination & Analysis Syn Synthesis of Derivatives (1a, 1b, 2a, 2b, 3, 4) Pur Purification (Recrystallization/Chromatography) Syn->Pur Char Initial Characterization (NMR, MS, IR) Pur->Char Screen Crystallization Screening (Vapor Diffusion, Slow Evaporation) Char->Screen High Purity Sample Opt Optimization of Conditions (Solvent, Temperature, Concentration) Screen->Opt Harvest Crystal Harvesting & Mounting Opt->Harvest Collect Data Collection (Single Crystal Diffractometer) Harvest->Collect High Quality Crystal Process Data Processing (Integration, Scaling, Absorption Correction) Collect->Process Solve Structure Solution (Direct Methods / Intrinsic Phasing) Process->Solve Reflection Data (hkl) Refine Structure Refinement (Least-Squares Fitting) Solve->Refine Validate Validation & CIF Generation Refine->Validate Compare Comparative Structural Analysis Validate->Compare G Xray X-ray Crystallography (Solid State) NMR NMR Spectroscopy (Solution State) Xray->NMR Compare Analysis Comprehensive Conformational Analysis Xray->Analysis Provides: - Precise 3D Structure - Packing & Intermolecular Forces DFT DFT Calculations (In Silico) NMR->DFT Compare NMR->Analysis Provides: - Averaged Solution Conformation - Dynamic Information DFT->Xray Compare DFT->Analysis Provides: - Relative Conformer Energies - Theoretical Validation H_Bonding cluster_dimer Carboxylic Acid Dimer cluster_catemer Carboxylic Acid Catemer (Chain) M1 R-COOH M2 HOOC-R M1->M2 O-H···O M3 ···R-COOH··· M4 R-COOH··· M3->M4 O-H···O

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 2-Methylcyclopropanecarboxylic acid, a molecule of interest in various chemical and pharmaceutical contexts. By comparing its fragmentation behavior to that of key structural analogs—cyclopropanecarboxylic acid and pentanoic acid—we will elucidate the influence of the cyclopropyl ring and methyl substitution on fragmentation pathways.

The Fundamental Principles of Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[1] The molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce a collection of smaller, more stable ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a characteristic pattern that is invaluable for structural elucidation.[1] Common fragmentation pathways in carboxylic acids include α-cleavage and McLafferty rearrangement.[2][3]

Experimental Protocol: Acquiring Electron Ionization Mass Spectra

The mass spectra discussed in this guide were obtained using a standard gas chromatograph-mass spectrometer (GC-MS) system operating in electron ionization mode.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Ionization Source: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Analyzer: Quadrupole

Methodology:

  • A dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane) is prepared.

  • 1 µL of the sample is injected into the GC inlet.

  • The analyte is separated from the solvent and any impurities on a capillary GC column.

  • The eluted analyte enters the mass spectrometer's ion source.

  • The molecules are ionized by electron impact.

  • The resulting ions are accelerated and separated by the quadrupole analyzer based on their m/z ratio.

  • The detector records the abundance of each ion to generate the mass spectrum.

experimental_workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injection Sample Injection Separation GC Column Separation Injection->Separation Sample Introduction Ionization Electron Ionization Source Separation->Ionization Elution Analysis Quadrupole Analyzer Ionization->Analysis Ion Path Detection Detector Analysis->Detection Ion Path Mass_Spectrum Mass Spectrum Generation Detection->Mass_Spectrum Data Acquisition

Caption: A schematic overview of the GC-EI-MS experimental workflow.

Fragmentation Pattern of this compound

The mass spectrum of this compound (C₅H₈O₂, Molecular Weight: 100.11 g/mol ) exhibits a characteristic fragmentation pattern dominated by the influence of the strained cyclopropyl ring and the carboxylic acid functional group.[4][5][6]

Key Fragments and Proposed Mechanisms:

The molecular ion (M⁺•) at m/z 100 is observable, though typically of low abundance for aliphatic carboxylic acids.[2] The fragmentation is initiated by the high energy of the radical cation.

fragmentation_2_methyl M+• (m/z 100) M+• (m/z 100) m/z 85 m/z 85 M+• (m/z 100)->m/z 85 -•CH₃ m/z 55 m/z 55 M+• (m/z 100)->m/z 55 -COOH m/z 57 m/z 57 m/z 85->m/z 57 -CO m/z 41 m/z 41 m/z 55->m/z 41 -CH₂

Caption: Proposed major fragmentation pathways for this compound.

A prominent peak is observed at m/z 85 , corresponding to the loss of a methyl radical (•CH₃). This is a classic α-cleavage adjacent to the cyclopropyl ring. The stability of the resulting acylium ion contributes to the intensity of this peak.

Another significant fragment appears at m/z 55 . This ion is likely formed by the loss of the carboxyl group (•COOH) from the molecular ion, resulting in a methylcyclopropyl cation.

Further fragmentation of the m/z 85 ion through the loss of carbon monoxide (CO) can lead to the formation of an ion at m/z 57 . The ion at m/z 41 can be attributed to the further fragmentation of the methylcyclopropyl cation (m/z 55) via the loss of a methylene group (CH₂).

Comparative Analysis: Unraveling Structural Influences

To better understand the fragmentation of this compound, a comparison with its structural analogs is highly instructive.

Cyclopropanecarboxylic Acid: The Effect of Methyl Substitution

Cyclopropanecarboxylic acid (C₄H₆O₂, Molecular Weight: 86.09 g/mol ) provides a baseline for understanding the fragmentation of the unsubstituted cyclopropylcarboxylic acid moiety.[7][8][9]

fragmentation_cyclopropane M+• (m/z 86) M+• (m/z 86) m/z 69 m/z 69 M+• (m/z 86)->m/z 69 -•OH m/z 41 m/z 41 M+• (m/z 86)->m/z 41 -COOH m/z 69->m/z 41 -CO m/z 57 m/z 57

Caption: Proposed major fragmentation pathways for Cyclopropanecarboxylic acid.

The mass spectrum of cyclopropanecarboxylic acid shows a molecular ion at m/z 86 . A significant peak is observed at m/z 69 , corresponding to the loss of a hydroxyl radical (•OH). The base peak is often at m/z 41 , resulting from the loss of the entire carboxyl group (•COOH), forming the stable cyclopropyl cation.

Comparison Insights: The presence of the methyl group in this compound introduces a new, favorable fragmentation pathway: the loss of a methyl radical to form the m/z 85 ion. This competes with the loss of the hydroxyl and carboxyl groups, leading to a more complex spectrum.

Pentanoic Acid: The Influence of the Cyclopropyl Ring

Pentanoic acid (C₅H₁₀O₂, Molecular Weight: 102.13 g/mol ) is a straight-chain isomer of this compound.[10][11] Its fragmentation is characteristic of aliphatic carboxylic acids and provides a stark contrast to the cyclic compound.

fragmentation_pentanoic M+• (m/z 102) M+• (m/z 102) m/z 60 m/z 60 M+• (m/z 102)->m/z 60 McLafferty Rearrangement m/z 74 m/z 74 M+• (m/z 102)->m/z 74 α-cleavage

Caption: Proposed major fragmentation pathways for Pentanoic acid.

The mass spectrum of pentanoic acid is dominated by a peak at m/z 60 , which is the result of a McLafferty rearrangement.[1][12] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond, leading to the elimination of a neutral alkene (ethene in this case). Another significant peak is often seen at m/z 74 .[12]

Comparison Insights: The fragmentation of this compound is markedly different from that of pentanoic acid. The rigid cyclopropyl ring prevents the requisite six-membered transition state for a classic McLafferty rearrangement. Instead, the fragmentation of the cyclic acid is driven by the strain of the three-membered ring and α-cleavages.

Summary of Key Fragmentation Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral LossesDominant Fragmentation Pathways
This compound 10085 (-•CH₃), 57 (-CO from 85), 55 (-•COOH), 41 (-CH₂ from 55)α-cleavage, Loss of carboxyl group
Cyclopropanecarboxylic acid 8669 (-•OH), 41 (-•COOH)Loss of hydroxyl and carboxyl groups
Pentanoic acid 10260 (McLafferty rearrangement), 74 (α-cleavage)McLafferty rearrangement, α-cleavage

Conclusion

The mass spectrometry fragmentation pattern of this compound is a unique fingerprint that is directly influenced by its distinct structural features. The presence of the strained cyclopropyl ring dictates fragmentation pathways that favor ring-opening or cleavage of substituents from the ring, while precluding common rearrangements seen in its acyclic isomers. The methyl group provides an additional site for facile α-cleavage. By comparing its fragmentation to that of cyclopropanecarboxylic acid and pentanoic acid, we gain a deeper appreciation for how subtle changes in molecular architecture can lead to significant differences in mass spectral behavior. This understanding is critical for the confident identification and structural elucidation of novel compounds in various scientific disciplines.

References

A Comparative Guide to the Pharmacokinetics of 2-Methylcyclopropanecarboxylic Acid Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic properties is a paramount objective. Among the structural motifs that have garnered significant attention is the cyclopropyl group, a small, strained carbocycle that offers a unique combination of rigidity and three-dimensionality. The incorporation of a cyclopropyl ring, and specifically derivatives of 2-methylcyclopropanecarboxylic acid, into drug candidates has emerged as a powerful strategy to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1][2][3][4] This guide provides a comparative analysis of the pharmacokinetic profiles of this compound analogs, offering experimental insights and methodologies to aid researchers in the strategic design and evaluation of next-generation therapeutics.

The inherent strain of the cyclopropane ring results in shorter and stronger carbon-hydrogen bonds, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This intrinsic resistance to metabolic degradation can lead to a longer plasma half-life and improved oral bioavailability, critical attributes for a successful therapeutic agent. Furthermore, the rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing its binding affinity for the target protein and potentially reducing off-target effects. This guide will delve into the nuances of how substitutions on the this compound core can modulate these pharmacokinetic parameters, providing a data-driven framework for rational drug design.

Comparative Pharmacokinetic Profiles of Cyclopropanecarboxylic Acid Analogs

Compound/AnalogStructureKey Pharmacokinetic ParametersKey Metabolic Pathways & ExcretionReference
Tasimelteon (1R-trans)-N-[[2-(2,3-Dihydrobenzofuran-4-yl)cycloprop-1-yl]methyl]propanamideOral Bioavailability: ~38.3% Tmax: 0.5 - 3 hours (fasted) Half-life (t½): ~1.3 hours Protein Binding: ~90%Metabolism: Extensively metabolized by CYP1A2 and CYP3A4. Excretion: Primarily renal (~80% in urine as metabolites), <1% as unchanged drug.[6][7]
Cilastatin (Z)-7-[[(2R)-2-amino-2-carboxyethyl]sulfanyl]-2-[[(1S)-2,2-dimethylcyclopropyl]formamido]hept-2-enoic acidOral Bioavailability: Poor (administered intravenously) Half-life (t½): ~1 hour Protein Binding: Information not readily availableMetabolism: Metabolized to N-acetyl cilastatin. Excretion: Primarily renal (70-80% of dose in urine).[8][9][10][11]

Analysis of Structure-Pharmacokinetic Relationships:

The data, though from distinct molecules, highlights key principles. Tasimelteon , which contains a substituted cyclopropylmethylamine core, demonstrates reasonable oral bioavailability and is extensively metabolized by major CYP enzymes.[6][7] Its relatively short half-life is a characteristic of its rapid metabolism. The high protein binding suggests a significant portion of the drug is sequestered in the plasma.

In contrast, Cilastatin , which features a 2,2-dimethylcyclopropanecarboxamide moiety, is administered intravenously due to poor oral absorption, a common trait for highly polar, peptide-like structures.[8][10] Its pharmacokinetic profile is characterized by a short half-life and predominantly renal excretion.[8][9][11] The dimethyl substitution on the cyclopropane ring in Cilastatin likely contributes to its metabolic stability against certain pathways, though the overall molecule is still subject to metabolism.

These examples underscore the profound influence of the overall molecular structure, beyond just the cyclopropyl core, on the pharmacokinetic profile. The choice of substituents on and around the this compound scaffold is critical in determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Experimental Protocols for Pharmacokinetic Evaluation

To facilitate the direct comparison of novel this compound analogs, a standardized set of in vivo pharmacokinetic studies is essential. The following protocols are provided as a robust framework for such evaluations.

In Vivo Pharmacokinetic Study in Rodents (Rat Model)

This protocol outlines a typical single-dose pharmacokinetic study in rats, a common preclinical model.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) of a novel this compound analog following intravenous and oral administration.

Materials:

  • Test compound (this compound analog)

  • Vehicle suitable for both oral (PO) and intravenous (IV) administration (e.g., 0.5% methylcellulose in water, saline with a solubilizing agent)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • Syringes and dosing needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Preparation:

    • Acclimatize rats for at least 3 days prior to the study.

    • House animals in a controlled environment (temperature, humidity, light/dark cycle).

    • Fast animals overnight (with free access to water) before dosing.

    • For the IV group, surgically implant a jugular vein cannula 24-48 hours prior to the study to facilitate blood sampling.

  • Dosing:

    • Intravenous (IV) Administration:

      • Prepare a sterile solution of the test compound in a suitable vehicle at a concentration for a dose of 1-2 mg/kg.

      • Administer the dose as a slow bolus injection via the tail vein or a dedicated cannula.

      • Record the exact time of administration.

    • Oral (PO) Administration:

      • Prepare a suspension or solution of the test compound in a suitable vehicle for a dose of 5-10 mg/kg.

      • Administer the dose via oral gavage.

      • Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (approximately 100-150 µL) at predetermined time points.

    • Suggested time points (IV): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • Suggested time points (PO): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • Place blood samples into anticoagulant-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Carefully aspirate the plasma supernatant and transfer to clean, labeled tubes.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in rat plasma.

    • Prepare calibration standards and quality control samples by spiking known concentrations of the test compound into blank rat plasma.

    • Extract the test compound from the plasma samples (e.g., via protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the extracted samples using the validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters to determine include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Experimental Workflow Diagram:

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting dosing_iv IV Dosing fasting->dosing_iv dosing_po PO Dosing fasting->dosing_po blood_sampling Serial Blood Sampling dosing_iv->blood_sampling dosing_po->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Causality Behind Experimental Choices

  • Choice of Animal Model: Rats are a standard preclinical species for pharmacokinetic studies due to their well-characterized physiology and the availability of historical data for comparison. Their size allows for serial blood sampling without compromising the animal's health.

  • Fasting: Animals are fasted to minimize the variability in drug absorption that can be caused by the presence of food in the gastrointestinal tract.

  • IV and PO Routes: Administering the drug via both intravenous and oral routes is crucial for determining the absolute oral bioavailability (F%). The IV dose provides a baseline for 100% systemic exposure, against which the oral absorption can be compared.

  • Blood Sampling Schedule: The time points for blood collection are designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile. More frequent sampling is necessary at early time points to accurately determine Cmax and Tmax, especially after IV administration.

  • LC-MS/MS Bioanalysis: Liquid chromatography-tandem mass spectrometry is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. This allows for the accurate measurement of low drug concentrations in complex biological matrices like plasma.

  • Non-Compartmental Analysis (NCA): NCA is a standard method for pharmacokinetic data analysis that makes fewer assumptions about the drug's distribution and elimination compared to compartmental modeling. It provides a robust estimation of key pharmacokinetic parameters.

Conclusion and Future Directions

The strategic incorporation of the this compound scaffold holds significant promise for the development of drug candidates with improved pharmacokinetic profiles. While direct comparative data for a homologous series of analogs is not always publicly available, the principles of medicinal chemistry and the analysis of existing cyclopropyl-containing drugs provide a strong foundation for rational design. By employing robust and standardized in vivo pharmacokinetic protocols, researchers can systematically evaluate novel analogs and build a comprehensive understanding of their structure-pharmacokinetic relationships. This data-driven approach is essential for selecting and advancing drug candidates with the highest probability of clinical success. Future research should focus on building a more extensive public database of pharmacokinetic data for this important class of compounds to further accelerate drug discovery efforts.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the cytotoxic potential of small molecule candidates is a cornerstone of preclinical safety assessment. This guide provides a comprehensive framework for comparing the in vitro cytotoxicity of 2-Methylcyclopropanecarboxylic acid against a panel of structurally and functionally related short-chain carboxylic acids (SCCAs). While direct cytotoxic data for this compound is not extensively available in peer-reviewed literature, this guide establishes a robust experimental design, grounded in established methodologies, to enable a thorough comparative analysis. We will leverage existing data on well-characterized SCCAs, such as valproic acid and butyric acid, to provide context and a benchmark for interpretation.

The central hypothesis of this comparative guide is that structural modifications—including alkyl substitution, ring strain, and steric hindrance—will modulate the cytotoxic potential of short-chain carboxylic acids. By systematically evaluating these compounds, researchers can elucidate structure-activity relationships that are critical for lead optimization and candidate selection in drug discovery.

Compound Selection: A Rationale Based on Structural and Functional Analogy

The selection of appropriate comparator compounds is critical for a meaningful cytotoxicity assessment. The compounds chosen for this guide allow for a systematic evaluation of key structural features:

  • This compound: The primary compound of interest. Its cytotoxicity is largely uncharacterized in public literature. However, safety data indicates it is a corrosive compound that causes severe skin burns and eye damage, suggesting a potential for significant cytotoxicity.[1][2]

  • Cyclopropanecarboxylic acid: The parent compound lacking the methyl group. Comparing its cytotoxicity to the methylated analogue will illuminate the influence of this substitution on cellular toxicity. Like its methylated counterpart, it is classified as a corrosive substance causing burns.[3][4][5]

  • Valproic acid (VPA): A branched-chain fatty acid and a widely used antiepileptic drug.[6] VPA is notorious for its potential to cause hepatotoxicity, a severe adverse drug reaction.[6] Its mechanisms of toxicity, including mitochondrial dysfunction and oxidative stress, are well-documented and provide a valuable mechanistic benchmark.[6][7][8]

  • Pivalic acid (2,2-dimethylpropanoic acid): An isomer of valproic acid, featuring a sterically hindered tert-butyl group. This allows for the investigation of how steric bulk influences cytotoxicity. It is described as a corrosive solid with low toxicity.[9][10]

  • Butyric acid: A linear short-chain fatty acid that serves as a key comparator to the cyclic structures. Butyrate is a natural product of gut microbiota and is known to have anticancer properties, primarily through its activity as a histone deacetylase (HDAC) inhibitor, leading to cell cycle arrest and apoptosis.[11][12][13][14]

Experimental Workflow for Comparative Cytotoxicity Assessment

A standardized and well-controlled experimental workflow is essential for generating reliable and comparable cytotoxicity data. The following workflow is recommended for assessing the selected compounds.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation & Dilution Treatment Cell Treatment with Compound Series (24h, 48h, 72h) Compound_Prep->Treatment Cell_Culture Cell Line Selection (e.g., HepG2, A549) & Seeding Cell_Culture->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Data_Acq Spectrophotometric Reading MTT_Assay->Data_Acq LDH_Assay->Data_Acq IC50_Calc IC50 Value Calculation Data_Acq->IC50_Calc Comparison Comparative Analysis of Cytotoxicity IC50_Calc->Comparison

Caption: A generalized workflow for in vitro cytotoxicity testing.

Recommended Cell Lines

To obtain a comprehensive cytotoxicity profile, it is advisable to use cell lines from different tissues. For this guide, we recommend:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential hepatotoxicity.

  • A549 (Human Lung Carcinoma): A model for assessing general cytotoxicity and potential effects on epithelial barriers.

  • A normal, non-cancerous cell line (e.g., MRC-5, human lung fibroblast): To assess the selectivity of the compounds for cancer cells versus normal cells.

Experimental Protocols

The following are detailed, step-by-step protocols for two standard cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Selected cell lines and appropriate culture medium

  • Test compounds and vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. A compromised cell membrane leads to the leakage of this stable cytosolic enzyme.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates with cells treated as described in the MTT assay protocol

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control, after subtracting the background and spontaneous release values.

Comparative Cytotoxicity Data

The following table presents a framework for summarizing the IC50 values obtained from the cytotoxicity assays. For illustrative purposes, it includes literature-derived data for valproic acid and butyric acid. The values for this compound, Cyclopropanecarboxylic acid, and Pivalic acid are presented as "To Be Determined (TBD)" and would be populated upon completion of the experimental workflow.

CompoundCell LineAssayIncubation Time (h)IC50 ValueReference
This compound HepG2MTT48TBD-
A549MTT48TBD-
Cyclopropanecarboxylic acid HepG2MTT48TBD-
A549MTT48TBD-
Valproic Acid EPG85.257MTT485.84 µM[2]
EPG85.257RDBMTT488.7 µM[2]
MCF-7MTT-186.18 µmol/ml[15]
Pivalic Acid HepG2MTT48TBD-
A549MTT48TBD-
Butyric Acid (Tributyrin derivative) HCT116MTT244.94 mM[16]
Butyric Acid (Indole-3-butyric acid) HCT116MTT246.28 mM[16]

Note: The IC50 values for valproic acid and butyric acid derivatives are from different studies and cell lines and are provided for illustrative purposes only. A direct comparison requires testing all compounds in the same cell lines under identical conditions.

Mechanisms of Cytotoxicity: Insights from Known Compounds

Understanding the molecular mechanisms underlying cytotoxicity is crucial for interpreting the experimental data.

Valproic Acid: A Case Study in Hepatotoxicity

The hepatotoxicity of valproic acid is a complex process involving multiple interconnected pathways. A primary mechanism is the disruption of mitochondrial function.[6][7][8] VPA and its metabolites can inhibit mitochondrial β-oxidation of fatty acids, leading to an accumulation of lipids (steatosis) and a depletion of cellular energy (ATP).[7][8] This mitochondrial dysfunction also leads to the overproduction of reactive oxygen species (ROS), inducing oxidative stress, which can damage cellular macromolecules and trigger apoptosis.[6][8]

G cluster_effects Cellular Effects VPA Valproic Acid (VPA) Metabolites Reactive Metabolites (e.g., 4-ene-VPA) VPA->Metabolites Mitochondrion Mitochondrion VPA->Mitochondrion Metabolites->Mitochondrion BetaOx_Inhibition Inhibition of β-Oxidation Mitochondrion->BetaOx_Inhibition disrupts ROS_Production ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS_Production triggers ATP_Depletion ↓ ATP Production Mitochondrion->ATP_Depletion impairs Apoptosis Apoptosis BetaOx_Inhibition->Apoptosis ROS_Production->Apoptosis ATP_Depletion->Apoptosis Cell_Death Hepatocyte Death Apoptosis->Cell_Death leads to

Caption: Key mechanisms of valproic acid-induced hepatotoxicity.

Butyric Acid: Epigenetic Modulation and Apoptosis

Butyric acid's primary mechanism of action in cancer cells is the inhibition of histone deacetylases (HDACs).[11][12] This leads to hyperacetylation of histones, altering chromatin structure and the expression of genes involved in cell cycle control and apoptosis.[12][13] Butyrate can induce cell cycle arrest, typically in the G0/G1 or G2/M phase, and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[11][13][17] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[17]

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of this compound and its structural analogs. While a lack of public data necessitates the experimental determination of IC50 values for the primary compound and some comparators, the provided protocols and comparative structure offer a clear path forward for researchers.

Based on the corrosive nature of this compound and its parent compound, a dose-dependent cytotoxic effect is anticipated. The key questions to be answered by the proposed experiments are:

  • How does the addition of a methyl group to the cyclopropane ring affect cytotoxic potency?

  • How does the cytotoxicity of these cyclopropyl compounds compare to a linear isomer (butyric acid) and a more sterically hindered isomer (pivalic acid)?

  • Do these compounds exhibit any selectivity for cancer cells over normal cells?

  • What are the underlying mechanisms of cytotoxicity? Do they involve mitochondrial dysfunction, as seen with valproic acid, or other pathways?

By systematically addressing these questions, researchers can build a comprehensive understanding of the structure-cytotoxicity relationships within this class of compounds, providing invaluable data for drug development and chemical safety assessment.

References

The Synthetic Versatility of 2-Methylcyclopropanecarboxylic Acid: A Comparative Guide for Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of 2-methylcyclopropanecarboxylic acid as a strategic building block in modern organic synthesis, offering a comparative perspective on its reactivity and utility in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.

Introduction: The Enduring Appeal of the Cyclopropane Ring

The cyclopropane motif, a strained three-membered carbocycle, has captivated the attention of synthetic chemists for decades. Its unique geometric and electronic properties impart significant conformational rigidity and metabolic stability to molecules, making it a prized structural element in the design of bioactive compounds.[1][2] Among the diverse array of substituted cyclopropanes, this compound stands out as a versatile and readily accessible building block. This guide provides a comprehensive literature review of its synthetic utility, offering a comparative analysis of its performance in various chemical transformations and highlighting its strategic application in the synthesis of high-value molecules. We will delve into key reaction classes, provide detailed experimental protocols, and present comparative data to inform the rational selection of this building block in research and development settings.

Core Synthetic Transformations: A Practical Guide

This compound offers two primary reactive handles for synthetic elaboration: the carboxylic acid functionality and the cyclopropane ring itself. This section explores the key transformations of each, providing detailed protocols and comparative insights.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound serves as a versatile anchor for the introduction of various functional groups, most notably esters and amides.

The conversion of this compound to its corresponding esters is a fundamental transformation, often employed to modify solubility, facilitate purification, or serve as a precursor for further reactions. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a widely used method.

Comparative Analysis: While effective, the Fischer-Speier esterification is an equilibrium process. To drive the reaction to completion, an excess of the alcohol is often used, or water is removed as it is formed. For substrates sensitive to strong acids, alternative methods such as reaction with alkyl halides in the presence of a base or the use of coupling agents may be preferred. The choice of method will depend on the scale of the reaction, the nature of the alcohol, and the presence of other functional groups in the molecule. For instance, a study on the esterification of various carboxylic acids with methanol demonstrated that reaction rates can be influenced by the steric hindrance around the carboxylic acid.[3][4]

Experimental Protocol: Fischer-Speier Esterification of this compound with Methanol

Materials:

  • This compound (1.0 eq)

  • Methanol (10.0 eq, serves as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dichloromethane or Diethyl Ether

Procedure:

  • To a round-bottom flask charged with this compound, add methanol followed by the slow addition of concentrated sulfuric acid with cooling.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-methylcyclopropanecarboxylate.

  • Purify the product by distillation or column chromatography on silica gel.

Expected Yield: 70-90%[4][5]

The formation of amides from this compound is a critical step in the synthesis of numerous pharmaceutical and agrochemical candidates. This transformation is typically achieved using a coupling agent to activate the carboxylic acid towards nucleophilic attack by an amine.

Comparative Analysis: A plethora of amide coupling reagents are available, each with its own advantages and disadvantages. Carbodiimides like DCC and EDC are cost-effective but can lead to the formation of N-acylurea byproducts and racemization of chiral centers.[6] Uronium/aminium salts such as HBTU and HATU, and phosphonium salts like PyBOP, are generally more efficient and lead to fewer side reactions, but are also more expensive.[7] The choice of coupling reagent and conditions should be tailored to the specific substrates and the desired level of purity. For sterically hindered amines or electron-deficient anilines, more forcing conditions or specialized reagents may be necessary.[6][8][9]

Experimental Protocol: Amide Coupling of this compound with Aniline using HATU

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1 M HCl solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound and HATU in anhydrous DMF under an inert atmosphere.

  • Add DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add aniline to the reaction mixture and continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl solution, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford N-phenyl-2-methylcyclopropanecarboxamide.

Expected Yield: >90%[7][8]

Reactions Involving the Cyclopropane Ring

The inherent ring strain of the cyclopropane moiety in this compound and its derivatives makes it susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic compounds.

The electron-withdrawing nature of the carboxyl group (or its derivatives) activates the cyclopropane ring towards nucleophilic attack, leading to ring cleavage. This reaction is often facilitated by a Lewis or Brønsted acid.[10][11]

Mechanistic Insight: The reaction typically proceeds via protonation or coordination of the carbonyl oxygen by a Lewis acid, which enhances the electrophilicity of the cyclopropane ring. A nucleophile then attacks one of the ring carbons, leading to a concerted or stepwise ring opening. The regioselectivity of the ring opening is influenced by both steric and electronic factors.

Comparative Analysis: The reactivity of the cyclopropane ring is highly dependent on the nature of the substituents. Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly prone to ring-opening reactions.[10] In the case of this compound derivatives, the methyl group acts as a weak electron-donating group. The choice of nucleophile and reaction conditions can be tuned to achieve different ring-opened products.

Experimental Protocol: Lewis Acid-Mediated Ring-Opening with a Thiol Nucleophile (Illustrative)

Materials:

  • Methyl 2-methylcyclopropanecarboxylate (1.0 eq)

  • Thiophenol (1.2 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq)

  • Anhydrous Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve methyl 2-methylcyclopropanecarboxylate and thiophenol in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.

  • Slowly add BF₃·OEt₂ to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stereoselective Synthesis: Accessing Chiral Building Blocks

The presence of two stereocenters in this compound means that it can exist as four stereoisomers. The ability to access these isomers in an enantiomerically pure form is crucial for their application in the synthesis of chiral drugs and other biologically active molecules.

Strategies for Asymmetric Synthesis:

  • Chiral Resolution: Racemic this compound or its derivatives can be resolved into their constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.[2]

  • Asymmetric Cyclopropanation: The use of chiral catalysts in cyclopropanation reactions of alkenes with diazo compounds can provide direct access to enantiomerically enriched cyclopropane derivatives.[12][13][14]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a cyclopropanation or other subsequent reactions. The auxiliary is then cleaved to reveal the chiral cyclopropane product.

Comparative Analysis: Chiral resolution is a classical and often reliable method, but it is inherently inefficient as the maximum yield of the desired enantiomer is 50%. Asymmetric catalysis is a more atom-economical approach and can provide high enantioselectivities. The development of new chiral ligands and catalytic systems is an active area of research. Chiral auxiliaries can also provide high levels of stereocontrol, but the attachment and removal of the auxiliary adds extra steps to the synthetic sequence.

Applications in Medicinal and Agrochemical Chemistry

The unique structural features of the 2-methylcyclopropane moiety have led to its incorporation into a variety of biologically active molecules.

In Pharmaceuticals

The cyclopropane ring can act as a bioisosteric replacement for other groups, such as a gem-dimethyl group or a double bond, to improve the pharmacokinetic properties of a drug candidate.[1][2] For example, the bicyclic proline intermediate of the hepatitis C virus (HCV) protease inhibitor Boceprevir contains a dimethylcyclopropane moiety, which is crucial for its activity. While not this compound itself, the synthesis of this key intermediate highlights the importance of substituted cyclopropanes in modern drug discovery.

In Agrochemicals

Pyrethroids are a major class of synthetic insecticides that are esters of chrysanthemic acid, a dimethylcyclopropanecarboxylic acid.[15] The development of new pyrethroid analogues with modified cyclopropane rings is an ongoing strategy to combat insect resistance. The use of this compound and its derivatives in the synthesis of novel agrochemicals is an area of active research.[16]

Visualizing Synthetic Pathways

To better illustrate the synthetic transformations discussed, the following diagrams are provided in Graphviz DOT language.

esterification reactant1 This compound product Methyl 2-Methylcyclopropanecarboxylate reactant1->product Reflux reactant2 Methanol reactant2->product catalyst H₂SO₄ (cat.) catalyst->product caption Fischer-Speier Esterification

Caption: Fischer-Speier Esterification of this compound.

amide_coupling reactant1 This compound product N-Phenyl-2-methylcyclopropanecarboxamide reactant1->product DMF, rt reactant2 Aniline reactant2->product reagent1 HATU reagent1->product reagent2 DIPEA reagent2->product caption HATU-Mediated Amide Coupling

Caption: HATU-Mediated Amide Coupling of this compound.

ring_opening reactant1 Methyl 2-Methylcyclopropanecarboxylate product Ring-Opened Product reactant1->product CH₂Cl₂, rt reactant2 Thiophenol reactant2->product catalyst BF₃·OEt₂ catalyst->product caption Lewis Acid-Catalyzed Ring Opening

Caption: Lewis Acid-Catalyzed Ring Opening of a 2-Methylcyclopropane Derivative.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its ready availability and the presence of two distinct reactive sites—the carboxylic acid and the strained cyclopropane ring—provide a rich platform for the construction of complex molecular architectures. As demonstrated in this guide, it can be readily converted into a variety of derivatives and can participate in ring-opening reactions to generate functionalized acyclic compounds. Furthermore, the development of stereoselective methods to access its enantiopure forms has significantly expanded its utility in the synthesis of chiral molecules.

Future research in this area will likely focus on the development of more efficient and selective catalytic methods for the synthesis and transformation of this compound and its derivatives. The exploration of its application in new areas, such as materials science and the development of novel agrochemicals, will continue to unlock the full potential of this versatile building block. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists seeking to strategically incorporate this compound into their synthetic endeavors.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of 2-Methylcyclopropanecarboxylic acid (CAS No. 29555-02-0). As a laboratory professional, your safety and environmental compliance are paramount. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a self-validating system of safety and responsibility in your laboratory.

Core Directive: Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is not a benign substance; it is a combustible, corrosive organic acid that demands rigorous safety protocols.[1][2] Its hazard profile dictates every aspect of its handling, from personal protective equipment (PPE) to its ultimate disposal pathway.

The primary risks stem from its classification as Skin Corrosion Category 1B , meaning it can cause severe skin burns and eye damage upon contact.[1][3] Furthermore, its combustible nature requires strict control of ignition sources.[4] Its high water hazard classification (WGK 3) underscores the absolute prohibition of drain disposal to prevent environmental damage.[1]

Table 1: Hazard and Physicochemical Profile of this compound

Property Value Source(s)
CAS Number 29555-02-0 [1][3][5]
Molecular Formula C₅H₈O₂ [3][5]
GHS Pictogram GHS05 (Corrosion) [1]
Signal Word Danger [1]
Hazard Statement H314: Causes severe skin burns and eye damage [1][3]
Storage Class 8A: Combustible, corrosive hazardous materials [1]
Flash Point 87 °C (188.6 °F) - closed cup [1]
Incompatibilities Strong oxidizing agents, Strong bases [4][6]

| Environmental Hazard | WGK 3: Severe hazard to water. Do not allow to enter drains or soil. |[1][7] |

Pre-Disposal Operations: Safe Handling and Segregation

Proper disposal begins with safe handling during and after the experimental workflow. The goal is to prevent personal exposure and environmental release at all stages.

Engineering Controls and Personal Protective Equipment (PPE)

Due to its corrosive nature, all handling of this compound must be performed within a certified chemical fume hood to control vapor inhalation.[6][7] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4]

The required PPE is non-negotiable and serves as your primary barrier against exposure:

  • Eye and Face Protection: Chemical safety goggles combined with a face shield are mandatory. The severe corrosive potential necessitates protection beyond standard safety glasses.[8]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before each use.[7][9]

  • Body Protection: A flame-resistant lab coat and long-sleeved clothing are required. Ensure all skin is covered.[7][10]

  • Respiratory Protection: While a fume hood is the primary control, if there is any risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK) must be used.[4]

Critical Importance of Waste Segregation

Never mix this compound waste with other chemical waste streams without first verifying compatibility.[11]

  • Bases: Mixing with strong bases will trigger a strong exothermic neutralization reaction, which can lead to boiling, splashing, and the release of hazardous fumes.

  • Oxidizing Agents: Contact with strong oxidizers can lead to a violent reaction, creating a fire or explosion hazard.[4][6]

  • Metals: As a carboxylic acid, it can corrode certain metals, potentially leading to container failure and the generation of flammable hydrogen gas.[12]

All waste containing this acid must be collected in a dedicated, compatible waste container.[11]

Step-by-Step Disposal Protocol

Disposal of this compound is governed by federal, state, and local regulations.[6] Chemical waste generators are legally responsible for ensuring their waste is correctly characterized and managed.[4] The following protocol outlines the compliant pathway.

Step 1: Waste Collection and Containerization
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap. The original product container is often an excellent choice.[11] Crucially, do not use metal containers , as the acid can cause corrosion.[12][13]

  • Containment: The container must be in good condition, free of leaks, and clean on the outside. Always keep liquid waste containers within a larger, chemically resistant secondary containment bin to mitigate spills.[11]

  • Headspace: Do not fill the container to more than 90% capacity. Leave adequate headspace to allow for vapor expansion.[13]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[11]

Step 2: Labeling and Documentation

Proper labeling is a critical regulatory requirement.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[11]

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • List all other chemical constituents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Corrosive," "Combustible").

    • The date waste accumulation began.

Step 3: Temporary Storage in the Laboratory

Store the labeled waste container in a designated satellite accumulation area within your laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Segregated from incompatible materials, especially bases and oxidizers.[11][13]

  • Stored in a flammable or corrosives cabinet, in accordance with your institution's policies.[2][12]

Step 4: Arranging for Professional Disposal
  • Contact EHS: Once the container is full or you have finished generating this waste stream, contact your institution's EHS department to arrange for a waste pickup.

  • Prohibited Actions: Under no circumstances should this chemical be disposed of via the sanitary sewer, evaporated in a fume hood, or placed in the regular trash.[4][7][11]

  • Final Disposal: Your EHS department will ensure the waste is transported to a licensed professional waste disposal company, where it will likely be destroyed via high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful emissions.[14]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate harm.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[4][7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.1.

  • Contain and Absorb: Prevent the spill from entering any drains.[7] Cover and absorb the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal acid binder.[4] Do not use combustible materials like paper towels or sawdust.

  • Collect Waste: Using spark-proof tools, carefully scoop the absorbed material into a designated, compatible container for hazardous waste.[4][6]

  • Decontaminate and Report: Clean the spill area thoroughly. Report the spill to your laboratory supervisor and EHS department immediately.

The Disposal Decision Workflow

The following diagram illustrates the logical pathway for the compliant management and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Identified: This compound ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in a Compatible, Labeled Container (e.g., HDPE, Glass) ppe->collect segregate Step 3: Ensure Strict Segregation from Incompatibles collect->segregate prohibit_drain PROHIBITED: DO NOT Pour Down Drain collect->prohibit_drain storage Step 4: Store in Designated Satellite Accumulation Area segregate->storage prohibit_mix PROHIBITED: DO NOT Mix with Bases or Oxidizers segregate->prohibit_mix ehs_contact Step 5: Contact EHS for Pickup and Professional Disposal storage->ehs_contact prohibit_trash PROHIBITED: DO NOT Dispose in Regular Trash storage->prohibit_trash final_disposal Final Disposition: Licensed Hazardous Waste Vendor (e.g., Incineration) ehs_contact->final_disposal

Caption: Logical workflow for the safe and compliant disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. Yet, the very novelty that drives our research forward necessitates a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Methylcyclopropanecarboxylic acid (CAS No. 29555-02-0), a compound whose corrosive nature demands meticulous attention to personal protective equipment (PPE) and handling protocols. Our objective is to empower you, our fellow scientists, with the knowledge to manage this reagent with confidence and precision, ensuring that your focus remains on scientific advancement, uncompromised by safety concerns.

Hazard Assessment: Understanding the Corrosive Threat

This compound is authoritatively classified under the Globally Harmonized System (GHS) as Skin Corrosion, Category 1B .[1][2] This is not a mild irritant; the hazard statement H314, "Causes severe skin burns and eye damage," signifies that the chemical can cause irreversible tissue damage upon contact.[1][3] Understanding this classification is critical because it dictates the non-negotiable requirement for a comprehensive barrier between the researcher and the chemical. Any exposure, however brief, can lead to serious injury. Therefore, the selection of PPE is not merely a suggestion but a critical control measure to prevent debilitating harm.

Core Protective Equipment: A Multi-Layered Defense

The principle of causality is central to our PPE strategy. We don't just wear equipment; we select specific types of equipment to counter the specific threats posed by this compound. The following table summarizes the essential PPE, which should be standard for any procedure involving this reagent.

PPE CategoryRecommended EquipmentRationale and Critical Considerations
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles: Must be splash-proof and conform to ANSI Z87.1 standards to prevent any liquid from reaching the eyes.[4] Face Shield: Worn over goggles, this is mandatory due to the high risk of severe tissue damage from splashes.[2][5] The face shield protects the entire face from direct contact.
Skin Protection Chemical-Resistant Gloves (Nitrile or Butyl Rubber) & Chemical-Resistant Lab CoatGloves: Standard disposable nitrile gloves offer good splash protection for incidental contact, but they must be inspected before use and changed immediately upon contamination.[5][6] For prolonged handling or immersion, heavier butyl rubber gloves are recommended. Lab Coat: A chemical-resistant, long-sleeved lab coat must be worn and fully buttoned to protect the skin on the arms and torso.[4]
Respiratory Protection NIOSH-Approved Respirator with Acid Gas Cartridge (if needed)While routine handling in a certified chemical fume hood should prevent inhalation exposure, a respirator (e.g., a type ABEK (EN14387) filter) is necessary if fumes cannot be adequately controlled, or during a large spill.[2][4] The precautionary statement P260 ("Do not breathe...vapors/spray") underscores this requirement.[1][3]

Procedural Guidance: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is the only way to ensure a self-validating system of safety. The following procedures integrate the "why" with the "how," providing a logical and secure workflow.

Experimental Workflow for Handling this compound

Below is a visual representation of the complete handling workflow, emphasizing the integration of safety checks at every stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocols prep_area Designate & Prepare Fume Hood Work Area gather_mat Assemble All Materials (Chemical, Glassware, Waste) prep_area->gather_mat don_ppe Don Required PPE (Coat, Goggles, Face Shield, Gloves) gather_mat->don_ppe handle Perform Chemical Manipulations (Weighing, Transfer, Reaction) don_ppe->handle decon Decontaminate Work Surface & Equipment handle->decon dispose_chem Dispose of Chemical Waste in Labeled Container decon->dispose_chem doff_ppe Doff PPE Correctly (Gloves First) dispose_chem->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash spill Spill Response: Evacuate, Alert, Contain exposure Exposure Response: Flush Affected Area (15+ min), Seek Immediate Medical Aid

Caption: Workflow for Safe Handling of this compound.

Protocol 1: Preparation and Donning PPE
  • Designate Work Area: All handling of this compound must occur within a certified chemical fume hood to minimize inhalation risk.[4] Ensure the fume hood is functioning correctly.

  • Assemble Materials: Before bringing the chemical into the hood, gather all necessary glassware, reagents, and a designated, labeled hazardous waste container.

  • Don PPE: Put on your lab coat, followed by chemical splash goggles. Next, put on the full-face shield. Finally, don the appropriate chemical-resistant gloves, ensuring they are free of defects and fit properly.[4]

Protocol 2: Safe Handling and Use
  • Chemical Transfer: Open and handle the container with care inside the fume hood.[3] Use appropriate tools (e.g., pipette, spatula) to transfer the chemical, avoiding splashes.

  • Dilution: If making a solution, always add the acid to the solvent slowly. Never add solvent to the acid, as this can cause a violent exothermic reaction.

  • Constant Vigilance: Avoid all personal contact with the chemical.[7] Do not eat, drink, or smoke in the laboratory area.[3][8]

Protocol 3: Emergency Response
  • In Case of Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[8]

  • In Case of Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] You must seek immediate medical attention.[9]

  • In Case of a Spill: Evacuate the immediate area. For small spills, if you are trained and have the proper equipment, you can neutralize the acid with a suitable agent (like sodium bicarbonate) and absorb it with an inert material like sand or vermiculite.[10] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's emergency response team.

Disposal Plan: Completing the Lifecycle Safely

Proper disposal is a critical and regulated part of the chemical handling process.

  • Chemical Waste: All solutions and unused portions of this compound must be collected in a clearly labeled, compatible hazardous waste container. Do not empty into drains or mix with incompatible waste streams.[3][11]

  • Contaminated Materials: All disposable items that have come into contact with the acid, including gloves, weigh boats, and paper towels, must be disposed of in a designated solid hazardous waste container.[4]

  • Decontamination: After completing your work, decontaminate all non-disposable equipment and the work surface in the fume hood with an appropriate cleaning agent, followed by soap and water.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and lab coat. Wash hands thoroughly with soap and water after removing all PPE.[4]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a system of safety that is both robust and self-validating. This allows the vital work of research and development to proceed with the highest degree of confidence and care.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylcyclopropanecarboxylic acid
Reactant of Route 2
2-Methylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.